molecular formula C10H14O B6226234 BCN-OH CAS No. 1263291-41-3

BCN-OH

Katalognummer: B6226234
CAS-Nummer: 1263291-41-3
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: NSVXZMGWYBICRW-ULKQDVFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BCN-OH is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVXZMGWYBICRW-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2CO)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2CO)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254298
Record name (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263291-41-3
Record name (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to BCN-OH: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) is a key reagent in the field of bioorthogonal chemistry, particularly in copper-free click chemistry. As a strained alkyne, this compound participates in highly efficient and specific strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This property makes it an invaluable tool for the precise covalent modification of biomolecules in complex biological environments, without the need for cytotoxic copper catalysts.[1] Its versatility has led to widespread use in bioconjugation, drug delivery, and the development of diagnostic tools.[2] This guide provides a comprehensive overview of the chemical structure, properties, and applications of endo-BCN-OH, the most commonly used isomer.

Chemical Structure and Properties

This compound is a cyclooctyne derivative functionalized with a primary alcohol.[1] The endo stereoisomer is generally preferred for bioorthogonal reactions due to its slightly higher reactivity compared to the exo isomer.[3]

General Properties

A summary of the key chemical and physical properties of endo-BCN-OH is presented in Table 1.

PropertyValueReference(s)
IUPAC Name ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methanol[4]
Synonyms endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne, BCN alcohol (endo)[5]
CAS Number 1263166-90-0[4]
Molecular Formula C₁₀H₁₄O[4]
Molecular Weight 150.22 g/mol [4]
Appearance White to off-white solid/powder[5][6]
Purity >95% (typical)[6]
Solubility

This compound exhibits good solubility in various organic solvents. Quantitative solubility data is summarized in Table 2.

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL (665.69 mM)[5]
Dichloromethane (DCM) Soluble[6]
Stability and Storage

Proper storage is crucial to maintain the reactivity of this compound. Recommended storage conditions are detailed in Table 3. BCN derivatives have shown some instability under acidic conditions and in the presence of certain nucleophiles like glutathione (GSH).[7][8]

ConditionRecommended StorageReference(s)
Solid (Powder) -20°C for long-term (months to years)[4]
0 - 4°C for short-term (days to weeks)[4]
In Solvent -80°C (up to 6 months)[5]
-20°C (up to 1 month)[5]

Reactivity and Applications

The primary application of this compound lies in its ability to undergo SPAAC reactions with azide-functionalized molecules. This bioorthogonal reaction is characterized by its high efficiency, specificity, and biocompatibility.[9]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The high ring strain of the cyclooctyne in this compound allows it to react readily with azides without the need for a copper catalyst, forming a stable triazole linkage. The reaction kinetics for the SPAAC of endo-BCN-OH with benzyl azide are provided in Table 4.

ReactionSecond-Order Rate Constant (k₂)Reference(s)
endo-BCN-OH + Benzyl Azide0.29 M⁻¹s⁻¹ (in CD₃CN/D₂O 1:2)[3]

This rapid and specific reaction makes this compound an ideal tool for labeling proteins, nucleic acids, and other biomolecules that have been modified to contain an azide group.[10]

Applications in Bioconjugation and Drug Delivery

This compound is a versatile building block for the synthesis of more complex bioconjugates. The primary alcohol can be activated or modified to attach a variety of payloads, including:

  • Fluorescent dyes and imaging agents: For tracking and visualizing biomolecules in vitro and in vivo.[10]

  • Therapeutic agents: In the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[11]

  • Polyethylene glycol (PEG) chains: To improve the pharmacokinetic properties of therapeutic proteins.

The general workflow for a bioconjugation experiment using this compound is depicted below.

G General Workflow for this compound Bioconjugation cluster_0 Preparation cluster_1 Activation (Optional) cluster_2 Conjugation cluster_3 Purification & Analysis A Azide-modified Biomolecule D SPAAC Reaction A->D B This compound C Activate this compound (e.g., to BCN-NHS ester) B->C B->D Direct Conjugation (if biomolecule is activated) C->D E Purify Conjugate (e.g., SEC, Dialysis) D->E F Characterize Conjugate (e.g., SDS-PAGE, MS) E->F

A generalized workflow for bioconjugation using this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Activation of this compound to BCN-NHS Ester

For conjugation to primary amines on proteins, the hydroxyl group of this compound must first be activated, for example, by conversion to an N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • endo-BCN-OH

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Protocol:

  • Dissolve endo-BCN-OH (1 equivalent) in anhydrous DCM or acetonitrile under an inert atmosphere (e.g., argon or nitrogen).

  • Add N,N'-Disuccinimidyl carbonate (1.2 equivalents) and pyridine or TEA (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the BCN-NHS ester.

Protein Labeling with BCN-NHS Ester

This protocol describes the general procedure for labeling a protein containing accessible primary amines (e.g., lysine residues) with a BCN-NHS ester.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)

  • BCN-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)

Protocol:

  • Prepare a stock solution of the BCN-NHS ester (e.g., 10 mM) in anhydrous DMF or DMSO.

  • Adjust the concentration of the protein solution to 1-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Add a 10- to 20-fold molar excess of the BCN-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.

  • Remove the unreacted BCN-NHS ester and byproducts by SEC or dialysis.

  • The resulting BCN-labeled protein is now ready for conjugation to an azide-modified molecule.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the reaction between a BCN-labeled protein and an azide-functionalized molecule.

Materials:

  • BCN-labeled protein

  • Azide-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., water or DMSO).

  • Add a 1.5- to 5-fold molar excess of the azide-functionalized molecule to the solution of the BCN-labeled protein.

  • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction can also be performed at 37°C for faster kinetics, if the biomolecules are stable at this temperature.

  • Monitor the progress of the conjugation by a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purify the final conjugate using an appropriate method (e.g., SEC, affinity chromatography) to remove any unreacted starting materials.

Characterization of the Conjugate

The successful formation of the protein conjugate can be confirmed by various analytical techniques.

G Characterization of BCN-Protein Conjugates cluster_0 Initial Confirmation cluster_1 Detailed Analysis cluster_2 Functional Assessment A SDS-PAGE C Mass Spectrometry (ESI-MS, MALDI-TOF) A->C B UV-Vis Spectroscopy D HPLC B->D E Activity Assay C->E F Binding Assay (ELISA, SPR) D->F

Methods for the characterization of BCN-protein conjugates.
  • SDS-PAGE: A shift in the molecular weight of the protein band indicates successful conjugation.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact mass of the conjugate and calculate the degree of labeling.

  • UV-Vis Spectroscopy: If the conjugated molecule has a chromophore, the degree of labeling can be estimated by measuring the absorbance at specific wavelengths.

  • HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate.

  • Functional Assays: It is crucial to perform functional assays (e.g., enzyme activity assays, binding assays) to ensure that the conjugation process has not compromised the biological activity of the protein.

Application in Studying Signaling Pathways

While this compound is a versatile bioconjugation tool, its direct application in the elucidation of specific signaling pathways is less documented. However, its utility in creating probes for studying cellular processes is significant. For instance, this compound can be used to label metabolic precursors with an azide group, which are then incorporated into cellular pathways. Subsequent reaction with a BCN-functionalized reporter (e.g., a fluorophore or biotin) allows for the visualization or enrichment of the modified biomolecules, providing insights into metabolic fluxes and post-translational modifications that are integral to cell signaling.

The general principle of using this compound in metabolic labeling to study signaling events is outlined below.

G Metabolic Labeling and Signaling Pathway Analysis A Introduce Azide-modified Metabolic Precursor to Cells B Cellular Uptake and Metabolic Incorporation A->B C Signaling Event (e.g., Post-translational modification) B->C D Cell Lysis and Protein Extraction C->D E SPAAC with BCN-functionalized Reporter D->E F Detection and Analysis (e.g., Western Blot, MS) E->F

Workflow for using this compound in metabolic labeling to probe signaling pathways.

Conclusion

This compound is a powerful and versatile reagent for bioorthogonal chemistry. Its high reactivity in copper-free click chemistry, coupled with its stability and favorable solubility, makes it an essential tool for researchers in chemistry, biology, and medicine. The ability to specifically and efficiently label biomolecules under physiological conditions has positioned this compound as a cornerstone of modern bioconjugation techniques, with significant implications for the development of targeted therapeutics and advanced diagnostic tools.

References

An In-depth Technical Guide to the Mechanism of BCN-OH in Strain-Promoted Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and practical application of Bicyclononyne-Hydroxymethyl (BCN-OH) in strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. This powerful bioorthogonal reaction has become an invaluable tool for bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).

The Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction that enables the covalent ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1][2] The reaction occurs between a strained cyclooctyne, such as BCN, and an azide-functionalized molecule. The driving force for this reaction is the release of ring strain in the cyclooctyne as it undergoes a [3+2] dipolar cycloaddition with the azide to form a stable triazole linkage.[1][3]

BCN, with its fused cyclopropane ring, possesses significant ring strain, which distorts the alkyne from its preferred linear geometry. This pre-distortion lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures.[4]

The reaction is highly selective, as neither the strained alkyne nor the azide moiety reacts with naturally occurring functional groups found in biological systems.[2] BCN exists as two diastereomers: endo-BCN-OH and exo-BCN-OH. The endo isomer is generally slightly more reactive than the exo isomer.[5]

Diagram of the SPAAC Reaction Mechanism

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product BCN_OH This compound (Strained Alkyne) TS [3+2] Cycloaddition Transition State BCN_OH->TS Azide R-N3 (Azide) Azide->TS Triazole Stable Triazole Product TS->Triazole

Caption: The concerted [3+2] cycloaddition mechanism of SPAAC.

Quantitative Data: Reaction Kinetics of BCN Derivatives

The rate of the SPAAC reaction is described by a second-order rate constant (k₂), which is dependent on the structure of both the cyclooctyne and the azide. The following table summarizes the known kinetic data for BCN derivatives with various azides. While specific kinetic data for this compound is not extensively reported, the data for the parent BCN molecule provides a strong indication of its reactivity. The hydroxyl group is not expected to significantly alter the electronic properties of the alkyne and therefore should have a minimal impact on the reaction rate.

CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemReference
exo-BCNBenzyl Azide0.19CD₃CN/D₂O (1:2)[5]
endo-BCNBenzyl Azide0.29CD₃CN/D₂O (1:2)[5]
BCNPrimary Azide0.024Not Specified[6]
BCNSecondary Azide0.018Not Specified[6]
BCNTertiary Azide0.012Not Specified[6]

The Role of the Hydroxyl Group in this compound

The primary alcohol in this compound offers several advantages for bioconjugation and drug development:

  • Increased Hydrophilicity: The hydroxyl group enhances the water solubility of the BCN moiety, which is beneficial for reactions in aqueous biological buffers.[5]

  • Further Functionalization: The hydroxyl group serves as a convenient handle for further chemical modification. It can be used to attach other molecules, such as linkers, payloads, or imaging agents, through ester or ether linkages.[7]

  • Favorable Drug-like Properties: this compound has been shown to possess favorable drug-like properties according to Lipinski's Rule of Five, making it a suitable component in the development of antibody-drug conjugates (ADCs).[8]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation applications. Optimization of reaction conditions may be necessary for specific applications.

General Protocol for Antibody Labeling with endo-BCN-OH

This protocol describes the labeling of an azide-modified antibody with endo-BCN-OH.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • endo-BCN-OH stock solution in a water-miscible organic solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography or protein A affinity chromatography)

Procedure:

  • Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in the reaction buffer.

  • Add a 5-20 molar excess of the endo-BCN-OH stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent denaturation of the antibody.

  • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle mixing. The reaction progress can be monitored by LC-MS.

  • Once the reaction is complete, remove the excess unreacted endo-BCN-OH and byproducts by purification.

  • Characterize the resulting antibody-BCN conjugate to determine the degree of labeling (DOL) using techniques such as mass spectrometry or UV-Vis spectroscopy.

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.

Bioconjugation_Workflow start Start: Prepare Reagents prepare_biomolecule Prepare Azide-Modified Biomolecule (e.g., Antibody) start->prepare_biomolecule prepare_bcn Prepare this compound Stock Solution (in DMSO) start->prepare_bcn reaction Perform SPAAC Reaction (Mix Biomolecule and this compound) prepare_biomolecule->reaction prepare_bcn->reaction incubation Incubate at Controlled Temperature (e.g., 37°C) reaction->incubation purification Purify the Conjugate (e.g., SEC, Affinity Chromatography) incubation->purification characterization Characterize the Conjugate (e.g., Mass Spec, SDS-PAGE) purification->characterization end End: Purified Bioconjugate characterization->end

Caption: A logical workflow for a typical bioconjugation experiment.

Conclusion

This compound is a versatile and efficient reagent for strain-promoted click chemistry. Its favorable balance of reactivity, stability, and hydrophilicity, coupled with the ability for further functionalization via the hydroxyl group, makes it an invaluable tool for researchers in drug development, bioconjugation, and materials science. This guide provides the fundamental knowledge and practical protocols to successfully implement this compound in a variety of scientific applications.

References

BCN-OH in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) has emerged as a pivotal tool in the field of bioconjugation, offering a unique combination of reactivity, stability, and biocompatibility. As a strained alkyne, this compound is a key player in copper-free click chemistry, most notably in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This technical guide provides an in-depth exploration of this compound's applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their bioconjugation endeavors.

The primary advantage of this compound lies in its ability to react selectively with azides under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving live cells and sensitive biomolecules.[1][2] The terminal hydroxyl group of this compound serves as a versatile chemical handle, allowing for its derivatization and incorporation into a wide array of molecules and materials.[3]

Core Applications of this compound in Bioconjugation

The versatility of this compound has led to its widespread adoption in numerous bioconjugation applications:

  • Biomolecule Labeling: this compound and its derivatives are extensively used for the specific labeling of proteins, peptides, nucleic acids, and carbohydrates that have been modified to contain an azide group.[4][5] This enables the attachment of various tags, such as fluorophores for imaging, biotin for affinity purification, or polyethylene glycol (PEG) for improved solubility and pharmacokinetics.[4]

  • Drug Delivery and Antibody-Drug Conjugates (ADCs): In the realm of therapeutic development, this compound serves as a critical linker for constructing ADCs.[3][6] The stable triazole linkage formed via SPAAC ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell, minimizing off-target toxicity.[3]

  • Nanoparticle and Surface Functionalization: The ability to modify surfaces with this compound allows for the subsequent attachment of azide-containing molecules. This has been applied to nanoparticles, liposomes, and other materials to create targeted drug delivery systems and advanced biosensors.[7]

  • Chemical Biology and Cellular Imaging: this compound facilitates the investigation of biological processes in living systems. By metabolically incorporating azide-functionalized building blocks into biomolecules, researchers can use BCN-functionalized probes to visualize and track these molecules in real-time.[8][9]

Quantitative Data on BCN Reactions

The efficiency and kinetics of SPAAC reactions are critical for successful bioconjugation. The following table summarizes key quantitative data for BCN reactions.

ReactantsReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/ConditionsReference(s)
endo-BCN + Benzyl AzideSPAAC0.29CD₃CN/D₂O (1:2)[5]
exo-BCN + Benzyl AzideSPAAC0.19CD₃CN/D₂O (1:2)[5]
This compound + Benzyl AzideSPAAC0.14CD₃CN/D₂O (3:1)[2]
BCN-Acid + Benzyl AzideSPAAC0.20Acetonitrile/Water (1:2)[10]
BCN-DY549 + Azido-proteinSPAAC0.48In the presence of 14 mM β-mercaptoethanol[2]
BCN + TetrazineiEDDARapid (quantitative in 30 min)Room Temperature[10]

Note: The reactivity of BCN can be influenced by the specific isomer (endo or exo), the nature of the azide (alkyl or aryl), and the reaction conditions. The endo-isomer is generally more reactive in SPAAC.[5]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling using BCN-NHS Ester

This protocol outlines the steps for labeling an azide-modified protein with a BCN-NHS ester.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • BCN-NHS ester dissolved in anhydrous DMSO (e.g., 10 mM stock solution)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Methodology:

  • Protein Preparation: Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer. Determine the protein concentration accurately.

  • Activation of BCN: Immediately before use, dissolve the BCN-NHS ester in anhydrous DMSO to the desired stock concentration.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the BCN-NHS ester solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein integrity.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a small volume of the quenching solution (e.g., to a final concentration of 50 mM) to react with any unreacted BCN-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess BCN reagent and byproducts by size-exclusion chromatography, dialysis, or spin filtration.

  • Characterization: Analyze the conjugate by SDS-PAGE to observe a band shift, and determine the degree of labeling by mass spectrometry.

Protocol 2: Oligonucleotide Conjugation via SPAAC

This protocol describes the conjugation of a BCN-modified oligonucleotide to an azide-containing molecule.

Materials:

  • BCN-modified oligonucleotide

  • Azide-containing molecule (e.g., fluorescent dye, peptide)

  • Reaction buffer (e.g., PBS, pH 7.4, or a mixture of water and a water-miscible organic solvent like DMSO or ethanol)[1]

  • Purification system (e.g., HPLC)

Methodology:

  • Reagent Preparation: Dissolve the BCN-modified oligonucleotide and the azide-containing molecule in the reaction buffer.

  • Conjugation Reaction:

    • Mix the BCN-oligonucleotide and the azide-containing molecule in the desired molar ratio (a slight excess of one reagent may be used to drive the reaction to completion).

    • Incubate the reaction at room temperature. Reaction times can vary from a few hours to overnight, depending on the reactivity of the components.[11]

  • Monitoring the Reaction: The progress of the reaction can be monitored by HPLC or LC-MS.

  • Purification: Purify the oligonucleotide conjugate using reverse-phase HPLC to separate the conjugate from unreacted starting materials.[12]

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and UV-Vis spectroscopy.

Mandatory Visualizations

experimental_workflow_ADC cluster_activation Antibody & Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Ab Antibody Ab_Linker Antibody-BCN Ab->Ab_Linker Reaction with Activated Linker BCN_OH This compound Linker Activated Linker (e.g., BCN-NHS) BCN_OH->Linker Activation ADC_unpurified Unpurified ADC Ab_Linker->ADC_unpurified SPAAC Reaction Azide_Drug Azide-Drug Payload Azide_Drug->ADC_unpurified Purified_ADC Purified ADC ADC_unpurified->Purified_ADC Purification (e.g., HIC) Analysis Characterization (HIC, SEC, MS) Purified_ADC->Analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis using this compound.

cell_labeling_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Click Reaction cluster_imaging Imaging Azido_Sugar Azido-Sugar Precursor Cells Live Cells Azido_Sugar->Cells Incubation Labeled_Cells Cells with Azide-Modified Surface Glycans Cells->Labeled_Cells Clicked_Cells Fluorescently Labeled Cells Labeled_Cells->Clicked_Cells BCN_Fluorophore BCN-Fluorophore Conjugate BCN_Fluorophore->Labeled_Cells SPAAC Reaction Microscopy Fluorescence Microscopy Clicked_Cells->Microscopy Imaging_Result Visualization of Labeled Cells Microscopy->Imaging_Result

Caption: Workflow for Live Cell Surface Labeling and Imaging.

Stability Considerations

The stability of the resulting conjugate is crucial for its intended application. The triazole ring formed through SPAAC is generally very stable under a wide range of physiological conditions, including resistance to hydrolysis and enzymatic degradation.[13] However, the linkage used to attach this compound to a biomolecule can impact the overall stability. For instance, amide bonds are significantly more stable in biological media compared to carbamate linkages, which can be prone to hydrolysis.[10] When designing BCN-based probes for long-term studies, utilizing an amide linkage is recommended for enhanced stability.[14]

Conclusion

This compound is a powerful and versatile reagent that has significantly advanced the field of bioconjugation. Its high reactivity in copper-free click chemistry, coupled with the versatility of its hydroxyl group for derivatization, makes it an invaluable tool for researchers across various disciplines. By understanding the principles of its reactivity, leveraging detailed experimental protocols, and considering the stability of the resulting conjugates, scientists and drug development professionals can effectively harness the potential of this compound to create novel bioconjugates for a wide range of applications, from fundamental biological research to the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis of (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, commonly referred to as BCN-OH, is a pivotal tool in the field of bioorthogonal chemistry. Its strained cyclooctyne moiety enables rapid and specific copper-free click reactions with azides, a process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction has found widespread application in drug development, chemical biology, and materials science for the precise conjugation of molecules in complex biological environments. This guide provides a comprehensive overview of the synthetic route to (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, detailing the experimental protocols and presenting key quantitative data. Additionally, it visualizes the synthetic workflow and its application in a typical bioconjugation scenario.

Introduction

The advent of bioorthogonal chemistry has revolutionized the study of biological processes in their native environment. Among the repertoire of bioorthogonal reactions, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out for its high efficiency and biocompatibility, obviating the need for cytotoxic copper catalysts. Bicyclo[6.1.0]non-4-yn-9-ylmethanol (this compound) is a highly effective reagent for SPAAC due to its significant ring strain, which accelerates the reaction rate with azides. The specific stereoisomer, (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, offers a well-defined three-dimensional structure, which can be crucial for applications in drug delivery and molecular imaging where precise spatial arrangement is paramount. This document outlines the multi-step synthesis of this valuable chemical entity.

Synthetic Pathway Overview

The synthesis of racemic endo/exo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol typically commences from the readily available starting material, 1,5-cyclooctadiene. The synthetic strategy involves four key transformations:

  • Cyclopropanation: Reaction of 1,5-cyclooctadiene with ethyl diazoacetate in the presence of a rhodium catalyst to form the bicyclic ester, ethyl (Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate.

  • Reduction: Reduction of the ester functionality to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄), yielding (Z)-bicyclo[6.1.0]non-4-en-9-ylmethanol.

  • Bromination: Addition of bromine across the double bond of the cyclooctene ring to form a dibromo derivative.

  • Elimination: Double dehydrobromination using a strong base, such as potassium tert-butoxide, to generate the strained alkyne, affording the target molecule, Bicyclo[6.1.0]non-4-yn-9-ylmethanol.

Currently, a direct and detailed enantioselective synthesis for the (1R,8S,9s) isomer is not widely available in the public domain. The common route produces a mixture of endo and exo diastereomers, which can be separated by chromatography. Obtaining the specific enantiomer would typically require either an enantioselective cyclopropanation step using a chiral catalyst or chiral resolution of the racemic mixture at an appropriate stage of the synthesis.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of racemic endo/exo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol.

Step 1: Synthesis of Ethyl (Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate
  • Materials: 1,5-cyclooctadiene, ethyl diazoacetate, Rhodium(II) acetate dimer [Rh₂(OAc)₄], Dichloromethane (DCM).

  • Procedure:

    • To a solution of 1,5-cyclooctadiene (4 equivalents) and a catalytic amount of Rh₂(OAc)₄ (0.01 mol%) in DCM, a solution of ethyl diazoacetate (1 equivalent) in DCM is added dropwise over several hours at room temperature.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield the product as a mixture of endo and exo diastereomers.

Step 2: Synthesis of (Z)-Bicyclo[6.1.0]non-4-en-9-ylmethanol
  • Materials: Ethyl (Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Diethyl ether.

  • Procedure:

    • A solution of ethyl (Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

    • The reaction mixture is stirred at 0 °C for 15 minutes, then at room temperature for 30 minutes, and finally heated to 45 °C for 1 hour.

    • The reaction is monitored by TLC for the disappearance of the starting material.

    • Upon completion, the reaction is carefully quenched by the dropwise addition of water at 0 °C.

    • Sodium sulfate is added, and the mixture is filtered through a pad of Celite®, rinsing with diethyl ether.

    • The filtrate is concentrated in vacuo to afford the crude alcohol, which is typically used in the next step without further purification.

Step 3: Synthesis of (4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol
  • Materials: (Z)-Bicyclo[6.1.0]non-4-en-9-ylmethanol, Bromine (Br₂), Chloroform (CHCl₃), 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Procedure:

    • To a solution of (Z)-bicyclo[6.1.0]non-4-en-9-ylmethanol in chloroform at 0 °C, a solution of bromine (1 equivalent) in chloroform is added dropwise until a persistent red color is observed.

    • The reaction mixture is stirred at 0 °C for 15 minutes.

    • The reaction is quenched by the addition of a 10% aqueous solution of Na₂S₂O₃.

    • The layers are separated, and the aqueous layer is extracted with chloroform.

    • The combined organic layers are washed with 10% aqueous Na₂S₂O₃ and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the dibromide as a white solid, which is used without further purification.

Step 4: Synthesis of Bicyclo[6.1.0]non-4-yn-9-ylmethanol
  • Materials: (4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol, Potassium tert-butoxide (KOtBu), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of the dibromide in anhydrous THF at 0 °C under an inert atmosphere, a 1 M solution of KOtBu in THF (3.5 equivalents) is added dropwise.

    • The reaction mixture is then heated to reflux for 2 hours.

    • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The mixture is extracted with dichloromethane.

    • The combined organic extracts are dried over sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product is purified by silica gel flash column chromatography to afford the target compound as a mixture of endo and exo isomers. The desired endo isomer, which corresponds to the racemic form of (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, can be separated and isolated.

Quantitative Data

The following table summarizes the reported yields for each step of the synthesis of the racemic endo/exo mixture.

StepProductStarting MaterialReagentsYield (%)
1Ethyl (Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate1,5-cyclooctadieneEthyl diazoacetate, Rh₂(OAc)₄~83%
2(Z)-Bicyclo[6.1.0]non-4-en-9-ylmethanolEthyl (Z)-bicyclo[6.1.0]non-4-ene-9-carboxylateLiAlH₄Quantitative (crude)
3(4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol(Z)-Bicyclo[6.1.0]non-4-en-9-ylmethanolBr₂Quantitative (crude)
4Bicyclo[6.1.0]non-4-yn-9-ylmethanol(4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanolKOtBu~52%

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Bromination cluster_step4 Step 4: Elimination 1_5_COD 1,5-Cyclooctadiene Cyclopropanation Ethyl (Z)-bicyclo[6.1.0]non- 4-ene-9-carboxylate 1_5_COD->Cyclopropanation Ethyl diazoacetate, Rh₂(OAc)₄ Reduction (Z)-Bicyclo[6.1.0]non- 4-en-9-ylmethanol Cyclopropanation->Reduction LiAlH₄ Bromination (4,5-Dibromobicyclo[6.1.0] nonan-9-yl)methanol Reduction->Bromination Br₂ Elimination (1R,8S,9s)-Bicyclo[6.1.0]non- 4-yn-9-ylmethanol Bromination->Elimination KOtBu

Caption: Synthetic route to (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol.

Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC_Workflow cluster_reactants Reactants cluster_reaction SPAAC Reaction cluster_product Product BCN_OH (1R,8S,9s)-Bicyclo[6.1.0]non- 4-yn-9-ylmethanol (this compound) Reaction Copper-Free Click Chemistry BCN_OH->Reaction Azide_Molecule Azide-functionalized Biomolecule (e.g., Protein) Azide_Molecule->Reaction Triazole_Product Stable Triazole-linked Bioconjugate Reaction->Triazole_Product Formation of a stable triazole ring

Caption: Workflow of a typical SPAAC bioconjugation using this compound.

Conclusion

The synthesis of (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, while a multi-step process, provides access to a powerful tool for chemical biology and drug development. The outlined protocols, based on established literature, offer a reliable pathway to the racemic endo/exo mixture of this strained alkyne. Further research into efficient and scalable enantioselective methods will be crucial for advancing its application in stereospecific molecular recognition and conjugation. The utility of this compound in SPAAC reactions underscores its importance in the construction of complex, well-defined bioconjugates for a variety of scientific disciplines.

An In-depth Technical Guide to the Stability and Storage of BCN-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for BCN-OH (bicyclo[6.1.0]non-4-yn-9-ylmethanol), a critical reagent in bioorthogonal chemistry. Understanding the stability profile of this compound is paramount for its effective use in research and the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document summarizes key stability data, outlines potential degradation pathways, and provides detailed experimental methodologies for assessing the stability of this compound.

Chemical Properties and Recommended Storage

This compound is a strained alkyne widely used in copper-free click chemistry due to its high reactivity towards azides.[1] Its stability is a crucial factor for ensuring the integrity of bioconjugation reactions and the shelf-life of BCN-containing constructs.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendations & Precautions
Solid Powder -20°CLong-term (months to years)[2]Store protected from light and moisture.[3] Handle under an inert atmosphere to prevent degradation.
0-4°CShort-term (days to weeks)[2]Keep dry and in the dark.
In Solvent (e.g., DMSO) -80°CUp to 6 months[3]Use freshly opened, anhydrous DMSO as hygroscopic DMSO can impact solubility.[3]
-20°CUp to 1 month[3]Long-term storage of solutions is not recommended.[3]

Stability Profile and Degradation Pathways

While generally stable under recommended storage conditions, this compound is susceptible to degradation under certain environmental stresses. The primary degradation pathways identified are hydrolysis and oxidation, particularly under acidic conditions.

Acidic Stability

Recent studies have demonstrated the instability of the BCN moiety under acidic conditions, which is a critical consideration for applications such as solid-phase oligonucleotide synthesis where acidic deprotection steps are common.[4]

A key study investigated the degradation of BCN carbinol in the presence of 3% (w/v) trichloroacetic acid (TCA) and 3% (w/v) dichloroacetic acid (DCA) in both dichloromethane (DCM) and toluene. The results indicated that DCA is a more suitable deprotecting agent than TCA for BCN-containing compounds due to a slower degradation rate.[4]

Table 2: Quantitative Stability Data of this compound in Acidic Conditions

Acid (3% w/v)Solvent% this compound Remaining after 30 min
TCADCM3.5%
TCAToluene13%
DCADCM60%
DCAToluene79%

Data sourced from a study on the stability of BCN scaffolds for oligonucleotide synthesis.[4]

The degradation in the presence of acid was found to lead to both hydrolysis and oxidation products.[4] While the exact structures of all degradation products have not been fully elucidated in the literature, the formation of species with an added water molecule (+H₂O) has been detected by mass spectrometry.[4]

BCN_OH This compound Acid Acidic Conditions (e.g., TCA, DCA) BCN_OH->Acid Hydrolysis_Product Hydrolysis Product (e.g., BCN-diol) Acid->Hydrolysis_Product H₂O Oxidation_Product Oxidation Product Acid->Oxidation_Product [O]

Figure 1: Proposed degradation pathways of this compound under acidic conditions.

Stability in Biological Milieus

The stability of the BCN group can also be compromised in certain biological environments. One study revealed that BCN moieties are susceptible to degradation in the presence of glutathione (GSH), a common intracellular reducing agent, and hypochlorite, a reactive oxygen species.[5] This degradation was observed to be more pronounced at neutral pH compared to acidic pH.[5] This finding is critical for the design of BCN-based probes and therapeutics intended for intracellular applications.

Experimental Protocols for Stability Assessment

A thorough assessment of this compound stability requires a well-designed forced degradation study. These studies expose the compound to a range of stress conditions to identify potential degradation products and pathways.

cluster_stress Forced Degradation Conditions cluster_analysis Analytical Techniques Hydrolytic Hydrolytic (Acidic, Basic, Neutral) HPLC HPLC/UPLC (Purity & Degradant Profiling) Hydrolytic->HPLC Oxidative Oxidative (e.g., H₂O₂) Oxidative->HPLC Thermal Thermal (Elevated Temperature) Thermal->HPLC Photolytic Photolytic (UV/Vis Light Exposure) Photolytic->HPLC LCMS LC-MS (Mass Identification) HPLC->LCMS NMR NMR (Structural Elucidation) LCMS->NMR BCN_OH This compound Sample BCN_OH->Hydrolytic BCN_OH->Oxidative BCN_OH->Thermal BCN_OH->Photolytic

Figure 2: General workflow for a forced degradation study of this compound.

General Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate under the same conditions as acidic hydrolysis. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the solid this compound or its solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

    • Photolytic Degradation: Expose a solution of this compound to a controlled light source (e.g., UV-A and visible light) in a photostability chamber. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.

HPLC Method for Stability Analysis

A reverse-phase HPLC method is suitable for monitoring the degradation of this compound and separating its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: A typical gradient could be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Column Temperature: 30°C.

Identification of Degradation Products
  • LC-MS: Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and any degradation products. This will aid in determining the molecular weight of the degradants.

  • NMR Spectroscopy: For structural elucidation, preparative HPLC can be used to isolate the degradation products. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR spectroscopy can then be performed to determine the chemical structure of the isolated compounds.[4]

Conclusion and Recommendations

This compound is a stable compound when stored under the recommended conditions of low temperature, protected from light and moisture. However, users should be aware of its susceptibility to degradation under acidic conditions and in the presence of certain biological reducing and oxidizing agents. For applications requiring exposure to such conditions, it is crucial to perform stability studies to ensure the integrity of the this compound moiety. When developing new protocols or formulations involving this compound, a forced degradation study is highly recommended to identify potential stability issues and to develop appropriate mitigation strategies. The use of stability-indicating analytical methods, such as the HPLC method outlined above, is essential for accurately monitoring the purity and degradation of this compound.

References

reactivity of BCN derivatives in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Bicyclo[6.1.0]nonyne (BCN) Derivatives in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[6.1.0]nonyne (BCN) derivatives are indispensable tools in the field of bioorthogonal chemistry, particularly for their role in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] This "click chemistry" reaction enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts, making it ideal for in vivo applications, drug delivery, and the modification of sensitive biomolecules.[2][3] BCN is noted for its favorable balance of high reactivity, small size, and increased hydrophilicity compared to other cyclooctynes like dibenzocyclooctyne (DBCO).[4][5][6]

This technical guide provides a comprehensive overview of the s. We will delve into the core principles of the SPAAC reaction, present quantitative kinetic and stability data, detail relevant experimental protocols, and explore the critical factors that influence the application of BCN in bioconjugation and drug development.

Core Reactivity: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The primary and most studied reaction of BCN is the SPAAC, a [3+2] cycloaddition with an organic azide to form a stable triazole linkage.[3][7] The reaction is driven by the high ring strain of the cyclooctyne, which lowers the activation energy and allows the reaction to proceed spontaneously under physiological conditions (aqueous buffer, neutral pH, ambient temperature).[3][8]

The general mechanism involves the concerted cycloaddition of the azide to the strained alkyne.[9] The reaction follows second-order kinetics, with the rate being dependent on the specific structures of both the BCN derivative and the azide partner.[10]

SPAAC_Mechanism General Scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_product Product BCN BCN Derivative (Strained Alkyne) Triazole Stable Triazole Linkage BCN->Triazole k₂ Azide Azide-modified Molecule (R-N3) Azide->Triazole

Caption: General reaction scheme for BCN-azide SPAAC.

Quantitative Kinetic Data

The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a SPAAC reaction. While BCN's reactivity is generally lower than that of DBCO, it is significantly influenced by the electronic properties of the azide.[5] For instance, electron-deficient aryl azides can react with BCN at rates reaching 2.0-2.9 M⁻¹s⁻¹.[11] Superfast kinetics (k₂ up to 39,200 M⁻¹s⁻¹) have been reported for the reaction of BCN with specialized, sterically shielded tetrazoles.[12]

BCN DerivativeReaction PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Conditions
BCNBenzyl Azide~0.0583 (at 60°C)DMSO
BCN2-AzidoethanolNot specified, but monitoredDMSO, Water, Human Blood Plasma
BCNElectron-deficient aryl azides2.0 - 2.9Not specified
BCNSterically shielded, sulfonated tetrazole11,400 - 39,200Acetonitrile:phosphate buffer (1:1)
endo-BCNPrimary, Secondary, Tertiary AzidesSimilar reactivity observedNot specified

This table summarizes representative kinetic data. Rates are highly dependent on specific reactant structures, solvent, and temperature.[11][12][13][14]

Stability and Side Reactions in Aqueous Media

While BCN is a powerful tool, its stability and potential for side reactions in aqueous and biological environments must be carefully considered by researchers.

Thiol Reactivity

A significant factor affecting BCN's bioorthogonality is its reactivity towards thiols.[1] This "thiol-yne" addition can occur with the sulfhydryl groups of cysteine residues in proteins or with reducing agents like glutathione (GSH), which is present at high intracellular concentrations.[1][4] This can lead to off-target labeling.

Hydrolytic and Chemical Stability

The stability of BCN derivatives can be influenced by the linkage chemistry and pH.

  • Linker Stability : Amide-linked BCN derivatives have demonstrated superior hydrolytic stability in biological media compared to the more common carbamate-linked derivatives, making them more suitable for applications requiring prolonged incubation.[15][16]

  • Acidic Conditions : The BCN moiety can exhibit instability under acidic conditions, which is a critical consideration for applications like automated solid-phase oligonucleotide synthesis where acidic detritylation steps are common.[15][17] Studies have shown that while some degradation occurs, a significant portion of the BCN alkyne remains intact after multiple acid cycles.[17]

Quantitative Stability Data
BCN DerivativeConditionHalf-life (t₁/₂)Notes
BCN DerivativeGlutathione (GSH)~6 hoursSignificant reactivity with thiols.[1][18]
DBCO DerivativeGlutathione (GSH)~71 minutesBCN is significantly more stable to GSH than DBCO.[18]
BCN-CarbamateCultured CellsLess stableProne to hydrolysis during prolonged incubation.[16]
BCN-AmideCultured CellsMore stableA better alternative for probes requiring high stability.[15][16]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of BCN chemistry.

Protocol 1: General Bioconjugation of an Antibody with a BCN-NHS Ester

This protocol describes the functionalization of an antibody with BCN moieties, preparing it for subsequent conjugation with an azide-tagged molecule.[10][19]

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • BCN-NHS ester

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Antibody Preparation : Prepare the antibody solution at a concentration of approximately 1 mg/mL in a suitable reaction buffer.[10]

  • BCN-NHS Ester Stock Solution : Prepare a 10 mM stock solution of BCN-NHS ester in anhydrous DMSO immediately before use.[19]

  • Activation Reaction :

    • Add a 20-30 fold molar excess of the BCN-NHS ester stock solution to the antibody solution.[10]

    • Ensure the final concentration of DMSO in the reaction mixture is below 20% to minimize protein denaturation.[10]

    • Incubate the reaction at room temperature for 60 minutes with gentle mixing.[10][19]

  • Quenching : Add Tris buffer to a final concentration of 10-20 mM to quench any unreacted BCN-NHS ester. Incubate for an additional 15 minutes.[10]

  • Purification : Remove excess, unreacted BCN-NHS ester using a spin desalting column equilibrated with the desired storage or reaction buffer.[10][19] The BCN-functionalized antibody can now be used for SPAAC with an azide-modified molecule or stored at -20°C for several months.[19]

Bioconjugation_Workflow Experimental Workflow for Antibody-Oligo Conjugation via SPAAC cluster_activation Step 1: Antibody Activation cluster_purification Step 2: Quenching & Purification cluster_conjugation Step 3: SPAAC Reaction cluster_analysis Step 4: Analysis A1 Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4) A2 Add 20-30x molar excess of BCN-NHS Ester (in DMSO) A1->A2 A3 Incubate at RT for 60 minutes A2->A3 B1 Quench Reaction with Tris Buffer A3->B1 Activation Complete B2 Incubate for 15 minutes B1->B2 B3 Purify via Spin Desalting Column B2->B3 C1 Mix BCN-Antibody with 2-4x excess Azide-Molecule B3->C1 Purified BCN-Antibody C2 Incubate (e.g., overnight at 4°C) C1->C2 D1 Analyze Conjugate (SDS-PAGE, HPLC) C2->D1 Conjugation Complete

Caption: Workflow for protein modification using BCN-NHS ester.

Protocol 2: Determination of SPAAC Kinetics via ¹H NMR Spectroscopy

This protocol provides a general method for measuring the second-order rate constant of a SPAAC reaction between a BCN compound and an azide.[10]

Materials:

  • BCN-functionalized molecule

  • Azide-functionalized molecule

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR spectrometer

Procedure:

  • Sample Preparation :

    • Dissolve accurately weighed amounts of the BCN derivative, azide partner, and internal standard in the chosen deuterated solvent.

    • It is often advantageous to use a slight excess of one reactant to simplify the kinetic analysis.[10]

  • NMR Acquisition :

    • Acquire a ¹H NMR spectrum at time zero (t=0) immediately after mixing the reactants.[10]

    • Monitor the reaction progress by acquiring subsequent ¹H NMR spectra at regular time intervals. The frequency of acquisition should be tailored to the expected reaction rate.

  • Data Analysis :

    • For each spectrum, integrate characteristic peaks of a reactant and a product that do not overlap with other signals.[10]

    • Use the internal standard to calculate the absolute concentration of the product formed at each time point.

    • Plot the data according to the second-order rate law (e.g., plot of 1/[Reactant] vs. time) to determine the rate constant (k₂) from the slope of the resulting line.[10]

Kinetic_Analysis_Workflow Workflow for Monitoring SPAAC Kinetics by ¹H NMR start Prepare Reactants (BCN, Azide, Internal Standard) in Deuterated Solvent t0 Acquire ¹H NMR Spectrum at Time Zero (t=0) start->t0 monitor Acquire Subsequent Spectra at Regular Time Intervals t0->monitor monitor->monitor Loop integrate Integrate Characteristic Reactant and Product Peaks monitor->integrate calculate Calculate Product Concentration at Each Time Point integrate->calculate plot Plot Data According to Second-Order Rate Law calculate->plot result Determine Rate Constant (k₂) from the Slope plot->result

Caption: Workflow for monitoring SPAAC kinetics by ¹H NMR.[10]

Conclusion

BCN derivatives are highly effective reagents for bioorthogonal chemistry in aqueous environments. Their favorable combination of reactivity, stability, and hydrophilicity makes them well-suited for a wide range of applications in drug development, chemical biology, and materials science.[6][19] However, a thorough understanding of their reactivity profile, particularly their stability in the presence of biological nucleophiles like thiols and the influence of linker chemistry, is crucial for the successful design and execution of experiments.[1][15] By carefully selecting BCN derivatives and optimizing reaction conditions based on the quantitative data and protocols outlined in this guide, researchers can effectively harness the power of BCN-mediated SPAAC for their specific applications.

References

The Researcher's Guide to Copper-Free Click Chemistry: An In-Depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, copper-free click chemistry has emerged as an indispensable tool for precise and efficient bioconjugation in complex biological systems. This guide provides a comprehensive technical overview of the core reagents, their mechanisms of action, and detailed protocols for their application.

The evolution from the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to copper-free alternatives has been driven by the need for biocompatible reactions that can proceed within living organisms without the cytotoxicity associated with copper catalysts.[1][2][3] This has led to the development of two primary copper-free click chemistry platforms: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction, most notably the tetrazine ligation.[4] These bioorthogonal reactions are highly selective, enabling the specific covalent labeling of biomolecules in their native environments.[5]

Core Concepts: The Driving Force Behind Copper-Free Reactions

At the heart of copper-free click chemistry is the principle of using molecular strain or unique electronic arrangements to drive reactions forward without the need for a metal catalyst.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction relies on the significant ring strain of cyclooctyne molecules.[6] When a strained cyclooctyne reacts with an azide, the release of this strain provides the thermodynamic driving force for the [3+2] cycloaddition, forming a stable triazole linkage.[1][] The reaction is highly specific and does not interfere with other functional groups found in biological systems.[8]

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: This reaction involves the rapid cycloaddition between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a trans-cyclooctene (TCO).[9][10] The subsequent retro-Diels-Alder reaction releases nitrogen gas, making the reaction irreversible and forming a stable dihydropyridazine product.[10][11] Tetrazine ligation is known for its exceptionally fast reaction kinetics.[11][12]

Key Reagents in Copper-Free Click Chemistry

The success of copper-free click chemistry is largely due to the development of a diverse toolkit of reagents with varying reactivity, stability, and hydrophilicity. The choice of reagent is critical and depends on the specific application.[13]

SPAAC Reagents: A Comparative Look at Cyclooctynes

A variety of strained cyclooctynes have been developed, each with distinct properties. Dibenzocyclooctynes (DBCO or ADIBO) are among the most popular due to their high reactivity and stability.[1][14] Other commonly used cyclooctynes include bicyclononynes (BCN) and difluorinated cyclooctynes (DIFO), which offer different kinetic profiles and stability.[6][13]

iEDDA Reagents: The Tetrazine-TCO Pair

The most prominent iEDDA reaction in bioconjugation is the ligation between a tetrazine and a trans-cyclooctene (TCO).[9] This pair exhibits extremely fast reaction rates, allowing for efficient labeling at very low concentrations.[11]

Quantitative Comparison of Copper-Free Click Chemistry Reagents

The selection of a suitable copper-free click chemistry reagent often depends on the required reaction kinetics for a specific application. The following table summarizes the second-order rate constants for various reagent pairs.

Reaction TypeReagent 1Reagent 2Second-Order Rate Constant (M⁻¹s⁻¹)
SPAAC DBCOAzide~10⁻¹ - 1
BCNAzide~10⁻¹
BARACBenzyl Azide~1
TMTHSIBenzyl Azide0.8
iEDDA TetrazineTCOup to 30,000
Dipyridal TetrazineTCO2000 (±400)

Note: Reaction rates can be influenced by solvent, temperature, and the specific molecular context of the azide and alkyne/alkene moieties.

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental procedures is crucial for understanding and implementing copper-free click chemistry.

SPAAC_Mechanism SPAAC Reaction Mechanism reagents Strained Cyclooctyne + Azide transition_state [3+2] Cycloaddition Transition State reagents->transition_state Strain Release product Stable Triazole Product transition_state->product

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

iEDDA_Mechanism iEDDA (Tetrazine Ligation) Mechanism reagents Tetrazine + trans-Cyclooctene (TCO) cycloaddition [4+2] Cycloaddition reagents->cycloaddition intermediate Unstable Intermediate cycloaddition->intermediate product Stable Dihydropyridazine Product + N₂ intermediate->product Retro-Diels-Alder

Caption: Mechanism of Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction.

Bioconjugation_Workflow General Bioconjugation Workflow start Biomolecule of Interest (e.g., Protein, Antibody) functionalization Introduce Azide or Strained Alkyne/Alkene start->functionalization reaction Mix and Incubate functionalization->reaction reagent_prep Prepare Click Chemistry Reagent Solution (e.g., DBCO-fluorophore) reagent_prep->reaction purification Purify Conjugate (e.g., SEC, Desalting Column) reaction->purification analysis Analyze Conjugate (e.g., SDS-PAGE, Spectroscopy) purification->analysis

Caption: A typical workflow for labeling a biomolecule using copper-free click chemistry.

Detailed Experimental Protocols

The following are generalized protocols for common applications of copper-free click chemistry. It is important to optimize conditions for each specific system.

Protocol 1: Labeling of an Azide-Modified Protein with a DBCO-Functionalized Fluorophore (SPAAC)

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized fluorophore dissolved in DMSO.

  • Spin desalting columns or size-exclusion chromatography (SEC) system for purification.

Procedure:

  • Protein Preparation: Prepare the azide-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.[10]

  • Reagent Preparation: Immediately before use, dissolve the DBCO-fluorophore in anhydrous DMSO to create a 10 mM stock solution.[10]

  • Reaction Initiation: Add a 3-10 fold molar excess of the DBCO-fluorophore stock solution to the protein solution.[15] The final concentration of DMSO should be kept below 10% (v/v) to maintain protein stability.[15]

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-12 hours. The reaction time will depend on the reactivity of the specific DBCO reagent and the concentrations of the reactants.[15]

  • Purification: Remove the unreacted DBCO-fluorophore using a spin desalting column (for proteins >5 kDa) or SEC.[10]

  • Analysis: Confirm conjugation and assess labeling efficiency using SDS-PAGE and UV-Vis spectroscopy to measure the absorbance of the protein and the fluorophore. The reaction can be monitored by the disappearance of the DBCO absorbance at approximately 310 nm.[16][17]

Protocol 2: Protein-Protein Conjugation using Tetrazine-TCO Ligation (iEDDA)

Materials:

  • Protein A to be functionalized with TCO.

  • Protein B to be functionalized with tetrazine.

  • TCO-NHS ester and Tetrazine-NHS ester.

  • Reaction Buffer: PBS, pH 7.4.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Spin desalting columns.

Procedure:

  • Protein A Activation with TCO:

    • Dissolve Protein A in PBS to a concentration of 1-5 mg/mL.[10]

    • Add a 20-fold molar excess of TCO-NHS ester (from a 10 mM stock in DMSO).[18]

    • Incubate at room temperature for 60 minutes.[18]

    • Quench the reaction by adding Tris-HCl to a final concentration of 50-100 mM and incubate for 5 minutes.[18]

    • Purify the TCO-activated Protein A using a spin desalting column.[18]

  • Protein B Activation with Tetrazine:

    • Repeat the activation and purification steps for Protein B using a Tetrazine-NHS ester.

  • Ligation Reaction:

    • Mix the purified TCO-activated Protein A and tetrazine-activated Protein B in a 1:1 molar ratio.[18]

    • Incubate the mixture for 30-60 minutes at room temperature.[10] The reaction progress can be monitored by the disappearance of the tetrazine's color and its absorbance peak (typically 510-550 nm).[10][11]

  • Purification and Analysis:

    • Purify the final conjugate using an appropriate chromatography method (e.g., SEC).

    • Analyze the conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product.

Applications in Research and Drug Development

The biocompatibility and efficiency of copper-free click chemistry have made it a valuable tool in numerous applications:

  • Bioconjugation: Site-specific labeling of proteins, antibodies, carbohydrates, and lipids with probes, tags, or therapeutic agents.[1]

  • Live-Cell Imaging: Real-time visualization of dynamic biological processes, such as glycan trafficking, without causing cellular toxicity.[3][19][20]

  • Drug Delivery Systems: Construction of antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios, leading to more homogenous and effective therapeutics.[1] It is also used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras).[1]

  • In Vivo Applications: Labeling of biomolecules in living organisms, such as mice, for molecular imaging and studying disease models.[21]

Conclusion

Copper-free click chemistry, through SPAAC and iEDDA reactions, has revolutionized the way researchers can modify and study biomolecules in their native context. The continuous development of new reagents with improved kinetics and stability will further expand the applications of this powerful technology in basic research, diagnostics, and the development of next-generation therapeutics.

References

BCN-OH in Chemical Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) has emerged as a pivotal tool in chemical biology, offering a versatile and robust platform for bioorthogonal chemistry. Its significance lies in the strained alkyne moiety, which readily participates in copper-free click chemistry, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction's high efficiency, specificity, and biocompatibility have propelled this compound to the forefront of applications ranging from bioconjugation and proteomics to advanced drug delivery systems. This guide provides a comprehensive overview of this compound's core applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Principles: The Chemistry of this compound

This compound is a cyclooctyne derivative characterized by a strained eight-membered ring containing an alkyne. This ring strain is the driving force behind its high reactivity towards azides in the absence of a cytotoxic copper catalyst, forming a stable triazole linkage.[1][2] The molecule exists as two diastereomers, endo and exo, with the endo isomer exhibiting slightly higher reactivity in SPAAC reactions.[1][3] The primary alcohol group on this compound serves as a convenient handle for further functionalization, allowing for its incorporation into a wide array of probes, linkers, and biomolecules.[4]

Quantitative Data Summary

The efficiency of this compound in bioorthogonal reactions is a key factor in its widespread adoption. The following tables summarize key quantitative data related to its reactivity and applications.

Table 1: Reaction Kinetics of BCN with Various Azides

Azide TypeReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent SystemReference
Primary Azide2-azidoethanol0.024Not specified[5]
Secondary Azide2-azidopropanol0.018Not specified[5]
Tertiary Azide2-azido-2-methylpropanol0.012Not specified[5]
Benzyl Azideexo-BCN0.19CD₃CN/D₂O (1:2)[3]
Benzyl Azideendo-BCN0.29CD₃CN/D₂O (1:2)[3]

Table 2: Thermodynamic and Binding Parameters

Reaction/InteractionParameterValueConditionsReference
This compound with 1,2-quinone (SPOCQ reaction)ΔH‡2.25 kcal/mol25°C
ΔS‡-36.3 cal/K·mol25°C
ΔG‡13.1 kcal/mol25°C
This compound with Pertuzumab (Antibody)Binding Affinity-5.1 kcal/molIn silico docking[4]

Key Applications and Experimental Protocols

This compound's versatility has led to its application in numerous areas of chemical biology research.

Bioconjugation and Labeling

This compound and its derivatives are extensively used for the specific labeling of biomolecules such as proteins, antibodies, and nucleic acids.[6][7] This enables a wide range of downstream applications including cellular imaging, diagnostics, and the construction of antibody-drug conjugates (ADCs).[1][6]

This protocol describes the labeling of an antibody with a BCN moiety using an N-Hydroxysuccinimide (NHS) ester derivative of BCN for subsequent conjugation to an azide-containing molecule.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • BCN-NHS ester (dissolved in DMSO to 10 mM)

  • Tris buffer (100 mM, pH 8.0)

  • Spin desalting column

  • DMSO (anhydrous)

Procedure:

  • Antibody Preparation: Adjust the concentration of the antibody to approximately 1 mg/mL in the reaction buffer.

  • Reaction Setup: Add a 20-30 fold molar excess of the 10 mM BCN-NHS ester solution in DMSO to the antibody solution. Ensure the final DMSO concentration is around 20%.[8]

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.[8]

  • Quenching: Add 10 µL of 100 mM Tris buffer to the reaction to quench any unreacted BCN-NHS ester.[8]

  • Incubation: Incubate for an additional 15 minutes at room temperature.[8]

  • Purification: Remove the excess, unreacted BCN-NHS ester using a spin desalting column according to the manufacturer's instructions.

  • Storage: The resulting BCN-functionalized antibody can be stored at -20°C for several months.[8]

  • Downstream Conjugation: The BCN-labeled antibody is now ready for conjugation with an azide-modified molecule (e.g., a fluorescent dye, drug payload, or oligonucleotide) via SPAAC. Mix the BCN-functionalized antibody with a 2-4x molar excess of the azide-modified molecule and incubate overnight at room temperature.[8]

  • Final Purification: Purify the final antibody conjugate using an appropriate chromatography method (e.g., size exclusion or affinity chromatography) to remove unreacted components.

G cluster_activation Antibody Activation cluster_conjugation SPAAC Conjugation cluster_purification Purification Antibody Antibody Activated_Antibody BCN-labeled Antibody Antibody->Activated_Antibody Reaction (RT, 1 hr) BCN_NHS BCN-NHS Ester BCN_NHS->Activated_Antibody Final_Conjugate Final Conjugate Activated_Antibody->Final_Conjugate SPAAC (RT, overnight) Purification1 Desalting Column Activated_Antibody->Purification1 Azide_Molecule Azide-modified Molecule Azide_Molecule->Final_Conjugate Purification2 Chromatography Final_Conjugate->Purification2

Workflow for antibody bioconjugation using a BCN-NHS ester.

Metabolic Labeling and Chemical Proteomics

This compound is a valuable tool in chemical proteomics, particularly for the study of post-translational modifications (PTMs).[2] A common strategy involves metabolic labeling, where cells are incubated with an azide-modified precursor that is incorporated into a specific PTM, such as O-GlcNAcylation.[6][9] The azide handle then serves as a target for a BCN-functionalized probe (e.g., BCN-biotin) for enrichment and subsequent identification by mass spectrometry.[2]

This protocol outlines the metabolic labeling of cells with an azido-sugar, followed by lysis, click chemistry with a BCN-biotin probe, and enrichment for proteomic analysis.

Materials:

  • HEK293T cells (or other cell line of interest)

  • Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCN-biotin probe

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Metabolic Labeling: Culture HEK293T cells in the presence of 25 µM Ac₄GalNAz for 48 hours to allow for incorporation into O-GlcNAcylated proteins.[9]

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer on ice. Clarify the lysate by centrifugation.

  • Click Chemistry: To the cell lysate, add the BCN-biotin probe to a final concentration of 100 µM. Incubate at room temperature for 1-2 hours to allow for the SPAAC reaction to occur.

  • Enrichment: Add streptavidin-agarose beads to the lysate and incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively with a series of buffers to remove non-specifically bound proteins (e.g., high salt buffer, low salt buffer, and a final wash with PBS).

  • Elution: Elute the enriched proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: The enriched proteins can then be resolved by SDS-PAGE for western blotting or subjected to in-gel digestion and analysis by mass spectrometry to identify the O-GlcNAcylated proteins.

G cluster_cell In-Cell Labeling cluster_lysate Lysate Processing cluster_analysis Enrichment & Analysis Ac4GalNAz Ac₄GalNAz Cell Live Cells Ac4GalNAz->Cell Azido_Glycoprotein Azide-labeled Glycoproteins Cell->Azido_Glycoprotein Metabolism Lysis Cell Lysis Azido_Glycoprotein->Lysis Biotinylated_Protein Biotinylated Glycoproteins Lysis->Biotinylated_Protein SPAAC BCN_Biotin BCN-Biotin Probe BCN_Biotin->Biotinylated_Protein Streptavidin_Beads Streptavidin Beads Biotinylated_Protein->Streptavidin_Beads Affinity Capture Enriched_Proteins Enriched Proteins Streptavidin_Beads->Enriched_Proteins Elution Mass_Spec Mass Spectrometry Enriched_Proteins->Mass_Spec Analysis

Workflow for chemical proteomics analysis of O-GlcNAcylated proteins.

Drug Delivery and Nanoparticle Functionalization

This compound serves as a key building block for the functionalization of nanoparticles and the development of targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs).[6] In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. BCN-based linkers provide a stable and efficient means of attaching the drug payload to the antibody.[4]

This protocol provides a general method for attaching this compound to the surface of amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles

  • BCN-NHS ester (or BCN-acid with EDC/NHS coupling agents)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Centrifugation tubes

  • Wash buffer (e.g., PBS)

Procedure:

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer.

  • Activator Preparation: Dissolve the BCN-NHS ester in anhydrous DMSO to create a stock solution.

  • Reaction: Add the BCN-NHS ester solution to the nanoparticle suspension. The molar ratio of BCN-NHS to surface amine groups should be optimized for the specific nanoparticle system.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Purification: Pellet the nanoparticles by centrifugation. Remove the supernatant containing unreacted BCN-NHS ester.

  • Washing: Resuspend the nanoparticles in the wash buffer and repeat the centrifugation and resuspension steps several times to ensure complete removal of unreacted reagents.

  • Final Product: The resulting BCN-functionalized nanoparticles are ready for conjugation with azide-containing molecules for various applications, including drug delivery and imaging.

Signaling Pathway Applications

This compound and its derivatives are instrumental in elucidating complex cellular signaling pathways.

O-GlcNAc Cycling Pathway

O-GlcNAcylation is a dynamic PTM that modulates the function of numerous nuclear and cytoplasmic proteins, playing a critical role in nutrient sensing and stress responses.[5] The enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) regulate the addition and removal of O-GlcNAc, respectively.[5] Metabolic labeling with azido-sugars and subsequent click chemistry with BCN probes allows for the global analysis of O-GlcNAcylation dynamics and the identification of novel O-GlcNAc-modified proteins, providing insights into their roles in signaling.[9]

G cluster_pathway O-GlcNAc Cycling Pathway cluster_probe This compound Probe Application UDP_GlcNAc UDP-GlcNAc OGT OGT UDP_GlcNAc->OGT Protein Protein (Ser/Thr) Protein->OGT OGlcNAc_Protein O-GlcNAc Protein OGA OGA OGlcNAc_Protein->OGA Removal OGT->OGlcNAc_Protein Addition Labeled_Protein Labeled O-GlcNAc Protein OGT->Labeled_Protein Incorporation OGA->Protein Ac4GalNAz Ac₄GalNAz UDP_GlcNAz UDP-GlcNAz Ac4GalNAz->UDP_GlcNAz Metabolic Conversion UDP_GlcNAz->OGT BCN_Probe BCN Probe Labeled_Protein->BCN_Probe SPAAC

Application of BCN probes in studying the O-GlcNAc cycling pathway.

HER2/EGFR Signaling in Cancer

In the context of drug development, BCN-based linkers are crucial for creating ADCs that target cancer cells overexpressing specific surface receptors. For instance, in HER2-positive breast cancer, an antibody targeting the HER2 receptor is conjugated to a cytotoxic drug.[10] Upon binding to HER2 on the cancer cell surface, the ADC is internalized, leading to the release of the drug and subsequent cell death. BCN chemistry provides a stable and efficient method for constructing these targeted therapies, allowing for precise control over the drug-to-antibody ratio.

G cluster_cell HER2-Positive Cancer Cell cluster_adc ADC Targeting HER2 HER2 Receptor PI3K_AKT PI3K/Akt Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Internalization Internalization HER2->Internalization Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation ADC Anti-HER2 ADC (BCN-linked drug) ADC->HER2 Binding Drug_Release Drug Release Internalization->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Targeting the HER2 signaling pathway with a BCN-based ADC.

Conclusion

This compound has solidified its position as an indispensable reagent in chemical biology. Its favorable balance of reactivity and stability, coupled with the bioorthogonality of the SPAAC reaction, has enabled significant advancements in our ability to label, track, and manipulate biomolecules in complex biological systems. From fundamental studies of cellular signaling to the development of next-generation cancer therapeutics, the applications of this compound continue to expand, promising further innovations in our understanding and treatment of human disease.

References

An In-depth Technical Guide to BCN-OH: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) is a key reagent in the field of bioconjugation, prized for its role in copper-free click chemistry. Its strained cyclooctyne core enables highly efficient and specific reactions with azide-functionalized molecules, a process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for its application in the development of bioconjugates, such as antibody-drug conjugates (ADCs).

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The endo configuration of the hydroxymethyl group is crucial to the molecule's stability and reactivity.[1] The key to this compound's utility lies in the significant ring strain of its bicyclo[6.1.0]nonyne core, which allows it to readily undergo bioorthogonal reactions.[1]

Quantitative Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₁₀H₁₄O[1][2]
Molecular Weight 150.22 g/mol [1][2]
Melting Point 64 °C[3]
Appearance White to off-white crystalline solid[1]
Solubility DMSO: ≥ 100 mg/mL (665.69 mM)[2]
Soluble in DCM[4]
Sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, it should first be dissolved in DMSO and then diluted. A solubility of approximately 25 mg/ml in a 1:3 solution of DMSO:PBS (pH 7.2) can be achieved.[3]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]
Chemical Reactivity and Stability

The primary application of this compound is in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This copper-free click chemistry reaction is highly efficient and bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes.[5] The reaction between the strained alkyne of BCN and an azide-functionalized molecule results in the formation of a stable triazole linkage.[6]

The reactivity of the endo isomer of BCN is slightly higher than the exo isomer in SPAAC reactions. The second-order rate constant (k₂) for the reaction of endo-BCN with benzyl azide in a polar mixture of acetonitrile and water is 0.29 M⁻¹s⁻¹.[7] BCN and azide moieties are stable over the long term, contributing to the stability of the resulting conjugates.[6]

Experimental Protocols

The hydroxyl group of this compound serves as a versatile handle for its attachment to other molecules.[1] For bioconjugation, this compound is often first functionalized to introduce a more reactive group, such as an N-hydroxysuccinimidyl (NHS) ester, which can then readily react with primary amines on proteins or other biomolecules.

Functionalization of this compound to BCN-NHS Ester

This protocol describes the conversion of the hydroxyl group of this compound to a reactive p-nitrophenyl (PNB) carbonate, which can then be easily converted to an NHS ester for subsequent bioconjugation.

G Functionalization of this compound BCN_OH This compound Intermediate BCN-PNB carbonate (Reactive Intermediate) BCN_OH->Intermediate Reaction Reagent1 4-Nitrophenyl chloroformate Reagent1->Intermediate BCN_NHS BCN-NHS Ester (Amine-reactive) Intermediate->BCN_NHS Reaction Reagent2 N-Hydroxysuccinimide Reagent2->BCN_NHS

Functionalization of this compound for bioconjugation.

Materials:

  • This compound

  • 4-Nitrophenyl chloroformate

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous pyridine or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine to the solution.

  • Slowly add a solution of 4-nitrophenyl chloroformate in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts.

  • The organic layer is dried, and the solvent is removed under reduced pressure to yield the BCN-PNB carbonate intermediate.

  • The BCN-PNB carbonate is then dissolved in a suitable solvent, and N-hydroxysuccinimide and a base (e.g., triethylamine) are added to form the BCN-NHS ester.

  • The final product is purified using column chromatography.

General Protocol for Antibody-Oligo Conjugation using BCN-NHS Ester

This protocol outlines the steps for conjugating an azide-modified oligonucleotide to an antibody using a pre-activated BCN-NHS ester.[6]

G Antibody-Oligo Conjugation Workflow cluster_activation Antibody Activation cluster_conjugation Conjugation Antibody Antibody Incubate1 Incubate at RT for 60 min Antibody->Incubate1 BCN_NHS BCN-NHS Ester (in DMSO) BCN_NHS->Incubate1 Quench Quench with Tris Incubate1->Quench Purify1 Purify via Desalting Column Quench->Purify1 BCN_Antibody BCN-functionalized Antibody Purify1->BCN_Antibody Incubate2 Incubate at RT BCN_Antibody->Incubate2 Azide_Oligo Azide-modified Oligonucleotide Azide_Oligo->Incubate2 Final_Product Antibody-Oligonucleotide Conjugate Incubate2->Final_Product

Workflow for antibody-oligonucleotide conjugation.

Materials:

  • Antibody of interest

  • BCN-NHS ester

  • Azide-modified oligonucleotide

  • Dimethyl sulfoxide (DMSO)

  • Tris buffer (100 mM in water)

  • Spin desalting columns

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

Part 1: Antibody Activation

  • Dissolve the BCN-NHS ester in DMSO to a stock concentration of 10 mM.[6]

  • Mix the antibody with a 20-30-fold molar excess of the BCN-NHS ester solution. The final DMSO content in the reaction mixture should be around 20%, and the antibody concentration should be approximately 1 mg/mL.[6]

  • Incubate the reaction mixture at room temperature for 60 minutes.[6]

  • To quench the unreacted BCN-NHS ester, add 10 µL of 100 mM Tris buffer and incubate for an additional 15 minutes.[6]

  • Remove the excess, unreacted BCN-NHS ester using a spin desalting column.[6] The resulting BCN-functionalized antibody can be stored at -20°C for several months.[6]

Part 2: Conjugation

  • Mix the BCN-functionalized antibody with a 2-4x molar excess of the azide-modified oligonucleotide in a suitable reaction buffer.[6]

  • Incubate the reaction at room temperature. The reaction time will depend on the specific reactants and concentrations but is typically complete within a few hours.

  • The final antibody-oligonucleotide conjugate can be purified from excess oligonucleotide using methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography.

Characterization of this compound Bioconjugates

The successful conjugation and purity of the final product should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

HPLC Analysis

Reverse-phase or size-exclusion HPLC can be used to separate the conjugated product from unreacted starting materials and byproducts. A successful conjugation will be indicated by the appearance of a new peak with a different retention time compared to the starting materials. The purity of the conjugate can be assessed by integrating the peak areas in the chromatogram.

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool to confirm the identity and determine the degree of labeling of the bioconjugate.

Procedure for Protein Conjugate Analysis:

  • The purified conjugate is desalted to remove any non-volatile salts.

  • The sample is then introduced into the mass spectrometer, typically using electrospray ionization (ESI).

  • For intact protein analysis, the mass of the conjugate is measured. The increase in mass compared to the unconjugated protein will correspond to the mass of the attached BCN-linker and payload.

  • For more detailed analysis, the protein conjugate can be digested with a protease (e.g., trypsin) into smaller peptides. This "bottom-up" approach allows for the identification of the specific site(s) of conjugation by analyzing the mass shift of the modified peptides.

Application in Antibody-Drug Conjugate (ADC) Development

This compound is a valuable tool in the development of ADCs, which are targeted cancer therapeutics. In this context, this compound serves as a component of the linker that connects the antibody to the cytotoxic drug.

Experimental Workflow for ADC Development using a BCN Linker

The following diagram illustrates a typical workflow for the creation of an ADC using a BCN-based linker.

G ADC Development Workflow with BCN Linker cluster_antibody_mod 1. Antibody Modification cluster_linker_prep 2. Linker-Payload Synthesis cluster_conjugation 3. Conjugation (SPAAC) cluster_purification 4. Purification & Characterization mAb Monoclonal Antibody (mAb) Azide_Intro Introduce Azide Groups (e.g., via Lysine modification) mAb->Azide_Intro Azide_mAb Azide-modified mAb Azide_Intro->Azide_mAb Conjugate Conjugate Azide-mAb with BCN-Linker-Payload Azide_mAb->Conjugate BCN_OH This compound Functionalize Functionalize this compound BCN_OH->Functionalize BCN_Linker Reactive BCN Linker Functionalize->BCN_Linker Linker_Payload BCN-Linker-Payload BCN_Linker->Linker_Payload Payload Cytotoxic Payload (Drug) Payload->Linker_Payload Linker_Payload->Conjugate ADC_Crude Crude ADC Conjugate->ADC_Crude Purify Purify ADC (e.g., SEC, HIC) ADC_Crude->Purify Characterize Characterize ADC (HPLC, MS, DAR determination) Purify->Characterize Final_ADC Final Homogeneous ADC Characterize->Final_ADC

Workflow for ADC development using a BCN linker.

This workflow highlights the key stages in ADC development, from the initial modification of the antibody to the final characterization of the purified conjugate. The use of BCN-mediated click chemistry at the conjugation step ensures a specific and stable linkage, leading to the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

References

Introduction to Bioorthogonal Chemistry and BCN Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Bioorthogonal Chemistry with BCN Linkers

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] These reactions provide a powerful toolkit for molecular biology and drug development, enabling the precise labeling and tracking of biomolecules like proteins, glycans, and lipids in their natural environment.[2][3] A key strategy within this field is the "click chemistry" concept, which involves reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[4][5]

One of the most prominent bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][6] This reaction eliminates the need for the cytotoxic copper catalysts required in the original copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it highly suitable for applications in living cells and whole organisms.[1][4] SPAAC utilizes strained cyclooctynes that readily react with azides to form a stable triazole linkage.[4][6]

Bicyclo[6.1.0]nonyne (BCN) is a widely used cyclooctyne in SPAAC reactions.[2][7] It offers an excellent balance of high reactivity, driven by its intrinsic ring strain, and stability in aqueous, biological environments.[2][3] Compared to other cyclooctynes like dibenzocyclooctyne (DBCO), BCN is smaller and more hydrophilic, which can reduce non-specific binding and improve the solubility of conjugates.[5][8] These properties have made BCN-based linkers invaluable tools in various applications, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][9]

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN

The core of BCN's utility lies in its rapid and specific reaction with azides. The azide functional group is an ideal bioorthogonal partner as it is virtually absent in biological systems and does not react with endogenous functional groups. The reaction proceeds via a [3+2] dipolar cycloaddition mechanism, where the strained triple bond of the BCN ring readily reacts with the 1,3-dipole of the azide.[6] The significant release of ring strain energy is the driving force for this rapid, catalyst-free ligation.[4][6]

// Invisible nodes for alignment dummy1 [style=invis, width=0]; dummy2 [style=invis, width=0]; BCN -> dummy1 [style=invis]; Azide -> dummy2 [style=invis]; } caption Figure 1: General mechanism of the SPAAC reaction.

Quantitative Data on BCN Linker Performance

The selection of a bioorthogonal linker is a critical decision based on reaction speed and stability within the complex cellular milieu. The cytoplasm's reducing environment, rich in thiols like glutathione (GSH), can potentially degrade strained alkynes.[8]

Kinetics

The rate of the SPAAC reaction is a key performance metric. While the inverse-electron demand Diels-Alder (IEDDA) reaction is generally faster, SPAAC with BCN provides a balance of good kinetics and stability.[10]

Reaction Second-Order Rate Constant (k₂) Notes
SPAAC (General Range)10⁻² - 1 M⁻¹s⁻¹Reaction rate for cyclooctynes (including BCN) with azides.[4]
BCN + β-mercaptoethanol (Side Reaction)~10⁻⁴ M⁻¹s⁻¹A potential side reaction with thiols.[11]
Stability

BCN linkers demonstrate superior stability in reducing environments compared to some other strained alkynes, a crucial feature for long-term intracellular studies.[8][12]

Linker Condition Half-life Notes
BCN Presence of Glutathione (GSH)~6 hoursSignificantly more stable than DBCO in a thiol-rich environment.[11][12]
DBCO Presence of Glutathione (GSH)~71 minutesMore susceptible to degradation by thiols compared to BCN.[11][12]
BCN Presence of TCEP (reducing agent)StableBCN is a more suitable choice than DBCO if reducing conditions with TCEP are required.[12]
DBCO Presence of TCEP (reducing agent)UnstableShows instability in the presence of TCEP over a 24-hour period.[12]

Applications in Research and Drug Development

BCN linkers are integral to advanced bioconjugation strategies, particularly in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of therapeutics where a potent cytotoxic drug (payload) is linked to an antibody that targets a specific antigen on cancer cells. Bioorthogonal chemistry with BCN linkers allows for the site-specific conjugation of these payloads, resulting in homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[13][14]

ADC_Synthesis Ab Ab AzideAb AzideAb Ab->AzideAb Galactosyltransferase + UDP-GalNAz SPAAC SPAAC AzideAb->SPAAC ADC ADC SPAAC->ADC BCNDrug BCNDrug BCNDrug->SPAAC

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] BCN linkers are often incorporated into the PROTAC structure, playing a critical role in spatially orienting the target protein and the E3 ligase to form a productive ternary complex.[1][9]

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary PROTAC->Ternary Ub Ub Ternary->Ub Target Target Target->Ternary E3 E3 E3->Ternary Degradation Degradation Ub->Degradation

Detailed Experimental Protocols

The following protocols provide standardized procedures for common applications of BCN linkers.

Protocol 1: General Bioconjugation of an Antibody with a BCN-NHS Ester

This two-step protocol describes the activation of an antibody with a BCN-NHS ester, followed by conjugation to an azide-modified molecule (e.g., a drug or fluorophore).[1][11]

Materials:

  • Antibody solution (in PBS, pH 7.4)

  • BCN-PEG4-NHS ester stock solution (10 mM in anhydrous DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Azide-modified molecule stock solution (in a compatible solvent like DMSO)

  • Spin desalting column or dialysis equipment

Procedure:

  • Antibody Activation:

    • Add a 10- to 20-fold molar excess of the BCN-PEG4-NHS ester stock solution to the antibody solution.[1]

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[1]

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1]

    • Incubate for 15 minutes at room temperature.[1]

    • Remove the excess, unreacted BCN-PEG4-NHS ester using a spin desalting column or by dialysis against a reaction buffer (e.g., PBS, pH 7.4).[1][13]

  • Copper-Free Click Reaction:

    • Add a 2- to 5-fold molar excess of the azide-modified molecule to the purified BCN-armed antibody solution.[1]

    • Incubate the reaction for 4-12 hours at room temperature or 37°C. Optimization of reaction time may be required.[1]

  • Final Purification:

    • Purify the final antibody conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove excess azide-modified molecules.[13]

  • Characterization:

    • Determine the final protein concentration (e.g., via BCA assay).[13]

    • Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques like mass spectrometry or hydrophobic interaction chromatography (HIC).[13]

Protocol 2: Evaluating BCN Linker Stability in Cellular Extract

This protocol provides a method to assess the stability of BCN linkers in a reducing intracellular environment.[8]

Materials:

  • Cultured cells

  • Cell lysis buffer

  • BCN and DBCO linkers (for comparison)

  • Azide-functionalized fluorescent probe

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Lysate Preparation:

    • Grow cells to confluency and lyse them using a suitable lysis buffer.

    • Centrifuge to remove cell debris and collect the supernatant (cell lysate).

    • Determine the protein concentration of the lysate.

  • Linker Incubation:

    • Incubate a known concentration of the BCN linker in the cell lysate at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction with Fluorescent Probe:

    • To each time-point aliquot, add an excess of an azide-functionalized fluorescent probe.

    • Allow the SPAAC reaction to proceed to completion.

  • Analysis:

    • Analyze the samples using a method that can separate the reacted probe from the unreacted probe (e.g., SDS-PAGE with fluorescence scanning or LC-MS).

    • Quantify the amount of remaining active linker at each time point.

    • Plot the percentage of remaining active linker against time to determine the stability profile and half-life of the linker in the cell lysate.[8]

Stability_Workflow Lysate Lysate Incubate Incubate Lysate->Incubate Aliquot Aliquot Incubate->Aliquot Probe Probe Aliquot->Probe Analyze Analyze Probe->Analyze Plot Plot Analyze->Plot

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low Conjugation Yield Inefficient activation of the antibody or biomolecule.Increase the molar excess of the BCN-NHS ester during the activation step. Ensure the NHS ester is fresh and stored under anhydrous conditions.
Steric hindrance around the azide or BCN group.Consider using a BCN linker with a longer PEG spacer to reduce steric hindrance.[1][13]
Non-specific Binding Hydrophobic interactions of the linker or payload.Use BCN linkers with hydrophilic PEG spacers. BCN is generally less lipophilic than DBCO, which can also help.[8]
Linker Degradation Reaction with free thiols (e.g., cysteine residues).Pre-treat the protein with a thiol-blocking agent like iodoacetamide (IAM) before adding the BCN reagent.[11] Alternatively, perform the reaction at a neutral pH (~7.4) to minimize side reactions with other nucleophiles.[11]
Instability of the BCN linker under experimental conditions.Confirm linker integrity via mass spectrometry. For long-term studies, BCN is generally more robust in reducing environments than DBCO.[8][12]

References

Methodological & Application

Application Notes: Step-by-Step Protocol for BCN-OH Protein Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the two-step labeling of proteins using bicyclo[6.1.0]nonyne (BCN) derivatives, enabling their subsequent conjugation to azide-modified molecules through copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is characterized by its high efficiency, selectivity, and biocompatibility, making it an invaluable tool for researchers in life sciences and drug development.[1][2] The protocol first describes the covalent attachment of a BCN moiety to a protein, typically via an N-Hydroxysuccinimide (NHS) ester derivative that targets primary amines on lysine residues and the N-terminus. The second part of the protocol details the subsequent SPAAC reaction with an azide-containing molecule of interest.

Principle of the Reaction

The overall process involves two key chemical transformations:

  • Protein Modification with BCN: The hydroxyl group of BCN-OH is activated or replaced with a functional group that can react with amino acid residues on a protein. A common and effective method is the use of a BCN-NHS ester, which reacts with primary amines (e.g., the ε-amine of lysine residues and the N-terminal α-amine) under mild alkaline conditions to form a stable amide bond.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The BCN-labeled protein is then reacted with a molecule containing an azide group. The high ring strain of the BCN alkyne allows it to undergo a [3+2] cycloaddition reaction with the azide without the need for a cytotoxic copper catalyst.[1][2] This forms a stable triazole linkage, covalently conjugating the two molecules.

Applications

BCN-based protein labeling has a wide range of applications in biological research and drug development, including:

  • Antibody-Drug Conjugate (ADC) Development: Covalently attaching cytotoxic drugs to antibodies for targeted cancer therapy.

  • Live Cell Imaging: Labeling cell surface or intracellular proteins with fluorescent dyes for visualization and tracking.[3]

  • Proteomics: Enriching and identifying specific proteins from complex biological samples.

  • Studying Protein-Protein Interactions: Creating well-defined protein conjugates to study their interactions and functions.

  • Viral Tracking: Visualizing viral entry and trafficking pathways within host cells.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of a protein with a BCN-NHS ester and its subsequent reaction with an azide-modified molecule.

Part 1: Labeling of Target Protein with BCN-NHS Ester

This protocol is a general guideline and may require optimization for specific proteins and BCN-NHS ester reagents.

Materials:

  • Protein of interest

  • BCN-NHS Ester (or other amine-reactive BCN derivative)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Alternatively, Phosphate-Buffered Saline (PBS), pH 7.2-7.4, can be used for pH-sensitive proteins, though the reaction will be slower.[4][5]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., PD-10 or spin column) for purification.

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.[5] Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • BCN-NHS Ester Solution Preparation:

    • Immediately before use, prepare a stock solution of the BCN-NHS ester in anhydrous DMSO or DMF.[5] The concentration will depend on the desired molar excess.

    • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Use anhydrous solvent and prepare the solution fresh.[5]

  • Labeling Reaction:

    • Add a calculated amount of the BCN-NHS ester solution to the protein solution. A 10-20 fold molar excess of the NHS ester over the protein is a good starting point for optimization.

    • Gently mix the reaction by pipetting or brief vortexing.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[5] If using a light-sensitive BCN derivative, protect the reaction from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.[6] Tris contains a primary amine that will react with any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.[6]

  • Purification of BCN-Labeled Protein:

    • Remove the excess, unreacted BCN-NHS ester and quenching reagent by size exclusion chromatography using a desalting column.[4]

    • Equilibrate the desalting column with a suitable storage buffer for your protein (e.g., PBS, pH 7.4).

    • Apply the quenched reaction mixture to the column and collect the fractions containing the purified, BCN-labeled protein according to the manufacturer's instructions.

  • Characterization and Storage:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA assay).

    • The degree of labeling (DOL), which is the average number of BCN molecules per protein, can be determined by methods such as mass spectrometry.

    • Store the BCN-functionalized protein at -20°C or -80°C for long-term stability.

Part 2: SPAAC Reaction of BCN-Labeled Protein with an Azide-Modified Molecule

Materials:

  • Purified BCN-labeled protein

  • Azide-modified molecule of interest (e.g., fluorescent dye, biotin, drug molecule)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the BCN-labeled protein with the azide-modified molecule in the Reaction Buffer.

    • A 5-10 fold molar excess of the azide-modified molecule over the BCN-labeled protein is a common starting point.

  • SPAAC Reaction:

    • Incubate the reaction mixture at room temperature for 1-4 hours. For less reactive cyclooctynes or lower concentrations, incubation at 37°C or for longer periods (overnight) may be necessary. The reaction progress can be monitored by techniques like SDS-PAGE (observing a band shift) or mass spectrometry.

  • Purification of the Final Conjugate:

    • If necessary, remove the excess, unreacted azide-modified molecule. The purification method will depend on the properties of the azide molecule. Size exclusion chromatography is often suitable. For smaller azide molecules, dialysis can also be effective.

  • Final Analysis:

    • Analyze the final protein conjugate by SDS-PAGE, mass spectrometry, or other relevant analytical techniques to confirm successful conjugation.

Data Presentation

The success of the BCN-protein labeling is dependent on several key parameters. The following table summarizes the recommended conditions for optimal labeling with BCN-NHS esters.

ParameterRecommended RangeNotes
pH 7.2 - 8.5The optimal pH for the reaction is between 8.3 and 8.5. At lower pH values, the amine group is protonated and the reaction rate is significantly reduced. At higher pH, hydrolysis of the NHS ester becomes a competing reaction.[1][5]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency but may also lead to protein aggregation.[5]
Molar Excess of BCN-NHS Ester 10 - 30 foldThis should be optimized for each protein to achieve the desired degree of labeling without compromising protein function.[4]
Reaction Temperature 4°C - 25°C (Room Temp.)Room temperature is generally sufficient for a 1-4 hour reaction. For sensitive proteins or longer reaction times, 4°C is recommended.[5]
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Longer incubation times can increase the degree of labeling but also the risk of NHS ester hydrolysis.[4][5]
Solvent for BCN-NHS Ester Anhydrous DMSO or DMFThe final concentration of the organic solvent in the reaction mixture should typically not exceed 10% to avoid protein denaturation.[5]

Visualizations

Experimental Workflow

BCN_Protein_Labeling_Workflow cluster_0 Part 1: BCN Labeling cluster_1 Part 2: SPAAC Reaction Protein Protein (in Amine-Free Buffer, pH 8.3) Reaction_1 Incubate (RT, 1-4h) Protein->Reaction_1 BCN_NHS BCN-NHS Ester (in anhydrous DMSO) BCN_NHS->Reaction_1 Quench Quench (Tris Buffer) Reaction_1->Quench Purify_1 Purification (Desalting Column) Quench->Purify_1 BCN_Protein BCN-Labeled Protein Purify_1->BCN_Protein Reaction_2 Incubate (SPAAC) (RT, 1-4h) BCN_Protein->Reaction_2 Azide_Molecule Azide-Modified Molecule (e.g., Fluorophore) Azide_Molecule->Reaction_2 Purify_2 Purification (e.g., SEC) Reaction_2->Purify_2 Final_Conjugate Final Labeled Protein Conjugate Purify_2->Final_Conjugate

Caption: Workflow for this compound protein labeling and subsequent SPAAC conjugation.

Signaling Pathway Example: Viral Entry via Endocytosis

Bioorthogonal labeling can be used to track viral particles as they enter and traffic through a host cell. For example, a virus can be metabolically labeled with an azide-containing amino acid analog. The azide-modified virus can then be labeled with a BCN-fluorophore conjugate to visualize its journey.

Viral_Entry_Pathway cluster_cell Host Cell Cell_Membrane Cell Membrane Receptor Cell Surface Receptor Endosome Early Endosome Receptor->Endosome Clathrin-Mediated Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Degradation Pathway RNA_Release Viral RNA Release into Cytoplasm Late_Endosome->RNA_Release Virus Labeled Virus (Azide + BCN-Fluorophore) Virus->Receptor Binding

Caption: Visualizing viral entry and trafficking using bioorthogonal labeling.

References

Application Notes and Protocols for BCN-OH Conjugation to Azide-Modified Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific conjugation of payloads to monoclonal antibodies (mAbs) is a cornerstone of modern therapeutic and diagnostic development, particularly in the field of Antibody-Drug Conjugates (ADCs). Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction, offers a robust and efficient method for creating stable covalent linkages between a payload and an antibody under mild, physiological conditions. This approach avoids the use of cytotoxic copper catalysts required in copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2]

Bicyclo[6.1.0]nonyne (BCN) derivatives, particularly BCN-OH, are highly reactive strained alkynes that readily react with azide-modified biomolecules to form a stable triazole linkage.[2][3] This application note provides detailed protocols for the enzymatic introduction of azide functionalities onto an antibody, the subsequent conjugation with a this compound containing linker, and the characterization of the final conjugate.

Principle of the Method

The overall process involves a two-step approach:

  • Enzymatic Azide Installation: The antibody's N-glycans are enzymatically modified to introduce azide groups. This is achieved by first trimming the glycan structure using an endoglycosidase, followed by the enzymatic transfer of an azido-sugar derivative using a glycosyltransferase. This method allows for site-specific modification, leading to a more homogeneous product.

  • This compound Conjugation (SPAAC): The azide-modified antibody is then reacted with a this compound containing linker or a payload functionalized with this compound. The inherent ring strain of the BCN molecule drives the cycloaddition reaction with the azide, forming a stable covalent bond without the need for a catalyst.

Data Presentation

Table 1: Representative Drug-to-Antibody Ratio (DAR) Data

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of ADCs, representing the average number of drug molecules conjugated to a single antibody. This ratio significantly impacts the efficacy and safety of the ADC.[4][5] Below are typical DAR values obtained for BCN-conjugated antibodies, as determined by various analytical methods.

ConjugateAnalytical MethodAverage DARDAR Distribution
Trastuzumab-BCN-PayloadHydrophobic Interaction Chromatography (HIC)3.7D0: <5%, D2: ~20%, D4: ~50%, D6: ~20%, D8: <5%
IgG1-BCN-FluorophoreReversed-Phase Liquid Chromatography (RP-LC)1.9DAR0: 5%, DAR2: 95%
ADC Mimic-BCN-DrugMass Spectrometry (MS)4.0Weighted average of deconvoluted mass peaks

Note: The data presented are representative and can vary based on the specific antibody, payload, linker, and reaction conditions.

Table 2: Reaction Parameters and Conjugation Efficiency

The efficiency of the SPAAC reaction is influenced by several factors, including reactant concentrations, temperature, and incubation time.

ParameterConditionTypical Conjugation Efficiency
Molar Excess of BCN Reagent
5-fold excessRoom Temperature, 4 hours> 85%
10-fold excessRoom Temperature, 2 hours> 95%
20-fold excessRoom Temperature, 1 hour> 98%
Temperature
4°C12-24 hours> 90%
Room Temperature (20-25°C)2-4 hours> 95%
37°C1 hour> 98%
pH
6.5Room Temperature, 4 hours~80%
7.4 (PBS)Room Temperature, 4 hours> 95%
8.5Room Temperature, 4 hours> 95%

Experimental Protocols

Protocol 1: Enzymatic Azide Modification of Antibodies

This protocol describes the site-specific introduction of azide groups onto the N-glycans of an antibody.

Materials:

  • Antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS), pH 7.4

  • Endoglycosidase S (Endo-S)

  • β-1,4-Galactosyltransferase (GalT)

  • UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

  • Reaction Buffer: 50 mM Tris-HCl, 10 mM MnCl₂, pH 7.5

  • Protein A Affinity Chromatography column

  • Desalting column (e.g., PD-10)

  • PBS, pH 7.4

Procedure:

  • Deglycosylation:

    • In a microcentrifuge tube, combine the antibody (e.g., 5 mg/mL) with Endo-S at a 10:1 molar ratio (antibody:enzyme).

    • Incubate at 37°C for 4 hours to remove the fucose and terminal N-acetylglucosamine (GlcNAc) residues.

  • Azide Installation:

    • To the deglycosylated antibody solution, add GalT to a final concentration of 0.1 mg/mL.

    • Add UDP-GalNAz to a final concentration of 1 mM.

    • Incubate the reaction mixture at 30°C for 12-18 hours with gentle agitation.

  • Purification:

    • Purify the azide-modified antibody using a Protein A affinity column to remove the enzymes and excess reagents.

    • Perform a buffer exchange into PBS, pH 7.4, using a desalting column.

  • Characterization:

    • Confirm the incorporation of the azide group by mass spectrometry. An increase in mass corresponding to the GalNAz moiety should be observed.

Protocol 2: this compound Conjugation to Azide-Modified Antibody

This protocol details the SPAAC reaction between the azide-modified antibody and a this compound functionalized molecule.

Materials:

  • Azide-modified antibody (from Protocol 1) in PBS, pH 7.4

  • This compound functionalized payload or linker (dissolved in DMSO to a 10 mM stock solution)

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, bring the azide-modified antibody solution to a concentration of approximately 5 mg/mL in PBS, pH 7.4.

    • Slowly add a 5-10 molar excess of the this compound stock solution to the antibody solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v) to avoid antibody denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing. For sensitive antibodies, the reaction can be performed at 4°C for 12-24 hours.

  • Purification:

    • Remove the excess, unreacted this compound reagent by size-exclusion chromatography (SEC) using a column suitable for antibody purification.

    • Use PBS, pH 7.4 as the mobile phase.

    • Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the antibody conjugate.

Protocol 3: Characterization of the Antibody-BCN Conjugate

This section outlines common methods for characterizing the final antibody conjugate.

A. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. The addition of a hydrophobic drug molecule increases the retention time of the antibody on the HIC column, allowing for the separation of species with different numbers of conjugated drugs.[4][6][7][8]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, 20% isopropanol

  • HPLC system

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified antibody-BCN conjugate.

  • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × Number of drugs for that species) / 100

B. DAR Determination by Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the intact antibody and its conjugated forms.[9][10][11][12][13]

Procedure:

  • Prepare the sample by desalting and, if necessary, deglycosylating the antibody conjugate to reduce heterogeneity.

  • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire the mass spectrum under native or denaturing conditions.

  • Deconvolute the raw data to obtain the zero-charge mass spectrum.

  • Identify the mass peaks corresponding to the unconjugated antibody and the antibody conjugated with different numbers of payloads.

  • Calculate the average DAR by a weighted average of the relative abundance of each species.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation and characterization of a BCN-conjugated antibody.

experimental_workflow cluster_modification Antibody Modification cluster_conjugation Conjugation cluster_characterization Characterization Ab Monoclonal Antibody Azide_Ab Azide-Modified Antibody Ab->Azide_Ab Enzymatic Azidation ADC Antibody-BCN Conjugate Azide_Ab->ADC SPAAC Reaction BCN_Payload This compound Payload BCN_Payload->ADC Purification Purification (SEC) ADC->Purification Analysis Analysis (HIC, MS) Purification->Analysis

Caption: Experimental workflow for this compound conjugation.

HER2 Signaling Pathway

Antibody-drug conjugates targeting the Human Epidermal Growth Factor Receptor 2 (HER2) are a prominent class of cancer therapeutics. The binding of an anti-HER2 ADC to the receptor leads to its internalization and the subsequent release of the cytotoxic payload, ultimately causing cell death. The following diagram depicts the key components of the HER2 signaling pathway that is disrupted by such ADCs.[14][15][16][17][18]

HER2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified HER2 signaling pathway.

Conclusion

The conjugation of this compound functionalized molecules to azide-modified antibodies via SPAAC is a highly efficient and bioorthogonal method for the creation of well-defined antibody conjugates. The detailed protocols and characterization methods provided in these application notes offer a comprehensive guide for researchers in the development of novel antibody-based therapeutics and diagnostics. The ability to generate homogeneous conjugates with a controlled drug-to-antibody ratio is critical for ensuring the safety and efficacy of these complex biomolecules.

References

Application Notes and Protocols for Metabolic Labeling of Cells with BCN-Containing Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycoengineering is a powerful technique for the introduction of bioorthogonal chemical reporters into the glycans of living cells. This approach leverages the cell's own metabolic pathways to incorporate unnatural monosaccharide analogs bearing unique chemical functionalities. One such functionality is the bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that is highly reactive in copper-free click chemistry reactions.

This document provides detailed application notes and protocols for the metabolic labeling of cells using BCN-containing sugar precursors, specifically focusing on N-(bicyclo[6.1.0]non-4-yn-9-yl)methoxycarbonyl)-D-mannosamine, tetraacylated (Ac₄ManNBCN). This method allows for the direct incorporation of BCN moieties into cellular glycans, which can then be tagged with azide- or tetrazine-functionalized probes for a variety of downstream applications, including cell imaging, tracking, and proteomic analysis.

Principle of the Method

The methodology is a two-step process:

  • Metabolic Labeling: Cells are cultured in the presence of a peracetylated BCN-modified mannosamine analog (Ac₄ManNBCN). This cell-permeable precursor is taken up by the cells, where intracellular esterases remove the acetyl groups. The resulting BCN-modified mannosamine (ManNBCN) enters the sialic acid biosynthetic pathway and is incorporated into the glycan chains of newly synthesized glycoproteins. These BCN-tagged glycans are then presented on the cell surface.

  • Bioorthogonal Ligation: The BCN groups displayed on the cell surface can be specifically and covalently labeled with a probe containing a complementary reactive group, such as an azide or a tetrazine, via a strain-promoted alkyne-azide cycloaddition (SPAAC) or an inverse-electron-demand Diels-Alder reaction, respectively. These reactions are bioorthogonal, meaning they proceed with high efficiency and specificity in a biological environment without interfering with native cellular processes.

Data Presentation

The following tables summarize quantitative data for metabolic labeling of cells with unnatural monosaccharide precursors. While specific data for Ac₄ManNBCN is emerging, data from the structurally similar and widely used azide-modified precursor, Ac₄ManNAz, provides a strong reference for optimizing experimental conditions.

Table 1: Recommended Reagent Concentrations and Incubation Times for Metabolic Glycoengineering

ParameterReagentConcentration RangeCell Line ExamplesNotes
Metabolic Precursor Ac₄ManNBCN10 - 50 µMRaji, T cellsOptimal concentration should be determined empirically for each cell line.
Ac₄ManNAz (reference)10 - 100 µMA549, HeLa, Jurkat, MCF7, HCT116Higher concentrations (>50 µM) may impact cell physiology. 10 µM is often sufficient while minimizing cellular perturbation.
Incubation Time Ac₄ManNBCN / Ac₄ManNAz1 - 3 daysVariousLabeling efficiency generally increases with incubation time.
Click Chemistry Probe Azide- or Tetrazine-Fluorophore20 - 50 µMVariousFor subsequent detection of BCN-labeled cells.
Click Reaction Time SPAAC (BCN + Azide)30 - 60 minutesVariousReaction is typically performed at 37°C.

Table 2: Cell Viability and Labeling Efficiency

PrecursorCell LineConcentrationIncubation TimeCell ViabilityLabeling Efficiency (Relative Fluorescence)
Ac₄ManNBCN Raji20 µM48 hoursHighSignificant increase compared to control
Ac₄ManNAz A54910 µM3 days> 95%High
A54950 µM3 days~90%Very High
Jurkat50 µM3 daysDecreasedHigh
hMSC-TERT20 µM72 hoursNo adverse effectsHigh
hMSC-TERT50 µM72 hoursNo adverse effectsVery High

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Ac₄ManNBCN

This protocol describes the general procedure for introducing BCN groups onto the surface of cultured mammalian cells.

Materials:

  • Ac₄ManNBCN

  • Dimethyl sulfoxide (DMSO), sterile

  • Appropriate cell culture medium and supplements for the cell line of interest

  • Cell line of interest

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter

Procedure:

  • Prepare Ac₄ManNBCN Stock Solution: Dissolve Ac₄ManNBCN in sterile DMSO to create a 10 mM stock solution. Vortex to ensure complete dissolution. Store the stock solution at -20°C.

  • Cell Seeding: Plate cells in the desired culture vessel (e.g., plates, flasks, or glass-bottom dishes for microscopy) at a density that will allow for logarithmic growth throughout the incubation period. Allow adherent cells to attach overnight.

  • Metabolic Labeling: a. On the day of treatment, dilute the Ac₄ManNBCN stock solution into fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 10-50 µM). b. Remove the existing medium from the cells and replace it with the Ac₄ManNBCN-containing medium.

  • Incubation: Culture the cells for 1 to 3 days at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for each cell type and desired labeling density.

  • Cell Harvesting (for downstream applications): a. For adherent cells, wash the cell monolayer twice with PBS, then detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete culture medium. For suspension cells, proceed directly to centrifugation. b. Centrifuge the cell suspension at 300 x g for 5 minutes. c. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Viability Assessment (Optional but Recommended): Determine the cell viability using a standard method such as trypan blue exclusion to ensure that the labeling process did not significantly impact cell health.

  • The BCN-labeled cells are now ready for the subsequent click chemistry reaction with an azide- or tetrazine-modified probe.

Protocol 2: Fluorescent Labeling of BCN-Modified Cells via SPAAC

This protocol details the procedure for fluorescently tagging BCN-labeled cells using an azide-conjugated fluorophore.

Materials:

  • BCN-labeled cells (from Protocol 1)

  • Azide-conjugated fluorescent dye (e.g., Azide-AF488, Azide-Cy5)

  • DMSO, sterile

  • PBS, sterile, pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS, optional)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, optional)

  • Nuclear counterstain (e.g., DAPI, optional)

  • Mounting medium (for microscopy)

Procedure:

  • Prepare Azide-Fluorophore Staining Solution: Prepare a 10 mM stock solution of the azide-conjugated fluorescent dye in DMSO. Dilute this stock solution in PBS or serum-free medium to a final working concentration (e.g., 20-50 µM).

  • Cell Staining: a. Resuspend the washed BCN-labeled cell pellet in the azide-fluorophore staining solution. For adherent cells grown on coverslips, remove the culture medium, wash with PBS, and add the staining solution. b. Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: a. Centrifuge the stained cells at 300 x g for 5 minutes and discard the supernatant. b. Wash the cell pellet three times with PBS to remove any unreacted probe. For adherent cells, aspirate the staining solution and wash the coverslips three times with PBS.

  • Analysis: The fluorescently labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

  • Optional Steps for Fixed-Cell Imaging: a. Fixation: After washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Washing: Wash the cells twice with PBS. c. Permeabilization (for intracellular targets): If desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash twice with PBS. d. Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes. e. Washing: Wash the cells twice with PBS. f. Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

Mandatory Visualizations

Sialic Acid Biosynthesis and Metabolic Glycoengineering Workflow

The following diagram illustrates the metabolic pathway for sialic acid biosynthesis and how BCN-modified mannosamine analogs are incorporated into cellular glycans.

sialic_acid_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_golgi Golgi cluster_cell_surface Cell Surface Ac4ManNBCN Ac₄ManNBCN Ac4ManNBCN_in Ac₄ManNBCN Ac4ManNBCN->Ac4ManNBCN_in Uptake ManNBCN ManNBCN Ac4ManNBCN_in->ManNBCN Deacetylation ManNBCN_6P ManNBCN-6-P ManNBCN->ManNBCN_6P SiaNBCN_9P SiaNBCN-9-P ManNBCN_6P->SiaNBCN_9P SiaNBCN SiaNBCN SiaNBCN_9P->SiaNBCN CMP_SiaNBCN CMP-SiaNBCN SiaNBCN->CMP_SiaNBCN Esterases Esterases Esterases->ManNBCN GNE GNE GNE->ManNBCN_6P NANS NANS NANS->SiaNBCN_9P NANP NANP NANP->SiaNBCN BCN_Glycoprotein BCN-Glycoprotein CMP_SiaNBCN->BCN_Glycoprotein CMAS CMAS CMAS->CMP_SiaNBCN Sialyltransferases Sialyltransferases Sialyltransferases->BCN_Glycoprotein Glycoprotein Glycoprotein Glycoprotein->BCN_Glycoprotein BCN_Glycoprotein_surface BCN-Glycoprotein BCN_Glycoprotein->BCN_Glycoprotein_surface Transport

Caption: Metabolic incorporation of Ac₄ManNBCN into cell surface glycoproteins.

Experimental Workflow for BCN Labeling and Detection

This diagram outlines the complete experimental workflow from metabolic labeling to downstream analysis.

experimental_workflow Start Start: Cell Culture MetabolicLabeling Metabolic Labeling (Incubate with Ac₄ManNBCN for 1-3 days) Start->MetabolicLabeling HarvestWash Harvest and Wash Cells MetabolicLabeling->HarvestWash ClickReaction Bioorthogonal Ligation (React with Azide/Tetrazine Probe) HarvestWash->ClickReaction WashLabeled Wash to Remove Excess Probe ClickReaction->WashLabeled Analysis Downstream Analysis WashLabeled->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy FlowCytometry Flow Cytometry Analysis->FlowCytometry Proteomics Proteomic Analysis Analysis->Proteomics

Application Notes & Protocols: BCN-OH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) represent a premier class of targeted therapeutics, engineered to deliver highly potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker connecting the antibody to the payload. Bicyclo[6.1.0]nonyne (BCN) derivatives, particularly those featuring a hydroxyl group (BCN-OH), have emerged as invaluable tools in modern ADC development.[1]

BCN is a strained alkyne that enables copper-free "click chemistry" through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3] This bioorthogonal reaction allows for the highly efficient and specific covalent ligation of a BCN-functionalized component with an azide-functionalized partner under mild, physiological conditions.[4][5] The use of SPAAC obviates the need for cytotoxic copper catalysts, which can compromise the integrity of the antibody and pose safety risks.[3]

BCN linkers are noted for their high reactivity and relative hydrophilicity compared to other cyclooctynes, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[6] The this compound moiety specifically provides a stable, reactive handle for incorporation into linker-payload constructs.[7] This document provides detailed protocols for the generation of ADCs using BCN-based linkers, methods for their characterization, and a summary of typical performance data.

Reaction Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of the conjugation strategy is the SPAAC reaction. The high ring strain of the cyclooctyne in the BCN molecule provides the driving force for a [3+2] cycloaddition with an azide, forming a stable triazole linkage. This reaction is highly specific and does not react with other functional groups present on biomolecules, making it ideal for complex biological systems.[8]

G cluster_reactants Reactants cluster_product Product cluster_key Reaction Details Azide Antibody-Azide (R1-N3) ADC Stable ADC Conjugate (via Triazole Linkage) Azide->ADC + BCN BCN-Linker-Payload (R2-BCN) BCN->ADC Key Mechanism: SPAAC Conditions: Physiological pH, Temp. Catalyst: None (Copper-Free)

Caption: The SPAAC reaction between an azide and a BCN moiety.

Experimental Workflow for ADC Synthesis

The generation of a BCN-based ADC typically follows a multi-step process involving the separate functionalization of the antibody and the linker-payload, followed by their conjugation, and finally, purification and characterization of the ADC.

G cluster_prep Preparation Phase cluster_conj Conjugation & Purification cluster_char Characterization start Start Materials (Antibody, Linker, Payload) Ab_Mod Step 1a: Antibody Modification (e.g., Azide Installation) start->Ab_Mod Drug_Linker_Synth Step 1b: BCN-Linker-Payload Synthesis start->Drug_Linker_Synth Conjugation Step 2: SPAAC Conjugation Reaction Ab_Mod->Conjugation Drug_Linker_Synth->Conjugation Purification Step 3: Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Step 4: Analysis (DAR, Purity, Stability) Purification->Characterization end Final ADC Product Characterization->end

Caption: High-level experimental workflow for BCN-based ADC synthesis.

Detailed Experimental Protocols

Protocol 1: Preparation of Azide-Modified Antibody

This protocol describes a general method for introducing azide groups onto an antibody via site-specific enzymatic modification.

  • Buffer Exchange: Exchange the antibody (e.g., Trastuzumab) into a suitable reaction buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis. Adjust the final concentration to 5-10 mg/mL.

  • Enzymatic Reaction Setup: In a sterile microcentrifuge tube, combine the antibody with an azide-bearing substrate (e.g., an azido-amine) and a suitable enzyme (e.g., Transglutaminase) that facilitates site-specific modification. The molar ratios should be optimized for the specific antibody and enzyme system.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle mixing.

  • Purification: Remove the enzyme and excess substrate by purifying the reaction mixture using Protein A affinity chromatography or Size-Exclusion Chromatography (SEC).

  • Characterization: Confirm the successful introduction of azide groups using mass spectrometry (MS), which will show a mass shift corresponding to the added azide moiety.

Protocol 2: SPAAC Conjugation

This protocol outlines the conjugation of the azide-modified antibody with a BCN-functionalized linker-payload (e.g., BCN-PEG-vc-MMAE).

  • Reagent Preparation:

    • Dissolve the BCN-linker-payload in a compatible organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Prepare the azide-modified antibody in a conjugation buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[4]

  • Conjugation Reaction:

    • Slowly add a 3- to 5-fold molar excess of the BCN-linker-payload stock solution to the antibody solution while gently mixing.[9] Ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed 10% (v/v) to prevent antibody denaturation.[6]

    • Incubate the reaction mixture with gentle end-over-end rotation. Typical incubation times are 2-4 hours at room temperature (20-25°C) or 12-18 hours at 4°C.[6][9]

  • Purification of ADC:

    • Remove unreacted BCN-linker-payload and any aggregates using Size-Exclusion Chromatography (SEC).

    • Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different Drug-to-Antibody Ratios (DARs).

  • Final Formulation: Exchange the purified ADC into a suitable storage buffer (e.g., PBS or a formulation buffer containing stabilizers like sucrose) and store at 2-8°C or frozen at -80°C for long-term stability.

Protocol 3: ADC Characterization

Characterization is essential to confirm the quality, homogeneity, and stability of the ADC.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Method: Hydrophobic Interaction Chromatography (HIC) is the gold standard. The hydrophobicity of the ADC increases with each conjugated payload, allowing separation of species with different DARs (DAR0, DAR2, DAR4, etc.).[] Reversed-Phase Liquid Chromatography (RP-LC) of the reduced heavy and light chains can also be used.[6]

    • Procedure: Use an HPLC system with a HIC column. Elute with a gradient of decreasing salt concentration (e.g., from 1.5 M ammonium sulfate to a low-salt buffer).[6] Calculate the average DAR by integrating the peak areas corresponding to each species.[11]

  • Purity and Aggregation Analysis:

    • Method: Size-Exclusion Chromatography (SEC).

    • Procedure: Run the ADC sample on an SEC-HPLC system under non-denaturing conditions. The primary peak corresponds to the monomeric ADC. High molecular weight species (HMWS) indicate aggregation, while low molecular weight species (LMWS) can indicate fragmentation.[]

  • In Vitro Plasma Stability Assay:

    • Objective: To measure the rate of drug deconjugation in plasma.[12][13]

    • Procedure: Incubate the ADC (e.g., at 100 µg/mL) in human, rat, or mouse plasma at 37°C.[12] Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[14] Analyze the samples by affinity-capture LC-MS to quantify the amount of intact ADC and released payload over time.[13]

Quantitative Data Presentation

The following tables summarize representative data for ADCs developed using BCN-based SPAAC chemistry.

Table 1: Reaction Kinetics of BCN in SPAAC

Reactants Reaction Type Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Reference
endo-BCN + Benzyl Azide SPAAC 0.29 [15]
exo-BCN + Benzyl Azide SPAAC 0.19 [15]

| BCN + Generic Azide | SPAAC | ~0.3 - 1.0 |[9] |

Table 2: Characterization of a Site-Specific Trastuzumab-BCN-ADC

Analytical Method Parameter Result Reference
HIC / RP-LC Average DAR 1.9 [6]

| HIC / RP-LC | DAR Distribution | DAR0: 5%, DAR2: 95% |[6] |

Table 3: Comparative Stability of BCN vs. DBCO Linkers

Condition Linker Stability Metric Result Reference
Glutathione (GSH) BCN Half-life (t½) ≈ 6 hours [9]
Glutathione (GSH) DBCO Half-life (t½) ≈ 71 minutes [9]

| Human Plasma (6 days) | vc-MMAE ADCs | Aggregation (Median HMWS) | 24.2% |[14] |

Table 4: Representative In Vitro Efficacy of MMAE-Based ADCs

Cell Line Target Antigen ADC IC₅₀ (nM) Reference
BxPC-3 (Pancreatic) Tissue Factor anti-TF-ADC 1.15 ± 0.47 [16]
Capan-1 (Pancreatic) Tissue Factor anti-TF-ADC 105.65 ± 37.43 [16]
BT-474 (Breast) HER2 mil40-Cys-MMAE 0.23 [17]

| NCI-N87 (Gastric) | HER2 | mil40-Cys-MMAE | 0.35 |[17] |

ADC Mechanism of Action

The therapeutic effect of an ADC is realized through a sequence of events initiated by the specific binding of the antibody component to its target antigen on the surface of a cancer cell.

G cluster_cell Target Cancer Cell Internalization 2. Internalization (Receptor-Mediated Endocytosis) Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Release 4. Payload Release (Linker Cleavage) Lysosome->Release Action 5. Payload Action (e.g., Tubulin Inhibition) Release->Action Apoptosis 6. Apoptosis (Cell Death) Action->Apoptosis Binding 1. ADC Binding to Cell Surface Antigen Binding->Internalization

References

Surface Functionalization of Nanoparticles with BCN-OH: Application Notes and Protocols for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a cornerstone of nanomedicine, enabling the transformation of simple nanocarriers into sophisticated therapeutic agents capable of targeted drug delivery. This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles with hydroxyl (-OH) groups and their subsequent functionalization using Bicyclononyne (BCN) derivatives, herein referred to as BCN-OH. This approach leverages the power of copper-free click chemistry for the stable and specific conjugation of therapeutic molecules.

Hydroxylated nanoparticles serve as a versatile platform, enhancing hydrophilicity and providing reactive sites for further modification. The introduction of BCN moieties, strained alkynes, allows for highly efficient and bioorthogonal ligation with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This method is particularly advantageous for conjugating sensitive biomolecules like peptides, proteins, and nucleic acids without the need for cytotoxic copper catalysts.

These functionalized nanoparticles are instrumental in developing next-generation drug delivery systems with improved efficacy and reduced side effects. Applications include targeted cancer therapy, gene delivery, and advanced bioimaging.

Application Notes

Nanoparticle Hydroxylation: The Foundation for Functionalization

The introduction of hydroxyl groups onto the surface of nanoparticles is a critical first step. This process, known as hydroxylation, imparts several beneficial properties:

  • Enhanced Hydrophilicity and Stability: The polar -OH groups increase the nanoparticle's affinity for aqueous environments, improving their dispersibility and stability in biological fluids.

  • Biocompatibility: Hydroxylated surfaces are generally more biocompatible, reducing non-specific interactions with proteins and cells.

  • Reactive Handles for Conjugation: The hydroxyl groups serve as versatile chemical handles for the covalent attachment of various functional molecules, including linkers like this compound.

Commonly used nanoparticles for hydroxylation include silica (SiO₂), iron oxide (Fe₃O₄), and gold (Au) nanoparticles. The choice of nanoparticle depends on the desired application, such as the magnetic targeting capabilities of iron oxide or the optical properties of gold.

This compound for Copper-Free Click Chemistry

Bicyclononyne (BCN) is a highly reactive cyclooctyne that is stable in aqueous solutions, making it ideal for bioconjugation. "this compound" in the context of these protocols refers to BCN derivatives containing a hydroxyl group, such as Bicyclo[6.1.0]non-4-yn-9-ylmethanol. This hydroxyl group can be used to attach the BCN moiety to the nanoparticle surface.

The primary advantage of using BCN is its ability to undergo Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry." This reaction is:

  • Bioorthogonal: The reaction occurs specifically between the BCN (alkyne) and an azide (-N₃) group, without interfering with biological functional groups.

  • Copper-Free: Unlike other click chemistry reactions, SPAAC does not require a cytotoxic copper catalyst, making it suitable for in vivo applications.

  • Efficient: The reaction is fast and proceeds with high yield under mild conditions.

Applications in Targeted Drug Delivery

The combination of hydroxylated nanoparticles and BCN-azide conjugation provides a powerful platform for targeted drug delivery. The general strategy involves:

  • Hydroxylation of the nanoparticle core.

  • Functionalization with a BCN-containing linker.

  • Conjugation of an azide-modified targeting ligand (e.g., an antibody, peptide, or small molecule that recognizes a specific receptor on target cells).

  • Loading of a therapeutic agent (e.g., a chemotherapy drug).

This approach enables the nanoparticles to circulate in the bloodstream and specifically bind to and be internalized by target cells, such as cancer cells that overexpress certain surface receptors. This targeted delivery increases the local concentration of the drug at the disease site while minimizing exposure to healthy tissues, thereby enhancing therapeutic efficacy and reducing systemic toxicity.

Experimental Protocols

Protocol 1: Hydroxylation of Nanoparticles

This protocol provides methods for the hydroxylation of silica, iron oxide, and gold nanoparticles.

A. Hydroxylation of Silica Nanoparticles (SiO₂)

  • Disperse 100 mg of silica nanoparticles in 50 mL of a 2:1 (v/v) solution of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Heat the suspension to 80°C for 1 hour with stirring.

  • Allow the solution to cool to room temperature.

  • Centrifuge the nanoparticles at 10,000 x g for 15 minutes.

  • Discard the supernatant and resuspend the nanoparticles in deionized water.

  • Repeat the centrifugation and resuspension steps three times to thoroughly wash the nanoparticles.

  • Finally, resuspend the hydroxylated silica nanoparticles in ethanol for storage.

B. Hydroxylation of Iron Oxide Nanoparticles (Fe₃O₄)

  • Disperse 50 mg of iron oxide nanoparticles in 25 mL of 2 M hydrochloric acid (HCl).

  • Sonicate the suspension for 30 minutes.

  • Centrifuge the nanoparticles at 12,000 x g for 20 minutes and discard the supernatant.

  • Resuspend the nanoparticles in 25 mL of 2 M sodium hydroxide (NaOH).

  • Sonicate for another 30 minutes.

  • Centrifuge and wash the nanoparticles with deionized water until the pH of the supernatant is neutral.

  • Resuspend the hydroxylated iron oxide nanoparticles in deionized water.

C. Hydroxylation of Gold Nanoparticles (Au)

  • Prepare a solution of 11-mercaptoundecanol at a concentration of 2 mM in ethanol.

  • Add the gold nanoparticle colloid to the mercaptoundecanol solution with vigorous stirring. The final concentration of the thiol should be in large excess relative to the gold nanoparticles.

  • Stir the mixture for 24 hours at room temperature to allow for ligand exchange.

  • Centrifuge the nanoparticles to remove excess thiol. The centrifugation speed and time will depend on the size of the nanoparticles.

  • Wash the nanoparticles by repeated centrifugation and resuspension in ethanol.

  • Resuspend the hydroxylated gold nanoparticles in the desired solvent.

Protocol 2: Quantification of Surface Hydroxyl Groups

A. Thermogravimetric Analysis (TGA)

  • Dry the hydroxylated nanoparticles under vacuum at 60°C overnight.

  • Place 5-10 mg of the dried nanoparticles in a TGA crucible.

  • Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.

  • The weight loss between 150°C and 600°C can be attributed to the condensation of surface hydroxyl groups. The density of hydroxyl groups can be calculated from this weight loss.

B. Potentiometric Titration

  • Disperse a known amount of hydroxylated nanoparticles in a 0.1 M sodium chloride (NaCl) solution.

  • Adjust the pH of the suspension to 3 with 0.1 M HCl.

  • Titrate the suspension with 0.1 M NaOH, recording the pH after each addition.

  • The equivalence point in the titration curve corresponds to the neutralization of the surface hydroxyl groups, from which their concentration can be calculated.

Protocol 3: Functionalization with this compound and Azide Conjugation

This protocol describes the attachment of a BCN linker to hydroxylated nanoparticles and the subsequent conjugation of an azide-modified molecule.

  • Activation of Hydroxylated Nanoparticles:

    • Disperse 10 mg of hydroxylated nanoparticles in 5 mL of anhydrous dimethylformamide (DMF).

    • Add a 10-fold molar excess of a BCN derivative containing a carboxyl group (e.g., Bicyclo[6.1.0]nonyne-9

Application Notes and Protocols for Nucleic Acid Modification using BCN-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclononyne (BCN) is a highly reactive and stable cyclooctyne that has become a valuable tool for the modification of nucleic acids through copper-free click chemistry. Specifically, the hydroxylated derivative, BCN-OH, offers a versatile handle for bioconjugation. This document provides detailed application notes and experimental protocols for the modification of nucleic acids using this compound and their subsequent conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The high efficiency, specificity, and biocompatibility of the BCN-azide reaction make it an ideal choice for a wide range of applications, including fluorescent labeling, drug delivery, and the development of diagnostic probes.[1][2][3]

The modification of nucleic acids with BCN can be achieved through two primary strategies:

  • Incorporation during solid-phase synthesis: BCN can be introduced into a growing oligonucleotide chain as a phosphoramidite derivative. This method allows for precise, site-specific incorporation of the BCN moiety.[4]

  • Post-synthetic conjugation: An oligonucleotide is first synthesized with a reactive handle, such as a primary amine, which is then reacted with an activated BCN derivative, typically a BCN-NHS ester.[5][6]

Following modification, the BCN-functionalized nucleic acid can be readily conjugated to any azide-containing molecule through the rapid and efficient SPAAC reaction.[1][7]

Data Presentation

Table 1: Reaction Conditions and Quantitative Data for BCN-based Nucleic Acid Modification and Conjugation

ParameterBCN-Phosphoramidite IncorporationBCN-NHS Ester ConjugationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Type Solid-phase oligonucleotide synthesisPost-synthetic conjugation to amino-modified oligonucleotidesCopper-free click chemistry
BCN Reagent BCN-phosphoramiditeBCN-NHS esterBCN-modified oligonucleotide
Nucleic Acid Substrate Growing oligonucleotide on solid supportAmino-modified DNA or RNABCN-modified DNA or RNA
Reaction Partner N/APrimary amineAzide-containing molecule (e.g., fluorophore, biotin, drug)
Typical Solvent Acetonitrile0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5), DMSOAqueous buffer (e.g., PBS, HEPES), DMSO/water mixtures[1][8]
Typical Temperature Room temperatureRoom temperature25-37 °C[9]
Typical Reaction Time Standard automated synthesis cycle2 hours to overnight[6]10 minutes to 4 hours[9][10]
Typical Molar Excess of Reagent As per synthesizer protocol8-fold molar excess of NHS ester[11][12]1.5 to 5-fold molar excess of azide[10][13]
Reported Yield/Efficiency High yield and purity[4]>90%[12]Approaching 100%[9]
Purification Method HPLCHPLC, desalting column[6]HPLC, spin desalting column[1][14][15]

Experimental Protocols

Protocol 1: Incorporation of BCN into Oligonucleotides via Phosphoramidite Chemistry

This protocol describes the site-specific incorporation of a BCN moiety into a synthetic oligonucleotide using a BCN-phosphoramidite reagent on an automated DNA/RNA synthesizer.

Materials:

  • BCN-phosphoramidite reagent

  • Standard DNA/RNA synthesis reagents and solvents

  • Controlled pore glass (CPG) solid support

  • Cleavage and deprotection reagents (e.g., ammonium hydroxide, methylamine)

  • HPLC purification system with a C18 column[16][17]

  • Buffers for HPLC: 0.1 M Triethylammonium acetate (TEAA), pH 7.0; Acetonitrile

Workflow Diagram:

G cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification synthesis_start Start Automated Synthesis incorporate_bcn Incorporate BCN-Phosphoramidite synthesis_start->incorporate_bcn synthesis_end Complete Synthesis incorporate_bcn->synthesis_end cleave Cleave from Solid Support synthesis_end->cleave deprotect Remove Protecting Groups cleave->deprotect hplc HPLC Purification deprotect->hplc lyophilize Lyophilize hplc->lyophilize end end lyophilize->end BCN-Modified Oligonucleotide

Fig 1. BCN Incorporation via Phosphoramidite Chemistry.

Procedure:

  • Synthesis Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the coupling of the BCN-phosphoramidite at the desired position (e.g., 5'-end, 3'-end, or internal).

  • Automated Synthesis: Initiate the automated solid-phase synthesis. The synthesizer will perform the standard cycles of deprotection, coupling, capping, and oxidation for each nucleotide, including the BCN-phosphoramidite.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the CPG solid support and remove the protecting groups according to the manufacturer's protocol for the specific phosphoramidites used.

  • Purification: Purify the crude BCN-modified oligonucleotide by reverse-phase HPLC using a C18 column.[16][17]

    • Mobile Phase A: 0.1 M TEAA in water, pH 7.0

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water

    • Gradient: A linear gradient of 0% to 100% Mobile Phase B over 20-30 minutes is typically effective.[14][15]

  • Desalting and Lyophilization: Desalt the purified oligonucleotide using a suitable method (e.g., gel filtration or ethanol precipitation). Lyophilize the final product to obtain a dry powder.

  • Characterization: Confirm the identity and purity of the BCN-modified oligonucleotide by mass spectrometry and analytical HPLC.

Protocol 2: Post-Synthetic Conjugation of BCN-NHS Ester to Amino-Modified Oligonucleotides

This protocol details the conjugation of a BCN-NHS ester to an oligonucleotide previously synthesized with a primary amine modification.

Materials:

  • Amino-modified oligonucleotide (lyophilized)

  • BCN-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[12]

  • Quenching Buffer: 100 mM Tris-HCl, pH 8.0

  • Spin desalting column or reverse-phase cartridge

  • HPLC purification system with a C18 column[16][17]

Workflow Diagram:

G cluster_reaction Conjugation Reaction cluster_purification Purification dissolve_oligo Dissolve Amino-Oligo in Buffer mix Mix Oligo and BCN-NHS dissolve_oligo->mix prepare_bcn Prepare BCN-NHS Ester in DMSO prepare_bcn->mix incubate Incubate at Room Temperature mix->incubate quench Quench Reaction incubate->quench desalt Desalt quench->desalt hplc HPLC Purification desalt->hplc end end hplc->end BCN-Modified Oligonucleotide

Fig 2. Post-Synthetic BCN-NHS Ester Conjugation.

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • BCN-NHS Ester Preparation: Immediately before use, prepare a 10 mg/mL solution of BCN-NHS ester in anhydrous DMSO.

  • Conjugation Reaction: Add an 8-fold molar excess of the BCN-NHS ester solution to the oligonucleotide solution.[11][12] The final DMSO concentration should be kept below 20% to avoid precipitation of the oligonucleotide.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 2 hours to overnight.[6]

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 10-20 mM to quench any unreacted BCN-NHS ester. Incubate for 15 minutes at room temperature.[1]

  • Purification: Remove excess BCN-NHS ester and other small molecules using a spin desalting column or a reverse-phase cartridge. For higher purity, perform reverse-phase HPLC as described in Protocol 1.

  • Characterization: Verify the successful conjugation and purity of the BCN-modified oligonucleotide by mass spectrometry and analytical HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a BCN-modified oligonucleotide to an azide-containing molecule (e.g., a fluorescent dye, biotin, or a small molecule drug).

Materials:

  • BCN-modified oligonucleotide (lyophilized)

  • Azide-containing molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer.[8]

  • Anhydrous DMSO (if needed to dissolve the azide)

  • HPLC purification system with a C18 column[16][17]

Workflow Diagram:

G cluster_reaction SPAAC Reaction cluster_purification Purification dissolve_bcn_oligo Dissolve BCN-Oligo in Buffer mix Mix BCN-Oligo and Azide dissolve_bcn_oligo->mix prepare_azide Prepare Azide Molecule prepare_azide->mix incubate Incubate at 25-37°C mix->incubate hplc HPLC Purification incubate->hplc lyophilize Lyophilize hplc->lyophilize end end lyophilize->end Conjugated Nucleic Acid

Fig 3. Strain-Promoted Azide-Alkyne Cycloaddition.

Procedure:

  • Reactant Preparation:

    • Dissolve the BCN-modified oligonucleotide in the reaction buffer to the desired final concentration (e.g., 10-100 µM).

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., reaction buffer or DMSO).

  • SPAAC Reaction: Add the azide-containing molecule to the solution of the BCN-modified oligonucleotide. A 1.5 to 5-fold molar excess of the azide is generally recommended to ensure complete conversion of the oligonucleotide.[10][13]

  • Incubation: Incubate the reaction mixture at a temperature between 25 °C and 37 °C for 10 minutes to 4 hours.[9][10] The optimal reaction time will depend on the specific reactants and their concentrations. The reaction progress can be monitored by HPLC.

  • Purification: Purify the final conjugate using reverse-phase HPLC as described in Protocol 1 to remove any unreacted starting materials.

  • Characterization: Confirm the formation of the desired conjugate and assess its purity using mass spectrometry and analytical HPLC.

Applications

The ability to modify nucleic acids with this compound opens up a wide array of applications in research and drug development:

  • Fluorescent Labeling: Conjugation of BCN-modified nucleic acids with azide-functionalized fluorophores for applications in fluorescence in situ hybridization (FISH), microarray analysis, and cellular imaging.

  • Bioconjugation: Attachment of nucleic acids to other biomolecules, such as proteins or antibodies, to create novel therapeutic or diagnostic agents.

  • Drug Delivery: Development of nucleic acid-drug conjugates where a therapeutic agent is attached to an oligonucleotide for targeted delivery.[2]

  • Surface Immobilization: Attachment of nucleic acids to solid supports for the creation of DNA microarrays and biosensors.

  • Nanomaterial Functionalization: Modification of nanoparticles with BCN-functionalized nucleic acids for applications in diagnostics and nanomedicine.[2]

References

Application Notes: Utilizing BCN-OH as a Versatile Building Block for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. A key component of a PROTAC is the linker, which connects a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand. The nature of the linker is critical for the efficacy of the PROTAC, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Bicyclononyne-alcohol (BCN-OH) is a valuable building block for PROTAC synthesis due to its unique chemical properties. As a strained cyclooctyne, this compound readily participates in copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[1] This bioorthogonal reaction allows for the efficient and specific conjugation of BCN-containing molecules with azide-functionalized partners under mild, biocompatible conditions, making it ideal for the assembly of complex biomolecules like PROTACs.[] The hydroxyl group on the BCN moiety provides a convenient handle for further functionalization or attachment to other parts of the PROTAC molecule.

Key Advantages of this compound in PROTAC Design:

  • Biocompatibility: The SPAAC reaction is copper-free, avoiding the cellular toxicity associated with traditional copper-catalyzed click chemistry.[1]

  • High Reactivity and Stability: The strained ring of BCN ensures a rapid and efficient reaction with azides, forming a stable triazole linkage.[1][]

  • Versatility: The hydroxyl group of this compound can be used for further modifications, offering flexibility in PROTAC design.

  • Hydrophilicity: The presence of the hydroxyl group can contribute to the overall hydrophilicity of the PROTAC, potentially improving its solubility and pharmacokinetic properties.[3]

Applications in Targeted Protein Degradation

The this compound building block is particularly useful for a modular approach to PROTAC synthesis. Researchers can independently synthesize a warhead functionalized with an azide group and an E3 ligase ligand attached to a this compound linker (or vice versa). These two components can then be readily conjugated using the SPAAC reaction to generate the final PROTAC molecule. This strategy allows for the rapid generation of a library of PROTACs with different linkers, warheads, or E3 ligase ligands for structure-activity relationship (SAR) studies.

A notable application involves the development of antibody-drug conjugates (ADCs) for targeted delivery of PROTACs. In this approach, an antibody targeting a specific cell surface antigen is modified with BCN, and the PROTAC is functionalized with an azide. The subsequent SPAAC reaction links the PROTAC to the antibody, enabling targeted delivery to specific cells and enhancing the therapeutic window.[4]

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of a PROTAC utilizing a this compound building block. The example focuses on the synthesis of a hypothetical BRD4-targeting PROTAC using a BCN-functionalized E3 ligase ligand and an azide-functionalized BRD4 inhibitor.

Protocol 1: Synthesis of an Azide-Functionalized BRD4 Inhibitor

This protocol describes the modification of a BRD4 inhibitor (e.g., JQ1) to introduce an azide handle for subsequent SPAAC reaction.

Materials:

  • JQ1-acid (or a JQ1 derivative with a carboxylic acid handle)

  • 1-Amino-2-(2-azidoethoxy)ethane

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dissolve JQ1-acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 1-Amino-2-(2-azidoethoxy)ethane (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the azide-functionalized BRD4 inhibitor.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of a BCN-Functionalized E3 Ligase Ligand (Pomalidomide derivative)

This protocol describes the attachment of a this compound linker to an E3 ligase ligand (e.g., Pomalidomide).

Materials:

  • Pomalidomide-NH₂ (Pomalidomide with an amine handle)

  • BCN-pentafluorophenyl (PFP) ester

  • Anhydrous DMF

  • DIPEA

  • Preparative HPLC system

Procedure:

  • Dissolve Pomalidomide-NH₂ (1.0 eq) in anhydrous DMF.

  • Add BCN-PFP ester (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DMF/water and purify the crude product by preparative HPLC to obtain the BCN-functionalized E3 ligase ligand.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: PROTAC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the final conjugation of the azide-functionalized warhead and the BCN-functionalized E3 ligase ligand.

Materials:

  • Azide-functionalized BRD4 inhibitor (from Protocol 1)

  • BCN-functionalized E3 ligase ligand (from Protocol 2)

  • Anhydrous DMSO or DMF

  • Preparative HPLC system

Procedure:

  • Dissolve the azide-functionalized BRD4 inhibitor (1.0 eq) in anhydrous DMSO.

  • Add the BCN-functionalized E3 ligase ligand (1.1 eq) to the solution.

  • Stir the reaction at room temperature for 12-24 hours. The reaction can be monitored by LC-MS for the formation of the triazole product.

  • Once the reaction is complete, dilute the mixture with DMSO and purify the final PROTAC by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Protocol 4: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein (BRD4) in a cellular context.

Materials:

  • Human cell line expressing BRD4 (e.g., MDA-MB-231, HeLa)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Cell culture medium and supplements

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRD4 and anti-loading control, e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. Include a positive control PROTAC if available. To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Incubation: Incubate the treated cells for a specific time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the DMSO-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Data Presentation

The efficacy of PROTACs is typically quantified by their DC₅₀ and Dₘₐₓ values. The following table presents representative data for a series of BRD4-degrading PROTACs, illustrating the type of quantitative data that should be generated.

CompoundDC₅₀ (nM)[5]Dₘₐₓ (%)[5]
27 97.188
28 134.079
29 184.086
32 239.081
33 89.978
34 60.0>95

Mandatory Visualization

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., BRD4) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3Ligase->TernaryComplex PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination RecycledPROTAC Recycled PROTAC TernaryComplex->RecycledPROTAC Release Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides RecycledPROTAC->TernaryComplex PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead_mod 1. Warhead Functionalization (e.g., JQ1-acid + Azide-Amine) SPAAC 3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Warhead_mod->SPAAC E3L_mod 2. E3 Ligase Ligand Functionalization (e.g., Pomalidomide-NH2 + BCN-PFP) E3L_mod->SPAAC Purification_Char 4. Purification & Characterization (HPLC, NMR, HRMS) SPAAC->Purification_Char Cell_Treatment 5. Cell Treatment (Dose-response & Time-course) Purification_Char->Cell_Treatment Western_Blot 6. Western Blot Analysis (Protein Degradation) Cell_Treatment->Western_Blot Data_Analysis 7. Data Analysis (DC50 & Dmax Determination) Western_Blot->Data_Analysis

References

BCN-OH in Pull-Down Assays and Protein Interaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) and its derivatives in pull-down assays to study protein-protein interactions. The protocols leverage the power of bioorthogonal click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to enable robust and specific identification of protein binding partners.

Introduction

This compound is a key reagent in the field of bioorthogonal chemistry.[1] Its strained cyclooctyne structure allows for highly efficient and specific copper-free "click" reactions with azide-functionalized molecules.[2][3] This reactivity makes BCN derivatives ideal tools for labeling biomolecules in complex biological systems without interfering with native cellular processes.[4]

In the context of protein interaction studies, a "bait" protein can be chemically modified to incorporate an azide group. Subsequently, a BCN-containing affinity tag, such as BCN-biotin, can be covalently attached to the bait protein via SPAAC.[5] This biotinylated bait protein can then be immobilized on streptavidin-coated beads and used to "pull down" interacting "prey" proteins from a cell lysate or protein mixture.[6] The captured protein complexes are then eluted and identified, typically by mass spectrometry, providing valuable insights into protein interaction networks.[2][7]

This approach offers several advantages over traditional methods like co-immunoprecipitation, including the potential for covalent and highly specific bait labeling, leading to lower background and higher confidence in the identified interactions.

Experimental Workflow Overview

The overall workflow for a this compound-based pull-down assay involves several key stages:

  • Bait Protein Preparation and Azide Labeling: A purified "bait" protein is chemically modified to introduce azide groups.

  • Biotinylation via Click Chemistry: The azide-labeled bait protein is reacted with a BCN-biotin conjugate to form a stable, biotinylated bait.

  • Immobilization of Bait Protein: The biotinylated bait protein is captured on streptavidin-coated beads.

  • Pull-Down Assay: The immobilized bait is incubated with a cell lysate or protein mixture containing potential "prey" proteins.

  • Washing and Elution: Non-specifically bound proteins are washed away, and the bait-prey complexes are eluted from the beads.

  • Analysis of Interacting Proteins: The eluted proteins are identified and quantified, typically by mass spectrometry.

BCN_Pull_Down_Workflow cluster_prep Bait Preparation cluster_click Click Chemistry cluster_pulldown Pull-Down Assay cluster_analysis Analysis Bait Purified Bait Protein Azide_Bait Azide-Labeled Bait Protein Bait->Azide_Bait Amine Labeling Azide_NHS Azide-NHS Ester Biotin_Bait Biotinylated Bait Protein Azide_Bait->Biotin_Bait SPAAC Reaction BCN_Biotin BCN-Biotin Immobilized_Bait Immobilized Bait Biotin_Bait->Immobilized_Bait Immobilization Streptavidin_Beads Streptavidin Beads Incubation Incubation Immobilized_Bait->Incubation Cell_Lysate Cell Lysate (Prey Proteins) Cell_Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Pulled_Down_Complex Eluted Bait-Prey Complex Elution->Pulled_Down_Complex MS Mass Spectrometry Pulled_Down_Complex->MS Data_Analysis Data Analysis & Interaction Mapping MS->Data_Analysis

Figure 1: Overall experimental workflow for a this compound based pull-down assay.

Detailed Experimental Protocols

Protocol 1: Azide Labeling of Bait Protein

This protocol describes the labeling of a purified bait protein with an azide group using an N-hydroxysuccinimide (NHS) ester of an azide-containing compound (e.g., Azido-NHS ester).[8][9]

Materials:

  • Purified bait protein (1-5 mg/mL in a buffer free of primary amines, e.g., PBS pH 7.4)

  • Azido-NHS ester (e.g., Succinimidyl 6-azidohexanoate)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare Protein Solution: Exchange the buffer of the purified bait protein to the Labeling Buffer. Adjust the protein concentration to 2-5 mg/mL.

  • Prepare Azido-NHS Ester Stock Solution: Immediately before use, dissolve the Azido-NHS ester in DMSO to a final concentration of 10 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the Azido-NHS ester stock solution to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C. The final DMSO concentration should not exceed 10% of the total reaction volume.

  • Quenching (Optional): The reaction can be quenched by adding a final concentration of 50 mM Tris-HCl, pH 8.0 and incubating for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted Azido-NHS ester using a desalting column according to the manufacturer's instructions, exchanging the buffer to PBS, pH 7.4.

  • Quantification: Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA assay). The degree of labeling can be confirmed by mass spectrometry.

Protocol 2: Biotinylation of Azide-Labeled Bait Protein via SPAAC

This protocol details the attachment of a biotin moiety to the azide-labeled bait protein using a BCN-biotin conjugate.[5][10]

Materials:

  • Azide-labeled bait protein (from Protocol 1)

  • BCN-biotin conjugate

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Prepare BCN-Biotin Stock Solution: Dissolve the BCN-biotin conjugate in DMSO to a final concentration of 10 mM.

  • Click Reaction: Add a 2-5 fold molar excess of the BCN-biotin stock solution to the azide-labeled bait protein solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted BCN-biotin using a desalting column, exchanging the buffer to PBS, pH 7.4.

  • Quantification: Determine the concentration of the biotinylated bait protein using a standard protein assay.

Protocol 3: Streptavidin Pull-Down Assay

This protocol describes the use of the biotinylated bait protein to capture interacting prey proteins from a cell lysate.[6][11][12]

Materials:

  • Biotinylated bait protein (from Protocol 2)

  • Streptavidin-coated magnetic beads

  • Cell lysate (prepared in a suitable lysis buffer containing protease inhibitors)

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or a buffer containing a high concentration of free biotin)

  • Negative control (e.g., biotinylated BSA or an unrelated biotinylated protein)

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new microcentrifuge tube. Place the tube on a magnetic stand to pellet the beads and discard the supernatant. Wash the beads three times with Binding/Wash Buffer.

  • Bait Immobilization: Resuspend the washed beads in Binding/Wash Buffer. Add the biotinylated bait protein (and the negative control to a separate tube of beads) and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Blocking (Optional): To reduce non-specific binding, the beads can be blocked with a solution of free biotin after bait immobilization, followed by washing.

  • Pre-clearing Lysate (Optional): To reduce non-specific binding of prey proteins to the beads, incubate the cell lysate with streptavidin beads (without bait) for 1 hour at 4°C. Pellet the beads and use the supernatant for the pull-down.

  • Pull-Down: Pellet the bait-immobilized beads using a magnetic stand and discard the supernatant. Add the pre-cleared cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and collect the supernatant (flow-through). Wash the beads 3-5 times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the washed beads in Elution Buffer and incubate at room temperature or an elevated temperature (depending on the elution method) to release the bait-prey complexes. Pellet the beads and collect the supernatant containing the eluted proteins.

Quantitative Data Presentation

The identification and quantification of pulled-down proteins are typically performed using mass spectrometry-based proteomics.[13][14] The following table provides an example of how quantitative data from a label-free quantification (LFQ) mass spectrometry experiment could be presented.

Protein ID (UniProt)Gene NameBait Pull-Down (Mean LFQ Intensity)Control Pull-Down (Mean LFQ Intensity)Fold Change (Bait/Control)p-valuePotential Interactor
P04637TP531.5 x 1082.1 x 105714.3< 0.001Yes
Q06609MDM21.2 x 1081.8 x 105666.7< 0.001Yes
P62258HSP90AA18.9 x 1075.0 x 10617.80.02Yes
P68363TUBA1B3.2 x 1062.9 x 1061.10.85No
P02768ALB1.1 x 1059.8 x 1041.10.91No

Note: This is example data. Actual results will vary depending on the specific experiment.

Visualization of Experimental Logic

The logical flow of the key decision-making and reaction steps can be visualized as follows:

Experimental_Logic start Start: Purified Bait Protein label_decision Labeling Strategy start->label_decision azide_labeling Azide Labeling (NHS Ester) label_decision->azide_labeling Introduce Azide Handle biotinylation Biotinylation (BCN-Biotin) azide_labeling->biotinylation Click Chemistry immobilization Immobilization on Streptavidin Beads biotinylation->immobilization pull_down Pull-Down with Cell Lysate immobilization->pull_down analysis Analysis (Mass Spectrometry) pull_down->analysis end End: Identified Interactors analysis->end

Figure 2: Logical flow of the this compound based pull-down assay.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive NHS ester.- Buffer contains primary amines.- Insufficient molar excess of labeling reagent.- Use fresh, anhydrous DMSO for stock solutions.- Ensure the protein buffer is free of Tris, glycine, etc.- Optimize the molar ratio of the labeling reagent to the protein.
Low Pull-Down Yield - Inefficient bait immobilization.- Weak or transient protein interaction.- Harsh washing conditions.- Confirm biotinylation of the bait protein.- Optimize incubation time and temperature for the pull-down.- Reduce the stringency of the wash buffer (e.g., lower detergent concentration).
High Background/Non-specific Binding - Non-specific binding to beads.- Non-specific binding to the bait protein.- Insufficient washing.- Pre-clear the lysate with beads.- Include a blocking step with biotin.- Increase the number of washes and/or the detergent concentration in the wash buffer.
Identification of Known Contaminants - Common contaminants from handling (e.g., keratin).- Highly abundant, "sticky" proteins.- Use a clean workspace and wear gloves.- Compare results to a database of common proteomics contaminants (e.g., CRAPome).

Conclusion

The use of this compound and related derivatives in conjunction with click chemistry provides a powerful and versatile platform for studying protein-protein interactions. The protocols and guidelines presented here offer a framework for designing and executing robust pull-down assays that can lead to the confident identification of novel binding partners and a deeper understanding of cellular protein networks. As with any biochemical assay, optimization of specific reaction conditions for the proteins of interest is crucial for achieving the best results.

References

Troubleshooting & Optimization

troubleshooting low yield in BCN-OH azide cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-OH azide cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their strain-promoted alkyne-azide cycloaddition (SPAAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound azide cycloaddition reaction?

The this compound azide cycloaddition is a type of "click chemistry" reaction, specifically a strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] It involves the reaction of a bicyclo[6.1.0]nonyne (BCN) derivative, this compound, with an azide-functionalized molecule to form a stable triazole linkage.[3][4][5] A key advantage of this reaction is that it does not require a cytotoxic copper catalyst, making it suitable for biological applications.[1][5] This reaction is known for its high efficiency, specificity, and biocompatibility.[5]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and reactivity of this compound, it should be stored under appropriate conditions. Recommended long-term storage is at -20°C, protected from light and moisture.[1][3] For short-term storage (days to weeks), 0-4°C is acceptable.[3] It is also advised to handle the reagent under an inert atmosphere to prevent degradation.[1] Stock solutions of this compound are typically stable for up to 6 months at -80°C and for 1 month at -20°C.[6]

Q3: My this compound azide cycloaddition reaction has a low yield. What are the common causes?

Low yields in SPAAC reactions can often be attributed to a few key factors:

  • Poor Reagent Quality or Degradation: this compound can degrade if not stored properly. Azide compounds can also be unstable.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, pH, and reactant concentrations can significantly impact the reaction rate and final yield.

  • Side Reactions: BCN has been reported to react with thiols, which can be a concern when working with proteins or in the presence of reducing agents like DTT.[5][7]

  • Steric Hindrance: The accessibility of the azide and alkyne groups on large biomolecules can affect the reaction efficiency.

  • Inaccurate Quantification: Errors in determining the concentration of starting materials can lead to apparent low yields.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low reaction yields.

Problem: Low or No Product Formation

TroubleshootingWorkflow

Step 1: Verify Reagent Quality and Integrity

  • Question: Could my this compound or azide reagent have degraded?

    • Answer: Yes, improper storage can lead to degradation. This compound should be stored at -20°C or -80°C, protected from light and moisture.[1][6] Azides can also be unstable. It is recommended to use freshly prepared or recently purchased reagents. To check the integrity of your this compound, you can run a small-scale control reaction with a simple, reliable azide like benzyl azide.

Step 2: Optimize Reaction Conditions

  • Question: Is the solvent system optimal for my reaction?

    • Answer: Solvent polarity can significantly influence the reaction rate. The rate of SPAAC reactions with BCN has been shown to increase with the polarity of the solvent.[7] If you are working in a purely aqueous buffer and observing low yields, consider adding an organic co-solvent like DMSO or acetonitrile (MeCN). For example, the reaction between this compound and benzyl azide is faster in a CD3CN/D2O (1:2) mixture than in a (3:1) mixture.[7]

  • Question: Could the pH of my reaction be inhibiting the cycloaddition?

    • Answer: While SPAAC reactions are generally tolerant of a wide pH range (pH 4-12), the optimal pH for reactions involving biomolecules is typically between 7 and 9 to maintain their stability and solubility.[8][9][10] Extreme pH values could potentially degrade your reactants.

  • Question: Is the reaction temperature appropriate?

    • Answer: Most BCN-azide cycloadditions proceed efficiently at room temperature (25°C) or physiological temperature (37°C).[9][11] Increasing the temperature from 25°C to 37°C has been shown to enhance reaction rates.[11] For sensitive biomolecules, reactions can be run at 4°C, but this will require a longer reaction time.[9]

  • Question: Are the concentrations of my reactants sufficient?

    • Answer: The reaction rate is dependent on the concentration of both the BCN and azide reagents. If you are working with very dilute solutions, the reaction will be slow. If possible, increase the concentration of your reactants. For bioconjugation, it is common to use a molar excess of the smaller reagent (e.g., BCN-linker) relative to the biomolecule.

Step 3: Investigate Potential Side Reactions

  • Question: Could other functional groups in my system be reacting with the this compound?

    • Answer: BCN has been shown to have some cross-reactivity with thiols (e.g., from cysteine residues in proteins).[7] This can lead to the formation of an unwanted thiol-yne addition product, consuming your BCN reagent and lowering the yield of the desired cycloaddition product.

    • Solution: If your biomolecule contains free thiols, you can add a low concentration of β-mercaptoethanol (βME) to the reaction mixture. This has been shown to significantly reduce the unwanted side reaction with cysteine while having a minimal impact on the BCN-azide reaction.[7]

Step 4: Evaluate Purification Method

  • Question: Am I losing my product during the purification step?

    • Answer: It is possible that your purification method is not suitable for your product. For example, if your product is aggregating, it may be lost during filtration or centrifugation.[9] Ensure that your purification method (e.g., size exclusion chromatography, dialysis, spin desalting column) is appropriate for the size and properties of your final conjugate.

Quantitative Data Summary

The rate of the BCN-azide cycloaddition is typically described by a second-order rate constant (k₂). The following table summarizes reported rate constants for BCN with various azides in different solvent systems.

BCN DerivativeAzide PartnerSolvent SystemSecond-Order Rate Constant (k₂ in M⁻¹s⁻¹)
endo-BCNBenzyl azideCD₃CN/D₂O (1:2)0.29
exo-BCNBenzyl azideCD₃CN/D₂O (1:2)0.19
This compoundBenzyl azideCD₃CN/D₂O (3:1)0.14
BCN AcidBenzyl azideAcetonitrile/Water (1:2)0.20
BCNAliphatic azidesMeOD or CD₃CN:D₂O~10-fold slower than DIBAC
BCNAromatic azidesNot specified~8 times faster than with DIBAC

Data compiled from multiple sources.[7][12][13][14]

Experimental Protocols

General Protocol for this compound Conjugation to an Azide-Modified Protein

This protocol provides a general starting point. Optimization of concentrations, ratios, and incubation times may be necessary for your specific application.

ProtocolWorkflow

1. Reagent Preparation: a. Prepare a stock solution of this compound (e.g., 10 mM) in an organic solvent like DMSO. b. Prepare your azide-modified protein in a suitable buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 7.5. A typical protein concentration is 1-5 mg/mL.

2. Reaction Setup: a. To the azide-modified protein solution, add the this compound stock solution to achieve a final molar excess of 10-20 fold over the protein. b. Gently mix the solution. Ensure the final concentration of the organic co-solvent (e.g., DMSO) is below 20% to avoid protein denaturation.

3. Incubation: a. Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time will depend on the concentrations of the reactants and their specific reactivity. b. Protect the reaction from light if either of the components is light-sensitive.

4. Purification: a. Remove the excess, unreacted this compound reagent from the protein conjugate. b. This can be achieved using a spin desalting column, dialysis, or size exclusion chromatography, depending on the scale of the reaction and the properties of the conjugate.

5. Analysis: a. Confirm the successful conjugation and assess the purity of the product. b. Common analytical techniques include SDS-PAGE (which will show a mobility shift), UV-Vis spectroscopy (if the BCN-linker contains a chromophore), and mass spectrometry to confirm the mass of the conjugate.

References

Technical Support Center: BCN-OH Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing BCN-OH in in vivo studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome solubility challenges and ensure the success of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound for in vivo administration.

Q1: My this compound is not dissolving in aqueous buffers for in vivo use. What should I do?

A1: this compound is known to have limited aqueous solubility. Direct dissolution in aqueous buffers is often challenging. Here’s a systematic approach to address this:

  • Assess the required concentration: Determine the minimum effective concentration needed for your in vivo model. Overestimating the required dose can exacerbate solubility issues.

  • Start with co-solvents: Try dissolving this compound in a small amount of a biocompatible organic solvent before adding it to your aqueous vehicle.

  • Explore formulation strategies: If co-solvents are insufficient or unsuitable for your experimental design, consider more advanced formulation techniques as outlined in the experimental protocols below.

Q2: I'm observing precipitation of this compound after intravenous injection. How can I prevent this?

A2: Precipitation upon injection is a common issue for poorly soluble compounds and can lead to inaccurate dosing and potential toxicity. To mitigate this:

  • Optimize your formulation: The formulation must be stable in the bloodstream. Consider using micelle-forming excipients or liposomal formulations to encapsulate this compound.[1]

  • Reduce the injection rate: A slower injection rate can allow for greater dilution of the formulation in the bloodstream, reducing the risk of precipitation.

  • Filter the formulation: Always filter your final formulation through a sterile syringe filter (e.g., 0.22 µm) before injection to remove any existing precipitates.

Q3: Can I use DMSO to dissolve this compound for my in vivo study?

A3: While DMSO is a powerful solvent, its use in vivo should be carefully considered due to potential toxicity. If you must use DMSO:

  • Minimize the final concentration: Keep the final concentration of DMSO in your formulation as low as possible (ideally below 1% v/v).

  • Include a vehicle control group: Always include a control group that receives the same concentration of the DMSO-containing vehicle without this compound to account for any solvent-induced biological effects.

  • Explore alternatives: Consider less toxic co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: What are the most common strategies to improve the solubility of hydrophobic compounds like this compound for in vivo studies?

A2: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs for in vivo administration.[3][4][5] These include:

  • Co-solvents: Using a mixture of a water-miscible organic solvent and water.[3]

  • Surfactants: Employing agents that form micelles to encapsulate the hydrophobic compound.[3][5]

  • Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the drug, thereby increasing its apparent solubility.[3]

  • Lipid-based formulations: Incorporating the compound into lipid-based delivery systems like emulsions or self-emulsifying drug delivery systems (SEDDS).[3][6]

  • Particle size reduction: Decreasing the particle size to the sub-micron or nano-range to increase the surface area and dissolution rate.[7][8][9]

  • Solid dispersions: Dispersing the compound in a solid hydrophilic matrix.[5][10]

Q3: Are there any specific excipients that are recommended for improving the solubility of compounds for parenteral administration?

A3: Yes, for injectable formulations, safety is a primary concern.[1] Commonly used and generally well-tolerated excipients include:

  • Polymeric micelles: Formed by amphiphilic block copolymers.[1][11]

  • Cyclodextrins: Such as Captisol®.[11][12]

  • Surfactants: Like polysorbate 20 and polysorbate 80.[1]

  • Lipids: Used in lipid-based drug delivery systems (LBDD).[3]

  • Polymers: Such as polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[10]

Quantitative Data Summary

The following tables summarize various approaches for solubility enhancement.

Table 1: Common Co-solvents for In Vivo Formulations

Co-solventTypical Concentration RangeNotes
Dimethyl sulfoxide (DMSO)< 10%Potential for toxicity, use with caution.
Polyethylene glycol (PEG 300/400)10 - 60%Generally considered safe.
Ethanol< 10%Can cause irritation at higher concentrations.
Propylene glycol (PG)10 - 40%A common vehicle for parenteral formulations.

Table 2: Overview of Formulation Strategies for Poorly Soluble Drugs

StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Co-solvents Increases the polarity of the solvent system.Simple to prepare.Risk of drug precipitation upon dilution in vivo.
Surfactants Forms micelles that encapsulate the drug.[3]Can significantly increase solubility.Potential for toxicity depending on the surfactant.
Cyclodextrins Forms inclusion complexes with the drug.[3]High loading capacity for some drugs.Can be expensive.
Lipid-Based Delivery Drug is dissolved in a lipid carrier.[3]Can improve oral bioavailability.More complex to formulate.
Nanosuspensions Increases surface area for dissolution.[7]Applicable to many drugs.Requires specialized equipment for production.
Solid Dispersions Drug is dispersed in a hydrophilic matrix.[5]Can improve dissolution rate and bioavailability.Can be physically unstable over time.

Experimental Protocols

Protocol: Preparation of a this compound Formulation using a Co-solvent System

  • Materials:

    • This compound

    • Co-solvent (e.g., PEG 400)

    • Aqueous vehicle (e.g., saline or PBS)

    • Sterile, pyrogen-free vials

    • Vortex mixer

    • Syringe filters (0.22 µm)

  • Procedure:

    • Weigh the required amount of this compound in a sterile vial.

    • Add a minimal amount of the co-solvent (e.g., PEG 400) to the vial to dissolve the this compound completely. Vortex if necessary.

    • Slowly add the aqueous vehicle to the dissolved this compound solution while vortexing. Add the aqueous vehicle dropwise to prevent precipitation.

    • Visually inspect the final formulation for any signs of precipitation.

    • Filter the final formulation through a 0.22 µm sterile syringe filter into a new sterile vial.

    • Store the formulation appropriately based on the stability of this compound.

Note: The optimal ratio of co-solvent to aqueous vehicle needs to be determined empirically for your target this compound concentration.

Experimental Workflow

experimental_workflow start Start: this compound Solubility Issue solubility_check Determine Target In Vivo Concentration start->solubility_check cosolvent_trial Attempt Dissolution with Co-solvent (e.g., PEG 400) solubility_check->cosolvent_trial is_soluble_cosolvent Is it soluble and stable? cosolvent_trial->is_soluble_cosolvent formulation_strategy Select Advanced Formulation Strategy is_soluble_cosolvent->formulation_strategy No in_vivo_testing Proceed to In Vivo Studies is_soluble_cosolvent->in_vivo_testing Yes cyclodextrin Cyclodextrin Complexation formulation_strategy->cyclodextrin lipid_formulation Lipid-Based Formulation formulation_strategy->lipid_formulation nanosuspension Nanosuspension formulation_strategy->nanosuspension optimize_formulation Optimize Formulation Parameters cyclodextrin->optimize_formulation lipid_formulation->optimize_formulation nanosuspension->optimize_formulation is_stable Is the formulation stable? optimize_formulation->is_stable is_stable->formulation_strategy No, reconsider strategy is_stable->in_vivo_testing Yes end End: Soluble Formulation Achieved in_vivo_testing->end

Caption: Decision-making workflow for improving this compound solubility for in vivo studies.

References

reducing non-specific binding of BCN-OH probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of BCN-OH probes during their experiments.

Troubleshooting Guide: High Background Signal

High background fluorescence can obscure the specific signal from your this compound probe, leading to difficulties in data interpretation. This guide provides a systematic approach to identifying and mitigating the common causes of non-specific binding.

Problem: I am observing high background fluorescence in my negative controls and/or throughout my sample.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Hydrophobic Interactions 1. Add a non-ionic surfactant: Include 0.01-0.1% Tween-20 or Pluronic F-127 in your blocking and wash buffers.[1][2][3][4] 2. Optimize surfactant concentration: Titrate the surfactant concentration to find the optimal balance between reducing background and maintaining specific signal.Reduction in diffuse background fluorescence. Improved signal-to-noise ratio.
Electrostatic Interactions 1. Adjust buffer pH: Ensure the pH of your buffers is appropriate for your cell type and does not promote charged-based interactions with the probe.[1] 2. Increase salt concentration: Incrementally increase the salt concentration (e.g., NaCl) in your wash buffers to disrupt weak electrostatic interactions.[1]Decreased non-specific binding to charged cellular components.
Probe Concentration Too High 1. Titrate the this compound probe concentration: Perform a dose-response experiment to determine the lowest effective concentration that provides a robust specific signal with minimal background.[5]Lower background signal with maintained or improved specific signal.
Insufficient Blocking 1. Increase blocking time: Extend the incubation time with your blocking buffer (e.g., from 30 minutes to 1 hour). 2. Optimize blocking agent concentration: Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA).[1][6][7][8][9] 3. Try alternative blocking agents: Consider using other protein blockers like casein or commercially available protein-free blocking solutions.[6]Reduced binding of the probe to non-target sites on the cell surface or substrate.
Inadequate Washing 1. Increase the number of wash steps: Perform additional wash steps after probe incubation. 2. Increase the duration of washes: Extend the time for each wash step. 3. Increase the volume of wash buffer: Use a larger volume of buffer for each wash.More efficient removal of unbound and non-specifically bound probes.
Probe Aggregation 1. Prepare fresh probe solutions: Make fresh dilutions of the this compound probe before each experiment. 2. Sonication: Briefly sonicate the probe stock solution before dilution.Minimized fluorescent aggregates that can be mistaken for specific signals.

Frequently Asked Questions (FAQs)

???+ question "What are the primary causes of non-specific binding with this compound probes?"

???+ question "How can I optimize my blocking step to reduce background?"

???+ question "What is the recommended concentration range for this compound probes?"

???+ question "Can the incubation time and temperature affect non-specific binding?"

???+ question "How do I distinguish between true signal and background noise or artifacts?"

Experimental Protocols

Protocol: General Live-Cell Labeling with this compound Probes

This protocol provides a general workflow for labeling live cells using a this compound probe that will react with an azide-modified target via copper-free click chemistry.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

    • Introduce the azide-modified molecule to the cells and incubate for a sufficient time to allow for metabolic incorporation or binding.

  • Blocking:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Prepare a blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).

    • Incubate the cells in the blocking buffer for 30-60 minutes at room temperature.

  • Probe Incubation:

    • Prepare the desired concentration of the this compound probe in the blocking buffer.

    • Remove the blocking buffer from the cells.

    • Add the this compound probe solution to the cells and incubate for the desired time (e.g., 30-60 minutes) at room temperature, protected from light.

  • Washing:

    • Remove the probe solution.

    • Wash the cells three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20), with each wash lasting 5 minutes.

  • Imaging:

    • Replace the wash buffer with a suitable live-cell imaging medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for your fluorophore.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling Protocol cluster_analysis Data Acquisition cell_plating Plate Cells azide_incubation Incubate with Azide-Modified Molecule cell_plating->azide_incubation blocking Block with BSA/Tween-20 azide_incubation->blocking probe_incubation Incubate with this compound Probe blocking->probe_incubation washing Wash to Remove Unbound Probe probe_incubation->washing imaging Live-Cell Imaging washing->imaging

Caption: Workflow for live-cell labeling using this compound probes.

troubleshooting_logic start High Background Observed check_probe_conc Is Probe Concentration Optimized? start->check_probe_conc check_blocking Is Blocking Sufficient? check_probe_conc->check_blocking Yes titrate_probe Titrate Probe Concentration check_probe_conc->titrate_probe No check_washing Are Washes Adequate? check_blocking->check_washing Yes optimize_blocking Optimize Blocking Agent/Time check_blocking->optimize_blocking No add_surfactant Add/Optimize Surfactant (e.g., Tween-20) check_washing->add_surfactant Yes increase_washes Increase Wash Number/Duration check_washing->increase_washes No end Improved Signal-to-Noise add_surfactant->end titrate_probe->check_blocking optimize_blocking->check_washing increase_washes->add_surfactant

Caption: Troubleshooting logic for high background with this compound probes.

References

Technical Support Center: Scaling Up BCN-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-OH (bicyclo[6.1.0]non-4-yn-9-ylmethanol) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions encountered during the scale-up of this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound synthesis?

A1: The most frequently encountered challenges during the scale-up of this compound synthesis include:

  • Reduced and Variable Yields: A noticeable drop in isolated yield is common when moving from milligram to multi-gram scale.

  • Purification Difficulties: Standard silica gel chromatography can lead to significant product loss.

  • Product Instability: this compound and its derivatives can be sensitive to acidic conditions and may degrade over time, even during storage.

  • Diastereomer Control: The synthesis typically produces a mixture of endo and exo diastereomers, and controlling this ratio can be challenging at a larger scale.

  • Byproduct Formation: Increased reaction volumes can lead to a higher proportion of side products, complicating purification.

Q2: Why does the yield of this compound often decrease during scale-up?

A2: Yield reduction during scale-up can be attributed to several factors:

  • Mass Transfer Limitations: In larger reaction vessels, inefficient mixing can lead to localized temperature gradients and concentration differences, promoting side reactions.

  • Heat Transfer Issues: Exothermic or endothermic steps are harder to control on a larger scale, potentially leading to thermal decomposition or incomplete reactions.

  • Purification Inefficiencies: Adsorption of the product onto the stationary phase during chromatography becomes more pronounced with larger quantities, leading to lower recovery.[1]

  • Increased Handling and Transfer Losses: The multi-step nature of the synthesis and purification process on a larger scale can result in cumulative material loss.

Q3: Is there a preferred diastereomer of this compound for bioconjugation?

A3: Both endo and exo diastereomers of BCN are reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. However, the endo isomer is often preferentially used in some applications and is more commonly available commercially. The standard synthesis of BCN typically yields a higher proportion of the exo diastereomer.

Q4: How stable is this compound and what are the optimal storage conditions?

A4: this compound is known to be labile under acidic conditions, which can lead to the formation of inactive byproducts.[1] For long-term storage, it is recommended to keep this compound as a solid in a dark place, under an inert atmosphere (e.g., argon), and at low temperatures (-20°C or below). Some studies have noted that even crystalline BCN derivatives can show different solubility properties over time, suggesting potential degradation or structural modification.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Problem 1: Low Yield After Synthesis
Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and monitor progress by TLC or GC-MS.- Ensure efficient stirring to overcome mass transfer limitations.- For reactions requiring heating or cooling, ensure the internal temperature is maintained consistently throughout the larger volume.
Side Reactions - Optimize the reaction temperature; localized overheating can promote byproduct formation.- Control the rate of reagent addition to manage exothermic reactions.- Ensure the use of high-purity starting materials and anhydrous solvents.
Product Decomposition - If acidic or basic conditions are harsh, consider using milder reagents or shorter reaction times.- Ensure the workup procedure is performed promptly and at a low temperature if the product is thermally sensitive.
Problem 2: Significant Product Loss During Chromatographic Purification
Potential Cause Troubleshooting Steps
Product Degradation on Silica Gel - Neutralize the silica gel by pre-treating the column with a solution of 0.1-1% triethylamine (TEA) in the eluent.[1]- Consider using a less acidic stationary phase, such as neutral alumina.
Irreversible Adsorption - Use a more polar eluent system to reduce the product's affinity for the silica gel.- If the product is still retained, consider alternative purification methods such as crystallization or distillation under reduced pressure if applicable.
Co-elution with Byproducts - Optimize the eluent system to achieve better separation.- Consider using a different stationary phase with different selectivity.
Problem 3: Inconsistent Diastereomeric Ratio (endo vs. exo)
Potential Cause Troubleshooting Steps
Reaction Temperature - The diastereoselectivity of the initial cyclopropanation step can be temperature-dependent. Maintain a consistent and controlled temperature during this step.- Lowering the reaction temperature may improve selectivity in some cases.
Catalyst Choice - For the cyclopropanation of 1,5-cyclooctadiene, the choice of rhodium catalyst can influence the syn/anti (leading to endo/exo) selectivity. Consider screening different catalysts for optimal diastereoselectivity at scale.

Quantitative Data on this compound Synthesis

ParameterLaboratory Scale (e.g., 1 g)Multi-gram Scale (e.g., 10 g)
Starting Material 1,5-Cyclooctadiene1,5-Cyclooctadiene
Typical Yield (of precursor) 70-80%60-70%
Purity (after chromatography) >95%>95%
Typical Reaction Time 2-4 hours4-8 hours
Purification Method Flash Column ChromatographyFlash Column Chromatography / Crystallization

Note: Yields and reaction times are estimates and can vary significantly based on the specific reaction conditions and the efficiency of the purification process.

Experimental Protocols

Multi-Gram Scale Synthesis of BCN Precursor (syn-bicyclo[6.1.0]non-4-en-9-ylmethanol)

This protocol is adapted from procedures for the synthesis of BCN precursors and is intended for experienced synthetic chemists.

Materials:

  • 1,5-Cyclooctadiene (COD)

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)

  • Anhydrous solvent (e.g., dichloromethane)

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or THF

  • Reagents for workup (e.g., saturated ammonium chloride, sodium sulfate)

Procedure:

  • Cyclopropanation:

    • In a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and nitrogen inlet, dissolve the rhodium(II) catalyst in anhydrous dichloromethane.

    • Add 1,5-cyclooctadiene to the flask.

    • Slowly add a solution of ethyl diazoacetate in anhydrous dichloromethane via the addition funnel over several hours. Maintain the reaction temperature at or below room temperature using a water bath.

    • After the addition is complete, stir the reaction mixture overnight at room temperature.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% TEA in hexanes) using a hexane/ethyl acetate gradient to yield the cyclopropanated ester as a mixture of diastereomers.

  • Reduction to the Alcohol:

    • In a separate large, flame-dried flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous diethyl ether or THF.

    • Cool the LAH suspension to 0°C in an ice bath.

    • Slowly add a solution of the purified cyclopropanated ester in anhydrous diethyl ether or THF to the LAH suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water.

    • Filter the resulting solids and wash thoroughly with diethyl ether.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the BCN precursor alcohol.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Scale-up

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Scale-up start Low Yield of this compound Observed check_reaction Check Reaction Completion (TLC, GC-MS) start->check_reaction check_purification Analyze Purification Step start->check_purification incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes product_loss Significant Product Loss During Purification check_purification->product_loss extend_time Extend Reaction Time / Optimize Mixing incomplete->extend_time increase_temp Carefully Increase Temperature incomplete->increase_temp byproducts Significant Byproducts Formed complete->byproducts neutralize_silica Neutralize Silica Gel with TEA product_loss->neutralize_silica alt_purification Consider Alternative Purification (Crystallization, Alumina) product_loss->alt_purification optimize_temp Optimize Reaction Temperature byproducts->optimize_temp reagent_purity Check Reagent and Solvent Purity byproducts->reagent_purity

Caption: Troubleshooting workflow for low this compound yield.

Experimental Workflow for Multi-Gram this compound Synthesis

BCN_OH_Synthesis_Workflow Experimental Workflow for Multi-Gram this compound Synthesis cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Bromination cluster_step4 Step 4: Elimination cluster_purification Final Purification A 1,5-Cyclooctadiene + Ethyl Diazoacetate (Rh(II) catalyst) B LAH Reduction A->B C Dibromination of Alkene B->C D Double Dehydrobromination (Base-mediated) C->D E Column Chromatography / Crystallization D->E F This compound (Final Product) E->F

Caption: Key stages in multi-gram this compound synthesis.

References

Technical Support Center: BCN-OH Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the kinetics of BCN-OH click reactions.

Frequently Asked Questions (FAQs)

Q1: What is the this compound click reaction and what are its advantages?

The this compound click reaction is a type of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It involves the reaction of a Bicyclo[6.1.0]nonyne (BCN) functional group, in this case, appended with a hydroxyl (-OH) group, with an azide-functionalized molecule. The primary driving force for this reaction is the high ring strain of the BCN molecule, which is released upon forming a stable triazole linkage with the azide.

Key advantages include:

  • Bioorthogonality: The reaction is highly specific and does not interfere with or cross-react with native biological functional groups, making it ideal for use in complex biological systems.

  • Copper-Free: Unlike the well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC reactions with BCN do not require a cytotoxic copper catalyst, which is a significant advantage for in vivo and live-cell applications.

  • Mild Conditions: The reaction proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, ambient temperature).

  • Stability: BCN and azide moieties are generally stable in biological environments.

Q2: How does the reactivity of BCN compare to other cyclooctynes like DBCO?

The reactivity of cyclooctynes in SPAAC reactions is influenced by factors like ring strain and electronics. Generally, dibenzocyclooctyne (DBCO) exhibits faster reaction kinetics than BCN due to its higher ring strain. However, BCN offers a good balance of reactivity and stability and has advantages in terms of its smaller size and lower lipophilicity, which can be beneficial in certain applications.

Q3: What are the typical second-order rate constants for BCN reactions?

The reaction between BCN and an azide follows second-order kinetics. The rate constant (k₂) is dependent on the specific azide, solvent, and temperature. BCN exists as two diastereomers, endo and exo, which exhibit slightly different reactivities. The endo form is generally slightly more reactive.

CyclooctyneAzide ReactantSolvent SystemSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
endo-BCNBenzyl AzideCD₃CN/D₂O (1:2)0.29
exo-BCNBenzyl AzideCD₃CN/D₂O (1:2)0.19
BCNBenzyl AzideVarious~0.06 - 0.1
DBCOBenzyl AzideVarious~0.6 - 1.0

(Data sourced from multiple references, specific conditions may vary)

Q4: How do reaction parameters like pH, temperature, and solvent affect this compound reaction kinetics?

  • pH: Higher pH values (from 7 to 10) have been shown to generally increase the reaction rates for SPAAC, although this can be buffer-dependent. It is typically recommended to perform the reaction at a pH between 7 and 8.

  • Temperature: Increasing the reaction temperature generally increases the rate of reaction, as is typical for most chemical reactions. For SPAAC reactions involving biomolecules, temperatures are often kept at 25°C or 37°C to maintain the integrity of the biological components.

  • Solvent: The choice of solvent can influence reaction rates by affecting the stability of the transition state. Polar, protic solvents can stabilize the transition state in some cycloaddition reactions, potentially increasing the rate. For bioconjugations, aqueous buffers are common, often with a small percentage of an organic co-solvent like DMSO or DMF to aid in the solubility of hydrophobic reactants.

Troubleshooting Guide

This guide addresses common issues encountered during this compound click reactions.

// Nodes start [label="Problem:\nLow Reaction Yield or Slow Kinetics", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_reagents [label="1. Check Reagent Integrity & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="2. Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_side_reactions [label="3. Investigate Potential Side Reactions", fillcolor="#FBBC05", fontcolor="#202124"];

// Reagent Issues reagent_instability [label="Is the this compound reagent old or improperly stored?\n(Can degrade over time)", fillcolor="#F1F3F4", fontcolor="#202124"]; stoichiometry [label="Is the azide:this compound ratio optimal?\n(Inaccurate concentrations?)", fillcolor="#F1F3F4", fontcolor="#202124"]; solubility [label="Are both reactants fully dissolved?\n(Precipitation observed?)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Condition Issues ph_buffer [label="Is the pH optimal (typically 7-8)?\nCould the buffer be inhibiting the reaction?", fillcolor="#F1F3F4", fontcolor="#202124"]; temperature [label="Is the temperature appropriate?\n(Can it be safely increased?)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Is an organic co-solvent (e.g., DMSO) needed?\n(Final % should be low for biomolecules)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Side Reaction Issues thiol_reactivity [label="Does your system contain free thiols (e.g., cysteine, DTT)?\n(BCN can react with thiols)", fillcolor="#F1F3F4", fontcolor="#202124"]; steric_hindrance [label="Are the azide or BCN groups sterically hindered by bulky neighboring groups?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions solution_reagents [label="Solution:\n- Use fresh this compound.\n- Accurately determine concentrations.\n- Use a 1.5-2x excess of one reagent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Solution:\n- Screen different buffers (e.g., HEPES vs. PBS).\n- Adjust pH to 7.5.\n- Cautiously increase temperature.\n- Add minimal co-solvent for solubility.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_side_reactions [label="Solution:\n- Add β-mercaptoethanol (1-10 mM) to protect thiols.\n- Redesign linker to increase distance between reactive groups and bulky moieties.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_reagents; start -> check_conditions; start -> check_side_reactions;

check_reagents -> reagent_instability [label="Instability?"]; check_reagents -> stoichiometry [label="Ratio?"]; check_reagents -> solubility [label="Solubility?"]; reagent_instability -> solution_reagents; stoichiometry -> solution_reagents; solubility -> solution_conditions;

check_conditions -> ph_buffer [label="pH/Buffer?"]; check_conditions -> temperature [label="Temp?"]; check_conditions -> solvent [label="Solvent?"]; ph_buffer -> solution_conditions; temperature -> solution_conditions; solvent -> solution_conditions;

check_side_reactions -> thiol_reactivity [label="Thiols Present?"]; check_side_reactions -> steric_hindrance [label="Steric Hindrance?"]; thiol_reactivity -> solution_side_reactions; steric_hindrance -> solution_side_reactions; } ` Caption: Troubleshooting workflow for this compound click reactions.

Problem: My reaction yield is low or the reaction is very slow.

1. Check Reagent Integrity and Stoichiometry

  • Cause: Strained cyclooctynes like BCN can degrade over time, especially if stored improperly or exposed to acidic conditions.

    • Solution: Use a fresh batch of this compound. Ensure it has been stored under the recommended conditions (typically cold and protected from light).

  • Cause: An incorrect ratio of azide to this compound can lead to the incomplete consumption of the limiting reagent. This can result from inaccurate concentration measurements of stock solutions.

    • Solution: Accurately determine the concentration of your reactant stock solutions. To drive the reaction to completion, consider using a slight excess (e.g., 1.5 to 2 equivalents) of the less critical or more easily accessible component.

  • Cause: Poor solubility of one or both reactants can lead to a heterogeneous mixture and significantly reduce reaction rates.

    • Solution: Ensure both reactants are fully dissolved. If working in an aqueous buffer with a hydrophobic molecule, add a minimal amount of a compatible organic co-solvent like DMSO or DMF. Keep the final percentage low (typically <10%) to avoid denaturing proteins or other sensitive biomolecules.

2. Optimize Reaction Conditions

  • Cause: The choice of buffer and pH can significantly impact reaction kinetics. Some studies on SPAAC have shown that HEPES buffer can lead to higher reaction rates compared to PBS at the same pH.

    • Solution: If kinetics are slow, consider screening different buffer systems. Ensure the pH is in the optimal range of 7-8.

  • Cause: The reaction temperature may be too low.

    • Solution: If your biomolecules can tolerate it, increasing the temperature from room temperature to 37°C can increase the reaction rate.

3. Investigate Potential Side Reactions

  • Cause: The BCN moiety can exhibit some reactivity towards nucleophilic thiols, such as the sulfhydryl groups of cysteine residues in proteins or reducing agents like DTT.

    • Solution: If your protein or buffer contains free thiols, this off-target reaction can consume your this compound reagent. To minimize this, you can add a small amount of β-mercaptoethanol (β-ME) to the reaction mixture, which can act as a scavenger to protect the thiols on your molecule of interest. Note that BCN is generally more stable to reducing agents like TCEP than DBCO is.

  • Cause: Bulky functional groups near the azide or BCN can physically block the reactive sites, leading to steric hindrance that slows or prevents the reaction.

    • Solution: If steric hindrance is suspected, a redesign of the linker connecting the reactive group to the molecule of interest may be necessary to create more space.

Experimental Protocols

Protocol 1: General Procedure for a this compound Conjugation Reaction

This protocol provides a general guideline for conjugating an azide-modified molecule to a protein functionalized with this compound.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.

    • Dissolve the this compound in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution with the azide solution.

    • Add the this compound stock solution to initiate the reaction. The final concentration of each reactant should typically be in the range of 50-500 µM.

    • Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible (ideally ≤5%) to maintain protein stability.

    • Use a slight molar excess (e.g., 2-5 equivalents) of the small molecule (azide or this compound) relative to the protein to drive the reaction.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for 2-24 hours. The optimal time will depend on the specific reactants and their concentrations.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or SDS-PAGE (for proteins).

    • Once the reaction is complete, purify the conjugate to remove excess, unreacted small molecules using methods like dialysis, size-exclusion chromatography (SEC), or spin desalting columns.

// Nodes prep [label="1. Reagent\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="2. Reaction\nSetup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="3. Incubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="4. Monitoring &\nPurification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Final\nConjugate", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges prep -> setup [label="Dissolve Azide &\nthis compound Stocks"]; setup -> incubate [label="Mix Reactants\n(e.g., Protein + Azide + this compound)"]; incubate -> purify [label="Incubate at RT or 37°C\n(2-24h)"]; purify -> product [label="Analyze (LC-MS, SDS-PAGE)\nPurify (e.g., SEC)"]; } ` Caption: General workflow for a this compound bioconjugation reaction.

Protocol 2: Monitoring SPAAC Reaction Kinetics by ¹H NMR Spectroscopy

This protocol outlines a method for determining the second-order rate constant (k₂) of a SPAAC reaction between a this compound compound and an azide.

  • Materials & Preparation:

    • This compound.

    • Azide-functionalized molecule.

    • Deuterated solvent (e.g., DMSO-d₆, MeOD) in which both reactants and the product are soluble.

    • NMR tubes.

    • NMR spectrometer.

  • Procedure:

    • Prepare individual stock solutions of the this compound and the azide compound in the chosen deuterated solvent at accurately known concentrations (e.g., 100 mM).

    • In an NMR tube, mix the this compound and azide stock solutions to achieve the desired final concentrations (typically in the millimolar range, e.g., 5-20 mM). It is often advantageous to use one reactant in excess (e.g., 5-10 fold) to simplify the kinetic analysis to pseudo-first-order.

    • Quickly acquire a ¹H NMR spectrum at time zero (t=0).

    • Continue to acquire ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

    • Identify and integrate characteristic peaks of a reactant and a product that do not overlap with other signals. For example, monitor the disappearance of a proton signal unique to this compound and the appearance of a new signal from the triazole product.

    • Calculate the concentration of the reactants and product at each time point by comparing the integrals.

  • Data Analysis:

    • Plot the data according to the second-order rate law

Technical Support Center: BCN-OH in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BCN-OH (Bicyclo[6.1.0]non-4-yn-9-ylmethanol). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in biological media, with a focus on troubleshooting potential side reactions and ensuring the stability of your conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a strained alkyne commonly used in bioorthogonal chemistry for copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[1] Its primary application is the covalent labeling and conjugation of azide-modified biomolecules, such as proteins, nucleic acids, and small molecules, in biological environments without the need for a cytotoxic copper catalyst.[2][3]

Q2: What are the main side reactions of this compound in biological media?

A2: The primary side reactions of this compound in biological media are:

  • Reaction with Thiols: The strained alkyne of the BCN moiety can react with free thiols, such as those on cysteine residues in proteins or in small molecules like glutathione, in a process known as the "thiol-yne" reaction.[4] This is a significant source of azide-independent labeling.[3]

  • Hydrolysis of the BCN Scaffold: Under acidic conditions, the BCN alkyne functionality can be susceptible to hydrolysis, which may lead to the formation of inactive byproducts such as vinyl alcohols and ketones.[5]

  • Hydrolysis of Linkers: If this compound is functionalized with a payload via a carbamate linker, this linkage is known to be hydrolytically unstable in biological media, leading to premature cleavage of the payload.[5]

Q3: How stable is this compound in typical cell culture media (e.g., DMEM, RPMI-1640)?

A3: While specific half-life data in cell culture media is not extensively published, the stability of this compound is influenced by the presence of reactive species in the media. For instance, cysteine, a common component of cell culture media, can react with this compound.[4] The rate of degradation will depend on the concentration of such reactive molecules, pH, and temperature. It is recommended to perform stability studies under your specific experimental conditions.

Q4: Can this compound react with other amino acid residues besides cysteine?

A4: The primary off-target reaction for strained alkynes like BCN is with the highly nucleophilic thiol group of cysteine. While reactions with other nucleophilic amino acid side chains (e.g., the amine of lysine or the imidazole of histidine) are theoretically possible, they are generally considered to be significantly slower and less favorable compared to the thiol-yne reaction and the desired SPAAC reaction with azides.

Q5: How should I store this compound and its derivatives?

A5: this compound and its derivatives should be stored at low temperatures, typically -20°C or -80°C, and protected from light and moisture to prevent degradation.[6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation experiments with this compound.

Problem Possible Cause Recommended Solution
Low or No Yield of Desired Conjugate 1. Degradation of this compound: The this compound reagent may have degraded due to improper storage or handling.• Use a fresh aliquot of this compound stored at -80°C. • Confirm the integrity of the this compound reagent using analytical methods like NMR or LC-MS.
2. Side Reaction with Thiols: Free thiols in your sample (e.g., from proteins or reducing agents like DTT or β-mercaptoethanol) are consuming the this compound.[4]• If possible, remove reducing agents from the buffer before adding this compound. • To block thiol side reactions on proteins, pre-treat the protein with a thiol-alkylating agent like iodoacetamide (IAM).[3]
3. Inefficient Reaction Kinetics: The reaction conditions (time, temperature, concentration) may not be optimal.• Increase the incubation time and/or temperature (e.g., from 4°C to room temperature). • Increase the molar excess of the this compound reagent.
High Background or Non-Specific Labeling 1. Thiol-Yne Side Reaction: this compound is reacting with free cysteine residues on proteins in your sample.[3]• Pre-treat your protein sample with iodoacetamide (IAM) to cap free thiols before adding the this compound reagent.
2. Hydrophobic Interactions: The BCN moiety can be hydrophobic, leading to non-specific binding to proteins.• Consider using a PEGylated version of BCN to increase hydrophilicity and reduce non-specific binding.[2]
Inconsistent Results Between Experiments 1. Variability in Reagent Quality: Degradation of this compound stock solutions over time.• Aliquot stock solutions to minimize freeze-thaw cycles. • Prepare fresh working solutions for each experiment.
2. Variability in Biological Medium: Differences in the concentration of reactive components (e.g., thiols) between batches of media or serum.• Perform a stability test of this compound in each new batch of medium. • Use a consistent source and lot of biological reagents.
Loss of Conjugated Payload Over Time 1. Hydrolysis of Carbamate Linker: If the payload is attached to BCN via a carbamate linker, it may be hydrolyzing in the aqueous medium.[5]• For applications requiring long-term stability, consider using a more stable amide linkage.[5] • Analyze samples at different time points to assess the stability of the conjugate.

Quantitative Data on Side Reactions

The following tables summarize available quantitative data on the side reactions of BCN derivatives.

Table 1: Reaction of BCN Derivatives with Thiols

BCN DerivativeThiol Reactant & ConcentrationConditionsOutcomeReference
BCN-PEG3-NH₂ (100 µM)β-mercaptoethanol (10 mM)25°C, 24 hours8 ± 1% conversion to thiol adduct[4]
BCNCysteine methyl esterNot specifiedFormation of both mono- and di-adducts observed by MS[7]
BCNGlutathione (1 mM)4°C, 72 hoursFormation of thiol adduct confirmed by LC-MS[1]

Table 2: Stability of this compound under Acidic Conditions

BCN DerivativeAcidic ConditionTimeRemaining this compoundIdentified Side ProductsReference
BCN carbinol3% TCA in DCM30 min3.5%Hydrolysis and oxidation products[5]
BCN carbinol3% TCA in Toluene30 min13%Hydrolysis and oxidation products[5]
BCN carbinol3% DCA in DCM30 min60%Hydrolysis and oxidation products[5]
BCN carbinol3% DCA in Toluene30 min79%Hydrolysis and oxidation products[5]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Biological Media

Objective: To determine the stability of this compound in a specific biological medium over time.

Materials:

  • This compound

  • Biological medium of interest (e.g., DMEM with 10% FBS)

  • DMSO (for stock solution)

  • LC-MS system

  • Temperature-controlled incubator

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Incubation: Spike the this compound stock solution into the pre-warmed (37°C) biological medium to a final concentration relevant to your experiment (e.g., 100 µM).

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

  • Sample Quenching & Preparation: Immediately quench any potential reactions by adding an equal volume of cold acetonitrile to precipitate proteins. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

  • LC-MS Analysis: Transfer the supernatant to an LC-MS vial and analyze to quantify the remaining intact this compound. The disappearance of the parent compound and the appearance of new peaks will indicate degradation and side product formation.

  • Data Analysis: Plot the concentration or peak area of intact this compound versus time to determine its stability profile.

Protocol 2: General LC-MS Method for Analysis of this compound and its Adducts

Objective: To separate and identify this compound and its potential side products.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • MS Detection: Electrospray ionization in positive ion mode (ESI+).

  • MS Analysis: Monitor for the expected m/z of this compound [M+H]⁺, as well as potential adducts (e.g., [M+cysteine+H]⁺, [M+glutathione+H]⁺) and hydrolysis products ([M+H₂O+H]⁺). Perform MS/MS fragmentation to confirm the identity of the products.

Visualizations

Diagram 1: Key Reaction Pathways of this compound in Biological Media

BCN_Reactions BCN_OH This compound SPAAC_Product Stable Triazole Conjugate (Desired Product) BCN_OH->SPAAC_Product SPAAC Reaction (Bioorthogonal) Thiol_Adduct Thiol-Yne Adduct (Side Product) BCN_OH->Thiol_Adduct Thiol-Yne Reaction Hydrolysis_Product Hydrolysis/Oxidation Products (Side Product) BCN_OH->Hydrolysis_Product Hydrolysis Azide Azide-modified Biomolecule Azide->SPAAC_Product Thiol Free Thiols (e.g., Cysteine, GSH) Thiol->Thiol_Adduct Acid Acidic Conditions (Low pH) Acid->Hydrolysis_Product

Caption: Competing reaction pathways for this compound in biological systems.

Diagram 2: Experimental Workflow for this compound Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare this compound Stock in DMSO Spike Spike this compound into Biological Medium Prep_Stock->Spike Incubate Incubate at 37°C Spike->Incubate Time_Points Collect Aliquots at Time Points (0, 1, 4, 8, 24h...) Incubate->Time_Points Quench Quench & Precipitate (Cold Acetonitrile) Time_Points->Quench LCMS LC-MS Analysis of Supernatant Quench->LCMS Data Quantify Remaining this compound & Identify Side Products LCMS->Data

Caption: Workflow for evaluating the stability of this compound in biological media.

References

BCN-OH Labeled Protein Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of BCN-OH (bicyclo[6.1.0]non-4-yn-9-ylmethanol) labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after this compound labeling and how can I remove them?

A1: The most common impurities are unreacted (free) this compound label, protein aggregates, and byproducts from the labeling reaction. The optimal purification strategy depends on the specific protein and the downstream application. A combination of size-exclusion chromatography (SEC) and affinity chromatography is often effective. For instance, if your protein has a His-tag, you can first use Ni-NTA affinity chromatography to capture the labeled protein, followed by SEC to remove aggregates and any remaining free label.

Q2: My this compound labeled protein is precipitating during purification. What can I do?

A2: Protein precipitation during purification can be caused by several factors, including buffer conditions (pH, ionic strength), protein concentration, and the hydrophobicity of the this compound label. Here are a few troubleshooting steps:

  • Optimize Buffer Conditions: Screen different pH values and salt concentrations. The addition of stabilizing excipients, such as arginine or glycerol, can also be beneficial.

  • Reduce Protein Concentration: High protein concentrations can promote aggregation. Try diluting your protein sample before or during purification.

  • Consider a Different Purification Resin: If using affinity or ion-exchange chromatography, the interaction with the resin might be too strong, causing the protein to denature and precipitate. Experiment with different resins that have varying ligand densities or bead materials.

Q3: How can I confirm that my protein is successfully labeled with this compound?

A3: Successful labeling can be confirmed using several analytical techniques:

  • Mass Spectrometry (MS): This is the most direct method to confirm labeling. An increase in the protein's molecular weight corresponding to the mass of the this compound label is indicative of successful conjugation.

  • SDS-PAGE: While less precise than MS, a slight shift in the protein's apparent molecular weight on an SDS-PAGE gel can sometimes be observed.

  • Click Chemistry Reaction: A functional confirmation can be done by reacting the this compound labeled protein with an azide-containing fluorescent dye, followed by in-gel fluorescence imaging.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound labeled proteins.

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal reaction conditions (pH, temperature, time).Optimize the labeling reaction parameters. Ensure the this compound reagent is fresh and has not been subjected to multiple freeze-thaw cycles.
Steric hindrance at the labeling site.If possible, choose a more accessible amino acid residue for labeling. Consider using a longer linker on the this compound reagent.
Protein Aggregation Hydrophobic nature of the this compound label.Add non-ionic detergents (e.g., Tween-20, Triton X-100) or other stabilizing agents to the purification buffers.
Inappropriate buffer conditions.Perform a buffer screen to identify the optimal pH and ionic strength for your protein's stability.
Poor Recovery from Chromatography Column Non-specific binding of the labeled protein to the resin.Increase the salt concentration or add a competitive agent to the elution buffer.
Protein precipitation on the column.See "Protein Aggregation" solutions. Consider a lower protein concentration or a different chromatography technique.
Presence of Free this compound Label in Final Product Inefficient removal during purification.Incorporate a size-exclusion chromatography (SEC) or dialysis step after the initial purification.

Experimental Protocols

Protocol 1: General Affinity Purification of His-tagged this compound Labeled Protein
  • Equilibrate Column: Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Load Sample: Load the this compound labeled protein sample onto the column.

  • Wash Column: Wash the column with 10-20 CV of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove unbound proteins and excess label.

  • Elute Protein: Elute the labeled protein with 5-10 CV of elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

  • Buffer Exchange (Optional but Recommended): Immediately exchange the buffer of the eluted fractions into a suitable storage buffer using dialysis or a desalting column to remove imidazole and prepare for the next step.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate and Free Label Removal
  • Equilibrate Column: Equilibrate a suitable SEC column (e.g., Superdex 200 or similar) with at least 2 CV of the desired final buffer (e.g., PBS, pH 7.4).

  • Concentrate Sample (if necessary): Concentrate the affinity-purified protein sample to an appropriate volume for the SEC column (typically <5% of the column volume).

  • Inject Sample: Inject the concentrated sample onto the equilibrated SEC column.

  • Collect Fractions: Collect fractions as the protein elutes from the column. Monitor the elution profile using UV absorbance at 280 nm. Typically, aggregates will elute first, followed by the monomeric labeled protein, and finally the free label.

  • Analyze Fractions: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify those containing the pure, monomeric this compound labeled protein.

Visual Workflows

cluster_labeling Protein Labeling cluster_purification Purification Workflow Protein Protein Reaction Labeling Reaction Protein->Reaction BCN_OH This compound Reagent BCN_OH->Reaction Labeled_Protein_Mix Labeled Protein Mixture Reaction->Labeled_Protein_Mix Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Labeled_Protein_Mix->Affinity_Chrom Capture SEC Size-Exclusion Chromatography (SEC) Affinity_Chrom->SEC Polish & Remove Aggregates/Free Label Pure_Labeled_Protein Pure this compound Labeled Protein SEC->Pure_Labeled_Protein

Caption: General workflow for this compound labeling and subsequent purification.

cluster_troubleshooting Troubleshooting Logic Start Protein Precipitation Observed Check_Buffer Optimize Buffer? (pH, Salt, Excipients) Start->Check_Buffer Reduce_Conc Reduce Protein Concentration? Check_Buffer->Reduce_Conc No Improvement Resolved Issue Resolved Check_Buffer->Resolved Yes Change_Resin Change Chromatography Resin? Reduce_Conc->Change_Resin No Improvement Reduce_Conc->Resolved Yes Change_Resin->Resolved Yes

Caption: Decision tree for troubleshooting protein precipitation.

Validation & Comparative

BCN-OH vs. DBCO: A Comparative Guide to Reactivity in Live Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of bioorthogonal chemistry, the choice of reagents for live cell labeling is critical for generating precise and reliable data. Among the most prominent tools for copper-free click chemistry are bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) derivatives. This guide provides an objective, data-driven comparison of BCN-OH and DBCO, tailored for researchers, scientists, and drug development professionals. We will delve into their reactivity, stability, and potential for non-specific binding, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your live cell imaging needs.

At a Glance: Key Differences

FeatureThis compound (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)
Structure Compact, non-aromaticBulky, aromatic
Reactivity with Azides Generally lower than DBCO[1]Generally higher than BCN[1]
Stability More stable in the presence of thiols (e.g., GSH)[1]Less stable in the presence of thiols (e.g., GSH)[1]
Lipophilicity Lower[1]Higher[1]
Size Smaller[1]Larger[1]

Performance Deep Dive: A Quantitative Comparison

The efficacy of a bioorthogonal reaction in the complex environment of a living cell is multifactorial. Here, we present quantitative data to compare the performance of this compound and DBCO.

Reaction Kinetics

The speed of the strain-promoted alkyne-azide cycloaddition (SPAAC) is a crucial parameter, especially when studying dynamic cellular processes. Generally, the higher ring strain of DBCO results in faster reaction kinetics compared to BCN[1]. However, the specific nature of the azide can influence these rates.

Table 1: Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzide TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
BCNBenzyl Azide~0.1[2]
DBCOBenzyl Azide~0.1[2]
BCNPhenyl AzideSignificantly higher than with benzyl azide[3]
DBCOPhenyl AzideLower than BCN with phenyl azide[3]
ADIBO (DBCO analog)Primary AzideSignificantly faster than BCN[1]
ADIBO (DBCO analog)Secondary AzideSignificantly faster than BCN[1]
ADIBO (DBCO analog)Tertiary AzideDramatically lower than with primary/secondary azides[1]
BCNTertiary AzideMore consistent, albeit slower, than DBCO analog[1]

Note: ADIBO (azadibenzocyclooctyne) is a commonly used DBCO derivative, and its reactivity is representative of the DBCO class.[1]

This data indicates that for labeling targets with primary and secondary azides, DBCO and its analogs offer a significant speed advantage[1]. Conversely, for sterically hindered tertiary azides, BCN may provide more consistent, though slower, labeling[1].

Stability in the Cellular Environment

The intracellular environment is rich in nucleophiles, such as glutathione (GSH), which can potentially react with and degrade strained alkynes.

Table 2: Stability in the Presence of Glutathione (GSH)

CyclooctyneConditionHalf-life
BCNPresence of GSH~6 hours
DBCOPresence of GSH~71 minutes

This highlights BCN's enhanced stability in reducing environments, making it a more robust choice for long-term intracellular studies.

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for key experiments to compare this compound and DBCO in a live cell context.

Protocol 1: Comparison of Labeling Efficiency in Live Cells

This protocol outlines a method to directly compare the labeling efficiency of BCN- and DBCO-conjugated fluorophores on azide-labeled cells.

1. Metabolic Labeling of Cells with Azide Sugars: a. Seed your cell line of choice (e.g., HeLa, HEK293) in a suitable culture vessel. b. Culture cells in the presence of an azide-containing sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), for 24-48 hours to allow for metabolic incorporation into cell surface glycans. Optimal concentration and incubation time should be determined for each cell line.

2. Labeling with BCN/DBCO-Fluorophore: a. Prepare stock solutions of BCN-fluorophore and DBCO-fluorophore in a biocompatible solvent like DMSO. b. On the day of the experiment, wash the azide-labeled cells twice with pre-warmed phosphate-buffered saline (PBS). c. Incubate the cells with equimolar concentrations of either BCN-fluorophore or DBCO-fluorophore in serum-free medium for 1 hour at 37°C. A typical starting concentration is 10 µM[4]. d. Wash the cells three times with PBS to remove unbound fluorophore.

3. Imaging and Analysis: a. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. b. Quantify the fluorescence intensity per cell for both BCN and DBCO labeling conditions to determine which reagent provides a stronger signal under your experimental conditions. A dot blot analysis of labeled cell lysates can also be performed for a more quantitative comparison[4].

Protocol 2: Cytotoxicity Assay

This protocol uses the MTT assay to compare the potential cytotoxic effects of this compound and DBCO.

1. Cell Seeding: a. Seed cells (e.g., HeLa, HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.

2. Linker Treatment: a. Prepare serial dilutions of this compound and DBCO in complete medium. b. Remove the medium from the cells and add the linker-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the linkers) and a no-treatment control. c. Incubate the cells for 24-48 hours.

3. MTT Assay: a. After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate cell viability as a percentage of the no-treatment control.

Visualizing the Workflow and Reaction

To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.

G cluster_workflow Experimental Workflow MetabolicLabeling Metabolic Labeling (Azide Sugar Incubation) Washing1 Wash Cells MetabolicLabeling->Washing1 Labeling Incubate with BCN/DBCO-Fluorophore Washing1->Labeling Washing2 Wash Cells Labeling->Washing2 Imaging Fluorescence Imaging and Analysis Washing2->Imaging

A typical experimental workflow for live cell labeling.

G cluster_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Cyclooctyne BCN or DBCO (Strained Alkyne) Triazole Stable Triazole Linkage Cyclooctyne->Triazole + Azide Azide-modified Biomolecule Azide->Triazole

The fundamental SPAAC reaction.

Conclusion: Making the Right Choice

The selection between this compound and DBCO for live cell labeling is a nuanced decision that hinges on the specific experimental requirements.

Choose DBCO when:

  • Speed is critical: For rapid labeling in dynamic systems, the superior kinetics of DBCO are a distinct advantage[1].

  • The target azide is not sterically hindered: DBCO offers high efficiency for labeling primary and secondary azides[1].

Choose this compound when:

  • Stability in reducing environments is paramount: BCN's greater stability in the presence of thiols like GSH makes it a more reliable choice for long-term intracellular studies[1].

  • Working with sterically hindered targets: BCN's smaller size and more consistent reactivity with hindered azides can be advantageous[1].

  • Lower lipophilicity is desired: BCN's more hydrophilic nature can reduce non-specific binding and improve solubility in aqueous environments[1].

By carefully considering the kinetic, stability, and structural properties of each reagent in the context of your biological system, you can select the optimal tool to advance your cellular research.

References

A Comparative Analysis of SPAAC and CuAAC Click Chemistry for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, drug development, and materials science, "click chemistry" has emerged as a powerful tool for reliably and efficiently joining molecular building blocks. Among the most prominent click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Both reactions are rooted in the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[1] However, their distinct mechanisms give rise to significant differences in performance, making the choice between them a critical consideration for any given application. This guide provides an objective comparison of CuAAC and SPAAC, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal methodology for their work.

At a Glance: CuAAC vs. SPAAC

The fundamental trade-off between CuAAC and SPAAC lies in a balance between reaction kinetics and biocompatibility.[2] CuAAC, the gold standard in many click chemistry applications, boasts very fast reaction rates but requires a copper(I) catalyst that can be cytotoxic, limiting its use in living systems.[3][4] In contrast, SPAAC was developed as a copper-free alternative, making it highly biocompatible and ideal for in vivo studies, though it generally exhibits slower reaction kinetics.[3][5]

Quantitative Performance Comparison

The selection of a click chemistry methodology is often dictated by quantitative parameters such as reaction speed and potential toxicity. The following tables summarize key performance characteristics of CuAAC and SPAAC to facilitate a direct comparison.

Table 1: General Comparison of CuAAC and SPAAC

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None
Alkyne Type TerminalCyclooctynes (strained)
Regioselectivity 1,4-disubstituted triazoleMixture, depends on cyclooctyne
Biocompatibility Potentially cytotoxic due to copperHigh

Table 2: Comparative Reaction Kinetics

MethodReagentsSecond-Order Rate Constant (k₂)
CuAAC Terminal alkyne + Azide with Cu(I) catalyst and ligands10 - 100 M⁻¹s⁻¹
SPAAC DIBO (Dibenzocyclooctyne) + Azide~0.1 M⁻¹s⁻¹
SPAAC BCN (Bicyclononyne) + Azide0.07 - 0.63 M⁻¹s⁻¹
SPAAC DIBAC (Dibenzocyclooctyne) + Azide~1 M⁻¹s⁻¹

Data compiled from multiple sources.[1][2]

Table 3: Comparative Cytotoxicity

MethodConditionsCell Viability
CuAAC 50 µM CuSO₄ without ligandAppreciable toxicity (~75% cell viability)
CuAAC 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio)Cell viability preserved
SPAAC Various cyclooctynes (e.g., DBCO, BCN)Generally high cell viability

Data based on in vivo labeling experiments.[2]

Reaction Mechanisms

The divergent mechanisms of CuAAC and SPAAC are central to their differing characteristics. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne and facilitate a stepwise reaction with the azide, resulting in the exclusive formation of the 1,4-disubstituted triazole.[1] In contrast, SPAAC utilizes a strained cyclooctyne, where the ring strain provides the necessary activation energy for the cycloaddition to occur without a catalyst.[1] This catalyst-free nature is the cornerstone of SPAAC's enhanced biocompatibility.[5]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide R1-N3 Triazole 1,4-disubstituted Triazole Azide->Triazole Alkyne R2-C≡CH Alkyne->Triazole Cu_I Cu(I) Cu_I->Alkyne Catalyzes

Caption: Simplified reaction scheme for CuAAC.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N3 Triazole Triazole (mixture of regioisomers) Azide->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole

Caption: Simplified reaction scheme for SPAAC.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of click chemistry. Below are representative protocols for CuAAC and SPAAC.

Protocol 1: General Procedure for CuAAC Reaction

This protocol describes a typical CuAAC reaction between an azide-functionalized molecule and a terminal alkyne.

Materials:

  • Azide-containing compound (1 equivalent)

  • Terminal alkyne-containing compound (1-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents)

  • Sodium ascorbate (0.2-0.5 equivalents)

  • Solvent (e.g., a mixture of water and a suitable organic solvent like THF or DMSO)

Procedure:

  • In a reaction vessel, dissolve the azide-containing compound and the terminal alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by standard chromatographic techniques.

Protocol 2: General Procedure for SPAAC Reaction

This protocol describes a typical SPAAC reaction between an azide-functionalized molecule and a strained cyclooctyne like DBCO.

Materials:

  • Azide-containing compound (1 equivalent)

  • DBCO derivative (e.g., DBCO-amine) (1-1.2 equivalents)

  • Solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution for biological applications)

Procedure:

  • In a reaction vessel, dissolve the azide-containing compound and the DBCO derivative in the chosen solvent.

  • Stir the reaction mixture at room temperature or 37°C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction generally proceeds to high conversion without the need for a catalyst.

  • Upon completion, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography or HPLC.

Selecting the Right "Click": A Decision-Making Workflow

The choice between CuAAC and SPAAC is highly dependent on the specific experimental context. The following workflow can guide researchers in selecting the most appropriate method.

Decision_Workflow Start Start: Choose a Click Chemistry Reaction Biocompatibility Is the reaction in a biological system (e.g., live cells, in vivo)? Start->Biocompatibility Speed_Yield Are high speed and yield critical? Biocompatibility->Speed_Yield No Use_SPAAC Use SPAAC Biocompatibility->Use_SPAAC Yes Use_CuAAC Use CuAAC Speed_Yield->Use_CuAAC Yes Consider_CuAAC Consider CuAAC with ligands to minimize toxicity Speed_Yield->Consider_CuAAC No

Caption: Decision workflow for choosing between SPAAC and CuAAC.

Conclusion

Both CuAAC and SPAAC are invaluable tools in the modern chemist's toolbox, each with a distinct set of advantages and limitations. CuAAC is an excellent choice for applications where high reaction speed and yield are paramount and the presence of copper is tolerable.[1] For bioconjugation and other applications where metal toxicity is a concern, the copper-free nature of SPAAC makes it the superior option, despite its generally slower reaction kinetics.[1][5] By carefully considering the specific requirements of their experimental system, researchers can harness the power of click chemistry to advance their scientific goals.

References

Confirming BCN-OH Conjugation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of bicyclononyne-alkyn-9-ylmethanol (BCN-OH) to antibodies is a critical step in the development of next-generation antibody-drug conjugates (ADCs). Mass spectrometry (MS) stands as the gold standard for confirming this conjugation, providing detailed insights into the drug-to-antibody ratio (DAR), conjugation site, and overall structural integrity of the ADC. This guide offers an objective comparison of common mass spectrometry-based techniques for the analysis of this compound conjugated ADCs, supported by experimental protocols and data interpretation.

Comparing Mass Spectrometry Techniques for this compound ADC Analysis

The choice of mass spectrometry technique for analyzing this compound conjugated ADCs depends on the specific information required, the developmental stage of the ADC, and the available instrumentation. The three primary approaches are Intact Mass Analysis, Subunit/Middle-Down Analysis, and Peptide Mapping (Bottom-Up Analysis).

FeatureIntact Mass Analysis (Native & Denaturing)Subunit / Middle-Down AnalysisPeptide Mapping (Bottom-Up)
Primary Information Average DAR, Drug Load Distribution, Glycoform ProfilingDAR, Light/Heavy Chain Drug DistributionPrecise Conjugation Site, Site Occupancy
Sample Preparation Minimal (Native), Simple (Denaturing)Reduction/Digestion (e.g., IdeS)Enzymatic Digestion (e.g., Trypsin)
Throughput HighMediumLow
Complexity of Data Analysis Low to MediumMediumHigh
Key Advantage Rapid assessment of conjugation success and heterogeneity.Balances detail with throughput; good for quality control.Pinpoints exact location of this compound-drug conjugation.
Key Disadvantage Does not identify specific conjugation sites.Can be complex for heterogeneous conjugates.Labor-intensive, potential for incomplete sequence coverage.

Quantitative Data Summary

Mass spectrometry allows for precise mass measurement, confirming the addition of the this compound linker and the cytotoxic payload. The table below provides a theoretical example of the expected mass shifts for a monoclonal antibody (mAb) conjugated with a this compound linker and a monomethyl auristatin E (MMAE) payload. High-resolution mass spectrometers like Orbitrap or TOF analyzers can achieve mass accuracy within a few parts per million (ppm).

SpeciesTheoretical Mass (Da)Expected Mass Shift (Da)
Unconjugated mAb150,000-
mAb + 1 this compound-MMAE151,050+1050
mAb + 2 this compound-MMAE152,100+2100
mAb + 3 this compound-MMAE153,150+3150
mAb + 4 this compound-MMAE154,200+4200

Note: The mass of the this compound linker and MMAE payload are approximated for illustrative purposes. Actual masses will vary based on the specific chemical entities used.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate mass spectrometry analysis of this compound conjugated ADCs. Below are protocols for Hydrophobic Interaction Chromatography (HIC)-MS and Reversed-Phase Liquid Chromatography (RPLC)-MS, two common techniques for ADC characterization.

Protocol 1: Drug-to-Antibody Ratio (DAR) Determination by HIC-MS

Hydrophobic Interaction Chromatography (HIC) is a non-denaturing technique that separates ADC species based on the hydrophobicity conferred by the conjugated drug.

1. Sample Preparation:

  • Dilute the this compound conjugated ADC to a final concentration of 1 mg/mL in a low-salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • For analysis, further dilute the sample with the HIC mobile phase A to a final concentration suitable for the instrument's sensitivity.

2. LC-MS Parameters:

  • Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 6.95.

  • Mobile Phase B: 20 mM sodium phosphate, pH 6.95, with 20% isopropanol.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operated in native mode.

  • Ionization: Electrospray ionization (ESI) with optimized source conditions for native proteins.

3. Data Analysis:

  • Deconvolute the mass spectra to obtain the zero-charge mass of each eluting peak.

  • Calculate the average DAR by a weighted average of the peak areas corresponding to each drug-loaded species.

Protocol 2: Intact Mass Analysis by RPLC-MS

Reversed-Phase Liquid Chromatography (RPLC) coupled with mass spectrometry is a powerful technique for obtaining accurate mass measurements of the intact ADC under denaturing conditions.

1. Sample Preparation:

  • Dilute the this compound conjugated ADC to 0.1-0.5 mg/mL in a buffer compatible with RPLC-MS (e.g., 0.1% formic acid in water).

  • For deglycosylated analysis, treat the ADC with PNGase F prior to dilution.

2. LC-MS Parameters:

  • Column: A reversed-phase column with a wide pore size (e.g., Agilent PLRP-S, 1000 Å, 8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute the ADC, for example, 20-80% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Electrospray ionization (ESI) with standard denaturing conditions.

3. Data Analysis:

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of the ADC.

  • Compare the measured mass to the theoretical mass to confirm conjugation and calculate the mass accuracy.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological mechanisms. The following diagrams were generated using Graphviz (DOT language) to depict the experimental workflow for this compound ADC analysis and the mechanism of action of a HER2-targeted ADC.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis ADC This compound ADC Dilution Dilution ADC->Dilution Deglycosylation Deglycosylation (Optional) ADC->Deglycosylation Reduction Reduction (Subunit Analysis) ADC->Reduction Digestion Digestion (Peptide Mapping) ADC->Digestion LC Liquid Chromatography (HIC or RPLC) Dilution->LC Deglycosylation->LC Reduction->LC Digestion->LC MS Mass Spectrometry (Q-TOF or Orbitrap) LC->MS Deconvolution Deconvolution MS->Deconvolution DAR_Calc DAR Calculation Deconvolution->DAR_Calc Site_ID Conjugation Site ID Deconvolution->Site_ID

Experimental workflow for this compound ADC analysis.

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound ADC HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Cytotoxic Drug Lysosome->Drug 4. Drug Release Apoptosis Apoptosis Drug->Apoptosis 5. Cell Death

Mechanism of action of a HER2-targeted ADC.

A Quantitative Comparison of Cyclooctyne Probes for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a cyclooctyne probe for strain-promoted azide-alkyne cycloaddition (SPAAC) is a critical decision that profoundly influences the efficiency, specificity, and success of applications ranging from bioconjugation to in vivo imaging. This guide provides an objective, data-driven comparison of commonly used cyclooctyne probes, focusing on quantitative performance metrics to aid researchers in making informed decisions for their specific experimental needs.

Core Principles of Cyclooctyne Reactivity

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for toxic copper catalysts.[1][2] The reaction's utility hinges on the inherent ring strain of the cyclooctyne, which drives the [3+2] cycloaddition with an azide partner to form a stable triazole.[3] The reactivity of these probes is primarily governed by two factors:

  • Ring Strain: The significant deviation of the alkyne's bond angles from the ideal 180° in the eight-membered ring results in high ring strain (~18 kcal/mol).[3][4] The release of this strain energy upon forming the more stable triazole ring is the primary driving force for the reaction.[4] Generally, increased ring strain leads to faster reaction kinetics.

  • Electronic Effects: The installation of electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne can further activate the probe, accelerating the reaction rate.[3][4]

However, a crucial trade-off exists: highly reactive cyclooctynes often exhibit lower stability and a greater propensity for off-target reactions, particularly with endogenous thiols found in cysteine residues.[5] This guide aims to provide the quantitative data necessary to navigate this balance.

Quantitative Data Presentation

Table 1: Comparison of Second-Order Reaction Rate Constants (k₂) for Various Cyclooctyne Probes

The performance of different cyclooctynes is best quantified by their second-order rate constants (k₂) for the reaction with a standard azide, typically benzyl azide. This table summarizes reported values for a range of commonly used probes.

Cyclooctyne ProbeAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
CyclooctyneOCT0.0012 - 0.0024[4][6][7][8]
Aryl-less CyclooctyneALO0.0013[6]
Dimethoxy AzacyclooctyneDIMAC0.0030[6]
Monofluorinated CyclooctyneMOFO0.0043[4]
DibenzocyclooctyneDIBO0.057 - 0.7[6][7][9]
Difluorinated CyclooctyneDIFO0.076[4][7][8]
Bicyclo[6.1.0]nonyneBCN0.06 - 0.14[7][8][10]
DibenzocyclooctyneDBCO / ADIBO0.6 - 2.1[8][10]
BiarylazacyclooctynoneBARAC0.96[6][9]
3,3,6,6-TetramethylthiacycloheptyneTMTH~4.0[7]

Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant used.

Table 2: Qualitative Performance Characteristics of Key Cyclooctyne Probes

Beyond reaction kinetics, other properties such as stability, cell permeability, and cross-reactivity are critical for successful application.

Cyclooctyne ProbeKey FeatureStability & Cross-ReactivityCell PermeabilityTypical Application
DBCO / ADIBO Very Fast KineticsHigher propensity for off-target reactions with thiols.[5]Good, often used with permeable dyes for intracellular labeling.[11][12]Applications where speed is critical; low concentration labeling.
BCN High Stability, Small SizeRemarkably stable in cellular environments with lower thiol reactivity.[1][5]Generally good due to smaller size and lower lipophilicity.Live-cell imaging where stability is paramount and reaction times can be longer.
DIFO Fast KineticsModerate stability; fluorination enhances reactivity.Can be used for live-cell labeling.Sensitive labeling of cell-surface molecules.
DIBO Robust ReactivityModerate stability.Good.General purpose cell-surface and intracellular labeling.
OCT / ALO Baseline ReactivityGenerally stable but slow kinetics require higher concentrations or longer incubation.OCT is noted for its hydrophobicity.[6][13]Early-generation probes, less common now for demanding applications.

Mandatory Visualizations

G cluster_reactants Reactants cluster_product Product Azide R1-N₃ (Azide) Triazole Stable Triazole Product Azide->Triazole Strain-Promoted [3+2] Cycloaddition Cyclooctyne Cyclooctyne Probe Cyclooctyne->Triazole

G A 1. Prepare Solutions - Cyclooctyne - Azide (in excess) - Internal Standard (for NMR) B 2. Mix Reagents Initiate reaction at t=0 A->B C 3. Monitor Reaction Acquire spectra (NMR or UV-Vis) at regular time intervals B->C D 4. Calculate Concentration Determine cyclooctyne concentration at each time point C->D E 5. Determine k' Plot ln[Cyclooctyne] vs. Time. Slope = -k' (pseudo-first-order rate constant) D->E F 6. Calculate k₂ k₂ = k' / [Azide]₀ E->F

G center Cyclooctyne Probe Choice reactivity High Reactivity (e.g., DBCO, TMTH) center->reactivity Increase Kinetics stability High Stability (e.g., BCN) center->stability Prioritize Stability speed Benefit: Fast Labeling reactivity->speed cross_react Drawback: Thiol Cross-Reactivity reactivity->cross_react low_bg Benefit: Low Off-Target Reactions stability->low_bg slow_kinetics Drawback: Slower Kinetics stability->slow_kinetics

Experimental Protocols

Protocol 1: Determination of Second-Order Rate Constants via ¹H NMR Spectroscopy

This protocol is adapted from methodologies used to quantitatively compare cyclooctyne reaction rates.[10]

Materials:

  • Cyclooctyne probe of interest

  • Azide reactant (e.g., benzyl azide)

  • Anhydrous deuterated solvent (e.g., CD₃CN)

  • Internal standard stable under reaction conditions (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes and spectrometer

Procedure:

  • Preparation: Prepare stock solutions of the cyclooctyne probe, the azide reactant, and the internal standard in the deuterated solvent. The azide should be in significant excess (at least 10-fold) to ensure pseudo-first-order kinetics.

  • Initiation: In an NMR tube, combine the cyclooctyne and internal standard solutions. Acquire an initial ¹H NMR spectrum (t=0).

  • Reaction: Add the azide solution to the NMR tube, mix quickly, and immediately begin acquiring subsequent ¹H NMR spectra at regular time intervals.

  • Data Acquisition: Continue acquiring spectra until the reaction is near completion or for a sufficient duration to establish a kinetic trend.

  • Analysis: a. For each spectrum, integrate the signals corresponding to a unique, well-resolved proton on the cyclooctyne and a proton on the internal standard.[10] b. Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the known concentration of the internal standard.[10] c. Plot the natural logarithm of the cyclooctyne concentration (ln[cyclooctyne]) versus time. d. The data should yield a straight line. The slope of this line is the negative of the pseudo-first-order rate constant (-k').[10] e. Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide reactant (k₂ = k' / [Azide]₀).[10]

Protocol 2: Assessment of Cyclooctyne Stability in Cell Lysate

This protocol evaluates the stability of a cyclooctyne probe in a complex biological environment by measuring its availability to react with an azide over time.[5]

Materials:

  • Cyclooctyne probe of interest

  • Cell lysate from the cell type of interest

  • Phosphate-buffered saline (PBS)

  • Azide-functionalized fluorescent reporter (e.g., Azide-Fluor 488)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Preparation: Prepare a stock solution of the cyclooctyne probe. Prepare cell lysate and clarify by centrifugation.

  • Incubation: Create two sets of incubation mixtures: one with the cyclooctyne probe in cell lysate and a control with the probe in PBS. Incubate both at 37°C.[5]

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from both the lysate and PBS incubation mixtures.[5]

  • Labeling: To each aliquot, add an excess of the azide-functionalized fluorescent reporter to react with any remaining, stable cyclooctyne probe. Allow this reaction to proceed to completion.

  • Quantification: a. If the lysate was derived from cells that can be re-suspended, the fluorescence can be analyzed by flow cytometry. b. Alternatively, the fluorescence of the entire solution can be measured using a fluorescence plate reader.

  • Analysis: Plot the fluorescence signal versus the incubation time. A decrease in signal over time in the cell lysate mixture compared to the PBS control indicates probe degradation or non-specific reactions within the lysate.

Conclusion

The choice of a cyclooctyne probe is a multifaceted decision that requires balancing the demand for rapid reaction kinetics against the need for stability and low off-target reactivity. For applications requiring the fastest possible labeling at low concentrations, probes like DBCO and its derivatives are often the superior choice.[10] Conversely, for experiments involving long incubation times in complex biological media, or where minimizing off-target reactions is paramount, the exceptional stability of BCN may be more advantageous, despite its slower kinetics.[1][10] This guide provides the foundational quantitative data and standardized protocols to empower researchers to select the optimal cyclooctyne probe for their bioorthogonal chemistry needs, ultimately leading to more robust and reliable experimental outcomes.

References

A Researcher's Guide: BCN-OH as a Negative Control for BCN-TPP Mitochondrial Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the expanding field of mitochondrial research, the use of targeted chemical probes is crucial for elucidating the roles of these vital organelles in cellular health and disease. The bicyclo[6.1.0]nonyne (BCN) scaffold, coupled with a triphenylphosphonium (TPP) cation (BCN-TPP), has emerged as a valuable tool for delivering probes to the mitochondria. The TPP group, a lipophilic cation, facilitates accumulation within the negatively charged mitochondrial matrix. To ensure that the observed effects are due to the mitochondrial localization of the probe and not an artifact of the BCN moiety itself, a proper negative control is essential. This guide provides a comprehensive comparison of BCN-TPP and its non-targeted counterpart, BCN-OH, highlighting its use as a negative control.

Principle of this compound as a Negative Control

This compound (endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne) serves as an ideal negative control for BCN-TPP because it possesses the same BCN reactive group but lacks the TPP mitochondrial targeting moiety.[1] This structural difference is key: any cellular effects observed with BCN-TPP but not with this compound can be attributed to the mitochondrial targeting conferred by the TPP group.

Comparative Analysis: BCN-TPP vs. This compound

The primary distinction in performance between BCN-TPP and this compound lies in their subcellular localization and subsequent impact on mitochondrial function. While BCN-TPP actively accumulates in the mitochondria, this compound exhibits diffuse cytosolic distribution. This differential localization leads to distinct downstream effects, which are summarized in the tables below.

Table 1: Comparison of Chemical Properties and Reactivity
FeatureBCN-TPPThis compoundReference(s)
Structure Bicyclo[6.1.0]nonyne with a triphenylphosphonium cation attached via a linker.Bicyclo[6.1.0]nonyne with a hydroxyl group.[1][2]
Mitochondrial Targeting Moiety Triphenylphosphonium (TPP) cationNone[1][2]
Reactivity with Protein Sulfenic Acid (C165A AhpC-SOH) k = 5.99 M⁻¹s⁻¹k = 27.5 M⁻¹s⁻¹ (4.6-fold faster than BCN-TPP)[2]
Table 2: Comparison of Effects on Mitochondrial Function in A549 Cells
ParameterBCN-TPP (50 µM)This compound (50 µM)Reference(s)
Basal Respiration Drastic decreaseNo significant change[2]
ATP Production Significant decreaseNo significant change[2]
Proton Leak IncreaseNo significant change[2]
Mitochondrial Localization Accumulates in mitochondriaDiffuse in cytosol (inferred)[2]

Experimental Protocols

Detailed below are the methodologies for the synthesis of BCN-TPP and this compound, and for the comparative analysis of their effects on mitochondrial function.

Synthesis of this compound (endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne)

The synthesis of this compound can be achieved through established methods. A general approach involves the cyclopropanation of cyclooctadiene followed by functional group manipulations to introduce the hydroxyl group. For a detailed, step-by-step protocol, researchers can refer to the supplementary information of relevant publications.

Synthesis of BCN-TPP from this compound

The synthesis of BCN-TPP involves the coupling of this compound to a TPP-containing linker. A common strategy is the esterification of this compound with a carboxy-functionalized TPP derivative, such as (4-carboxybutyl)triphenylphosphonium bromide, in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

General Procedure:

  • Dissolve this compound and the TPP-linker in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Add the coupling agent (DCC) and catalyst (DMAP).

  • Stir the reaction mixture at room temperature until completion, monitoring by thin-layer chromatography.

  • Purify the crude product using column chromatography to obtain BCN-TPP.

Protocol for Comparing Mitochondrial Respiration using Extracellular Flux Analysis

The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial function in live cells.

Materials:

  • A549 cells

  • BCN-TPP and this compound stock solutions (in DMSO)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test compounds: oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Seahorse XFe96 or similar extracellular flux analyzer.

Procedure:

  • Cell Seeding: Seed A549 cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.

  • Probe Treatment: On the day of the assay, treat the cells with the desired concentrations of BCN-TPP, this compound, or vehicle control (DMSO) and incubate for the desired time (e.g., 1 hour).

  • Assay Preparation: Replace the culture medium with pre-warmed assay medium and incubate the plate in a CO₂-free incubator at 37°C for 1 hour.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Compound Loading: Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse Assay: Calibrate the instrument with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the stress test compounds.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and proton leak. Compare the effects of BCN-TPP and this compound on these parameters relative to the vehicle control.

Visualizing the Concepts

Mitochondrial Targeting Signaling Pathway

The following diagram illustrates the mechanism by which TPP-conjugated molecules like BCN-TPP accumulate in the mitochondria, driven by the mitochondrial membrane potential.

TPP_Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol (ΔΨ ~ -30 to -60 mV) cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix (ΔΨ ~ -150 to -180 mV) BCN-TPP_ext BCN-TPP BCN-TPP_cyto BCN-TPP BCN-TPP_ext->BCN-TPP_cyto Plasma Membrane Potential BCN-TPP_mito BCN-TPP BCN-TPP_cyto->BCN-TPP_mito Mitochondrial Membrane Potential IMM Inner Mitochondrial Membrane

Caption: TPP-mediated mitochondrial accumulation of BCN-TPP.

Experimental Workflow for Comparative Analysis

This diagram outlines the key steps in a typical experiment designed to compare the effects of BCN-TPP and this compound.

Experimental_Workflow cluster_treatments Cell_Culture 1. Seed A549 Cells Treatment 2. Treat with Probes Cell_Culture->Treatment Control Vehicle (DMSO) BCN_OH This compound BCN_TPP BCN-TPP Analysis 3. Perform Analysis Control->Analysis BCN_OH->Analysis BCN_TPP->Analysis Imaging Fluorescence Imaging (Mitochondrial Localization) Analysis->Imaging Respiration Extracellular Flux Analysis (Mitochondrial Respiration) Analysis->Respiration Data_Quant 4. Data Quantification and Comparison Imaging->Data_Quant Respiration->Data_Quant

References

Strained Alkynes in Bioorthogonal Chemistry: A Comparative Guide to Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a bioorthogonal reaction is critical for the successful labeling and tracking of biomolecules in their native environments. Strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful tool due to its biocompatibility, proceeding without the need for a toxic copper catalyst. At the heart of this reaction are strained alkynes, whose reactivity is dictated by their unique molecular structures. This guide provides an objective comparison of the reaction kinetics of bicyclo[6.1.0]nonyne (BCN) against other widely used strained alkynes, namely dibenzocyclooctyne (DBCO), dibenzoannulated cyclooctyne (DIBO), and biarylazacyclooctynone (BARAC), supported by experimental data.

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), a measure of how quickly the alkyne reacts with an azide. A higher k₂ value indicates a faster reaction, which is often desirable for capturing dynamic cellular processes or when working with low concentrations of labeling reagents. The reactivity of strained alkynes is primarily influenced by the degree of ring strain and electronic factors within the molecule.[1]

Quantitative Comparison of Reaction Kinetics

The following table summarizes the second-order rate constants for the reaction of various strained alkynes with benzyl azide, a common model azide used for kinetic studies. It is important to note that reaction rates can be influenced by the specific azide used, the solvent system, and the temperature at which the reaction is performed.[2][3]

Strained AlkyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
BCN Benzyl Azide~0.07 - 0.18[4][5]
BCN Phenyl Azide~0.2[4]
BCN-OH 4-azido-1-methylpyridinium iodide~2.0 - 2.9[4]
DBCO Benzyl Azide~0.24 - 1.0[2][4]
DBCO Phenyl Azide~0.033[4]
DIBO Benzyl Azide~0.3 - 0.7[2]
BARAC Benzyl Azide~0.96[4]

Note: The reaction rates presented are compiled from various sources and represent a range of reported values. Experimental conditions can lead to variations in observed kinetics.

From the data, it is evident that DBCO and BARAC generally exhibit the fastest reaction kinetics with aliphatic azides like benzyl azide, making them suitable for applications where speed is a primary concern.[2][4] Interestingly, the reactivity trend can be inverted with aromatic azides. For instance, BCN reacts significantly faster with phenyl azide than DBCO does.[4] This highlights the importance of considering the electronic properties of both the alkyne and the azide when designing an experiment. BCN, while often slower than DBCO with aliphatic azides, offers advantages in terms of its smaller size and increased hydrophilicity, which can be beneficial in certain biological contexts.[3]

Experimental Protocols for Kinetic Analysis

The determination of second-order rate constants for SPAAC reactions is crucial for comparing the performance of different strained alkynes. The two most common methods for monitoring these reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectrophotometry.

Kinetic Analysis using ¹H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of reactants and the appearance of the triazole product over time.

Materials:

  • Strained alkyne (e.g., BCN, DBCO)

  • Azide (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the strained alkyne, azide, and internal standard in the chosen deuterated solvent.

  • In an NMR tube, combine the strained alkyne and the internal standard.

  • Acquire a t=0 spectrum to determine the initial concentration of the alkyne relative to the internal standard.

  • Initiate the reaction by adding a known concentration of the azide to the NMR tube. It is common to use a 2-12 fold excess of the azide to ensure pseudo-first-order kinetics.[6]

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the characteristic peaks of the starting alkyne and the triazole product relative to the internal standard.

  • Plot the concentration of the alkyne versus time and fit the data to the appropriate rate law to determine the second-order rate constant.[6]

Kinetic Analysis using UV-Vis Spectrophotometry

This technique is particularly useful for strained alkynes that possess a distinct chromophore, such as DBCO, which has a characteristic absorbance that changes upon reaction.

Materials:

  • Strained alkyne with a UV-Vis active chromophore (e.g., DBCO)

  • Azide (e.g., p-azido-L-phenylalanine)

  • Appropriate buffer (e.g., Phosphate buffer, pH 7.4)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Cuvettes

Procedure:

  • Prepare stock solutions of the strained alkyne and azide in the chosen buffer.

  • Determine the wavelength of maximum absorbance (λ_max) for the strained alkyne. For DBCO, this is often around 308-310 nm.

  • Set the spectrophotometer to monitor the absorbance at this λ_max over time.

  • In a cuvette, add the azide solution. To achieve pseudo-first-order conditions, the azide is typically in large excess.

  • Initiate the reaction by adding the strained alkyne to the cuvette and start the time-course measurement.

  • Record the decrease in absorbance as the strained alkyne is consumed.

  • The slope of the line from a plot of ln(absorbance) versus time gives the pseudo-first-order rate constant (k').

  • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.[2]

Visualizing Experimental Workflows

To further clarify the processes involved in determining reaction kinetics and the application of SPAAC in biological systems, the following diagrams illustrate the key steps and relationships.

Experimental_Workflow_NMR cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_alkyne Prepare Alkyne Stock Solution mix Mix Alkyne & Standard in NMR Tube prep_alkyne->mix prep_azide Prepare Azide Stock Solution add_azide Add Azide to Initiate Reaction prep_azide->add_azide prep_std Prepare Internal Standard Solution prep_std->mix t0_spec Acquire t=0 ¹H NMR Spectrum mix->t0_spec t0_spec->add_azide monitor Acquire Spectra at Time Intervals add_azide->monitor integrate Integrate Peaks vs. Internal Standard monitor->integrate plot Plot [Alkyne] vs. Time integrate->plot calculate Calculate k₂ plot->calculate SPAAC_in_Signaling cluster_cell Cellular Environment cluster_detection Bioorthogonal Detection Metabolic_Labeling Metabolic Labeling with Azide-Modified Substrate Protein_of_Interest Protein of Interest (Azide-Tagged) Metabolic_Labeling->Protein_of_Interest Signaling_Pathway Signaling Pathway SPAAC_Reaction Strain-Promoted Azide-Alkyne Cycloaddition Protein_of_Interest->SPAAC_Reaction Strained_Alkyne_Probe Strained Alkyne-Fluorophore (e.g., BCN-Fluor) Strained_Alkyne_Probe->SPAAC_Reaction Labeled_Protein Fluorescently Labeled Protein SPAAC_Reaction->Labeled_Protein Visualization Visualization & Downstream Analysis Labeled_Protein->Visualization

References

A Comparative Guide to Analytical Methods for Characterizing BCN-OH Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biomolecules, enabling precise labeling and tracking in complex biological systems. Bicyclononyne-ol (BCN-OH) has emerged as a valuable, strained alkyne for copper-free click chemistry, allowing for the stable conjugation of probes, tags, and therapeutic agents to biomolecules. The robust characterization of these this compound labeled biomolecules is paramount to ensure the integrity of the conjugate and to obtain reliable experimental data. This guide provides a comparative overview of key analytical methods for characterizing this compound labeled biomolecules, complete with experimental protocols and data to aid in method selection and implementation.

Overview of Analytical Techniques

A suite of analytical techniques is available to characterize this compound labeled biomolecules, each offering distinct advantages in terms of the information they provide, their sensitivity, and throughput. The most commonly employed methods include UV/Vis Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on the specific information required, such as the efficiency of conjugation, the precise location of the label, the purity of the conjugate, or the structural integrity of the biomolecule.

Comparison of Analytical Methods

The following table summarizes the key characteristics of the primary analytical methods used for the characterization of this compound labeled biomolecules.

Method Information Provided Advantages Disadvantages Typical Application
UV/Vis Spectroscopy Estimation of conjugation efficiency (e.g., Drug-to-Antibody Ratio - DAR)Simple, rapid, and readily available.Indirect measurement, prone to interference from other chromophores, may not be accurate for complex mixtures.Quick assessment of labeling efficiency.
Mass Spectrometry (MS) Precise mass of the conjugate, confirmation of covalent attachment, determination of label distribution (e.g., DAR), and identification of labeling site (with MS/MS).High sensitivity and specificity, provides detailed molecular weight information.Can be complex to operate, potential for ion suppression, may require sample desalting.Definitive confirmation of conjugation and determination of heterogeneity.
High-Performance Liquid Chromatography (HPLC) Purity of the conjugate, separation of labeled from unlabeled biomolecules, and quantification of different species.High resolution, reproducible, and can be coupled with other detectors (e.g., MS).Can be time-consuming, requires method development, may denature some proteins.Purification and purity assessment of the conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information of the this compound label and its local environment on the biomolecule.Provides atomic-level structural details, can confirm site of conjugation.Lower sensitivity compared to MS, requires higher sample concentrations, complex data analysis for large biomolecules.Structural elucidation of labeled small biomolecules or peptides.

Experimental Workflows and Protocols

General Workflow for Characterization

A typical workflow for the production and characterization of a this compound labeled biomolecule, such as an antibody, involves several key steps.

G cluster_synthesis Synthesis & Labeling cluster_purification Purification cluster_characterization Characterization Biomolecule Biomolecule (e.g., Antibody) Azide_Modification Azide Modification Biomolecule->Azide_Modification BCN_OH_Labeling This compound Labeling (Strain-Promoted Azide-Alkyne Cycloaddition) Azide_Modification->BCN_OH_Labeling Purification Purification (e.g., SEC, HIC) BCN_OH_Labeling->Purification UV_Vis UV/Vis Spectroscopy Purification->UV_Vis HPLC HPLC Analysis Purification->HPLC MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR

Workflow for this compound Biomolecule Characterization.

Detailed Experimental Protocols

This protocol provides a general method for estimating the average number of this compound-linked molecules per antibody.

Materials:

  • This compound labeled antibody solution of unknown concentration.

  • Unlabeled antibody solution of known concentration.

  • This compound-linked drug/probe of known concentration.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • UV/Vis spectrophotometer.

  • Quartz cuvettes.

Protocol:

  • Determine Molar Extinction Coefficients:

    • Measure the absorbance of the unlabeled antibody at 280 nm and the this compound-linked drug/probe at its maximum absorbance wavelength (λmax).

    • Calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

  • Measure Absorbance of the Labeled Antibody:

    • Record the UV/Vis spectrum of the this compound labeled antibody from 250 nm to 400 nm.

    • Note the absorbance at 280 nm (A280) and at the λmax of the drug/probe (Aλmax).

  • Calculate the DAR:

    • The concentration of the antibody and the drug/probe in the conjugate can be calculated using the following equations, which account for the contribution of the drug/probe to the absorbance at 280 nm:

      • C_antibody = (A280 - Aλmax * (ε_drug_280 / ε_drug_λmax)) / ε_antibody_280

      • C_drug = Aλmax / ε_drug_λmax

    • DAR = C_drug / C_antibody

Note: This method assumes that the conjugation does not significantly alter the extinction coefficient of the antibody or the drug/probe.

This protocol describes the analysis of a this compound labeled antibody using electrospray ionization mass spectrometry (ESI-MS).

Materials:

  • This compound labeled antibody.

  • Denaturing buffer (e.g., 2 M guanidine hydrochloride).

  • Reducing agent (e.g., dithiothreitol, DTT).

  • LC-MS system with an ESI source.

Protocol:

  • Sample Preparation:

    • For intact mass analysis, dilute the labeled antibody in a denaturing buffer to a final concentration of approximately 1 mg/mL.

    • For analysis of light and heavy chains, add DTT to the denatured antibody solution to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce the disulfide bonds.

  • LC-MS Analysis:

    • Inject the prepared sample onto a reverse-phase C4 column.

    • Elute the protein using a gradient of increasing acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in the positive ion mode over a mass range appropriate for the expected molecular weights.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact antibody or its subunits.

    • The mass difference between the unlabeled and labeled species corresponds to the mass of the this compound linker plus the attached molecule.

    • The distribution of peaks in the deconvoluted spectrum reveals the heterogeneity of the sample, with each peak corresponding to a different number of conjugated molecules (DAR 0, 1, 2, etc.).

This protocol outlines the use of size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) for analyzing the purity of this compound labeled antibodies.

Materials:

  • This compound labeled antibody.

  • Appropriate HPLC columns (SEC and HIC).

  • Mobile phases for SEC (e.g., PBS) and HIC (e.g., a gradient of decreasing salt concentration).

  • HPLC system with a UV detector.

Protocol (SEC-HPLC):

  • Equilibrate the SEC column with PBS at a constant flow rate.

  • Inject the this compound labeled antibody sample.

  • Monitor the elution profile at 280 nm.

  • The presence of high molecular weight species indicates aggregation, while low molecular weight peaks may correspond to fragments or unconjugated small molecules.

Protocol (HIC-HPLC):

  • Equilibrate the HIC column with a high-salt mobile phase.

  • Inject the this compound labeled antibody sample.

  • Elute with a gradient of decreasing salt concentration.

  • Antibodies with a higher number of hydrophobic this compound-linked molecules will have longer retention times, allowing for the separation of species with different DARs.

Application in Signaling Pathway Analysis

This compound labeled biomolecules are powerful tools for elucidating complex biological processes, such as cell signaling pathways. For instance, a this compound labeled ligand can be used to probe its target receptor, such as a G-protein coupled receptor (GPCR), and track its downstream signaling events.

Kinase Signaling Pathway Example

The following diagram illustrates a generic kinase signaling cascade that could be investigated using a this compound labeled inhibitor to probe the activity of a specific kinase.

Stability of Triazole Linkages from BCN-OH Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linkage is critical to the success of their work, particularly in the fields of bioconjugation and materials science. The advent of "click chemistry" has provided a powerful toolkit for creating robust and stable connections. Among the various click reactions, the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes reagents like BCN-OH (bicyclo[6.1.0]non-4-yn-9-ylmethanol), has gained prominence for its ability to form stable triazole linkages without the need for a cytotoxic copper catalyst.[1][2]

This guide offers an objective comparison of the stability of the triazole linkage derived from this compound reactions with alternatives, supported by experimental data.

Comparative Stability of Triazole Linkages

The 1,2,3-triazole ring, the product of both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and SPAAC, is widely recognized for its exceptional stability.[3] This aromatic heterocycle is highly resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[3] While extensive head-to-head quantitative comparisons of the stability of triazole linkages from various click chemistry methods under identical stress conditions are limited in the literature, a strong consensus on the remarkable stability of triazoles formed via CuAAC and SPAAC has emerged from numerous studies.[3]

However, the choice of the specific alkyne for SPAAC can influence the stability of the resulting conjugate, particularly in the presence of biological nucleophiles like thiols.

Data Presentation

The following table summarizes available quantitative data on the stability of linkages derived from BCN and compares it with another common SPAAC reagent, DBCO (dibenzocyclooctyne), in the presence of a biologically relevant reducing agent.

Linkage/ReagentConditionHalf-life (t½)Reference
BCN10 mM Glutathione (GSH)~6 hours[1]
DBCO10 mM Glutathione (GSH)71 minutes[1]

This data clearly indicates that while both strained alkynes react with azides to form stable triazoles, BCN exhibits significantly greater stability in the presence of the thiol-containing molecule glutathione compared to DBCO.[1] This makes this compound a more suitable choice for intracellular studies or other applications where the presence of reducing agents is a concern.[1] On-protein studies have also shown some instability of BCN in the presence of TCEP (tris(2-carboxyethyl)phosphine), another common reducing agent.[1]

Experimental Protocols

To rigorously assess the stability of a triazole linkage, a forced degradation study is the standard method.[3] This involves subjecting the molecule of interest to various stress conditions and monitoring its degradation over time.[3]

General Protocol for Forced Degradation Study

1. Sample Preparation:

  • Prepare stock solutions of the triazole-linked compound in a suitable solvent (e.g., water, PBS, or a compatible organic solvent). A typical starting concentration is 1 mg/mL, but this may be adjusted based on the sensitivity of the analytical method.[3]

2. Stress Conditions:

  • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).[3]

  • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).[3]

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[3]

  • Reductive Stability: Incubate the sample with a biologically relevant reducing agent, such as 10 mM glutathione (GSH) or dithiothreitol (DTT), in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.[1][3]

  • Thermal Stability: Incubate the sample in a neutral buffer at an elevated temperature (e.g., 60-80 °C).[3]

  • Plasma Stability: Incubate the sample in human plasma at 37 °C.

3. Time Points:

  • Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[3]

4. Analytical Method:

  • HPLC-MS/MS: This is the most common method for analyzing the degradation of the compound.

    • Column: A C18 reverse-phase column is typically used.[3]

    • Mobile Phase: A gradient of water and acetonitrile containing a small amount of formic acid (e.g., 0.1%) is often employed for optimal separation and ionization.[3]

    • Detection: Monitor the disappearance of the parent compound and the appearance of any degradation products using both UV and mass spectrometry detectors.[3]

5. Data Analysis:

  • Plot the percentage of the intact compound remaining against time for each stress condition.[3]

  • If applicable, calculate the degradation rate constant and the half-life (t½) of the triazole linkage under each condition.[3]

Mandatory Visualization

BCN_OH_Reaction BCN_OH This compound Triazole Stable 1,2,3-Triazole Linkage BCN_OH->Triazole SPAAC Azide Azide-containing molecule Azide->Triazole

Caption: this compound reacts with an azide via SPAAC to form a stable triazole.

Stability_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl) Incubation Incubation at Defined Time Points Acid->Incubation Base Basic (e.g., 0.1M NaOH) Base->Incubation Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Incubation Reductive Reductive (e.g., 10mM GSH) Reductive->Incubation Sample Triazole-Linked Compound Sample->Acid Sample->Base Sample->Oxidative Sample->Reductive Analysis HPLC-MS/MS Analysis Incubation->Analysis Data Data Analysis (Half-life Calculation) Analysis->Data

Caption: Workflow for assessing the stability of triazole linkages.

References

Safety Operating Guide

Navigating the Safe Disposal of BCN-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of BCN-OH (bicyclo[6.1.0]non-4-yn-9-ylmethanol), a frequently used reagent in bioconjugation and proteomics. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Hazard Identification and Safety Precautions

This compound presents several potential hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1][2] Understanding these risks is the first step in safe laboratory practice.

Summary of Hazards:

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)
Causes skin irritationSkin corrosion/irritation (Category 2)
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

Recommended Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE is mandatory when handling this compound and its associated waste:

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[1]
Body Protection A lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, such as a chemical fume hood. For handling large quantities or when dust or aerosols may be generated, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1]

Step-by-Step Disposal Protocol for this compound

The primary and recommended route for the disposal of this compound is through a licensed professional chemical waste disposal service.[1][3] This ensures compliance with regulatory requirements and environmentally responsible management of the hazardous material.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, reaction mixtures).

2. Waste Container Selection and Labeling:

  • Solid Waste: Use a designated, sealable, and clearly labeled solid chemical waste container.

  • Liquid Waste: Use a compatible, leak-proof, and sealable liquid waste container. Ensure the container material is compatible with any solvents used in the this compound solution.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "bicyclo[6.1.0]non-4-yn-9-ylmethanol". If it is a mixture, list all components and their approximate concentrations.

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow the storage temperature guidelines for this compound, which can range from -20°C to 8°C, and keep it in a dark place under an inert atmosphere.[4][5][6]

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal of the this compound waste.

  • Provide the waste disposal service with accurate information about the composition of the waste.

5. Spill and Emergency Procedures:

In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and prevent exposure.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep up the material, avoiding dust formation.[1]

  • Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools and place them in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect all cleaning materials as hazardous waste.

  • Dispose: All spill cleanup materials must be placed in a sealed, labeled hazardous waste container for disposal by a licensed professional service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

BCN_OH_Disposal_Workflow start Start: this compound Waste Generated waste_type Determine Waste Type (Solid or Liquid) start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper towels) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions, reaction mixtures) waste_type->liquid_waste Liquid container_solid Select Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Select Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid store_waste Store Waste in Designated Secure Area container_solid->store_waste container_liquid->store_waste contact_ehs Contact Institutional EHS or Licensed Disposal Service store_waste->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling BCN-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling BCN-OH ((1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol). Adherence to these guidelines is critical for minimizing risks and ensuring a safe research environment.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning[1]

Pictograms:

alt text

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or a face shield.Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU) to protect against splashes and dust.[1][2]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[2]
Lab coat.To protect personal clothing and skin from contamination.
Respiratory Protection Use a NIOSH-approved respirator or equivalent if ventilation is inadequate or for handling large quantities.To prevent respiratory irritation from dust or aerosols.[1]

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the stability and integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Avoid the formation of dust and aerosols.[1][2]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and cool place.[2]

  • Recommended storage temperature is -20°C for long-term storage (months to years).[3]

  • Keep in a dark place, under an inert atmosphere.[4]

  • Protect from light and moisture.[3]

First-Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1]
In Case of Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Consult a physician.[1]
If Swallowed DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][2]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • Unused Material: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging: Dispose of as unused product. Do not reuse empty containers.

  • Spills:

    • Evacuate personnel to a safe area.

    • Wear appropriate PPE as outlined above.

    • Avoid breathing dust or vapors.

    • Sweep up the spill, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

    • Do not let the product enter drains.[1]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

BCN_OH_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Prepare Fume Hood and Equipment B->C D Retrieve this compound from Storage C->D E Weigh/Measure in Fume Hood D->E F Perform Experiment E->F G Decontaminate Equipment F->G H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.